tert-Butyl (4-acetylphenyl)(methyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(4-acetylphenyl)-N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-10(16)11-6-8-12(9-7-11)15(5)13(17)18-14(2,3)4/h6-9H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFHISWGEKAVKNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N(C)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
tert-Butyl (4-acetylphenyl)(methyl)carbamate chemical properties
An In-Depth Technical Guide to the Chemical Properties of tert-Butyl (4-acetylphenyl)(methyl)carbamate
Prepared for: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of this compound, a key intermediate in synthetic organic chemistry. Its structure combines a reactive ketone functionality with a stable, yet readily cleavable, protected amine, making it a valuable building block in the design and synthesis of complex molecules, particularly within the pharmaceutical and agrochemical industries. This guide delves into its physicochemical properties, spectroscopic signature, synthesis, reactivity, and applications, offering field-proven insights for laboratory use.
Core Molecular Structure and Physicochemical Properties
This compound, also known by its synonym N-Boc-N-methyl-4-acetylaniline, is a bifunctional organic compound. The core of the molecule is an acetophenone unit, which provides a reactive carbonyl handle for further chemical transformations. This core is substituted with a secondary amine that is protected by a tert-butyloxycarbonyl (Boc) group. The Boc group is one of the most common amine protecting groups in organic synthesis due to its stability under a wide range of conditions and its facile removal under acidic protocols.[1][2] This dual functionality allows for selective manipulation of different parts of the molecule.
The carbamate group itself is a key structural motif in many approved drugs, valued for its chemical stability and ability to participate in hydrogen bonding, which can be crucial for drug-target interactions.[3][4]
Table 1: Chemical Identifiers and Physicochemical Properties
| Property | Value | Source |
| CAS Number | 907209-80-7 | [5] |
| Molecular Formula | C₁₄H₁₉NO₃ | [5] |
| Molecular Weight | 249.31 g/mol | [5] |
| IUPAC Name | This compound | N/A |
| SMILES | CC(=O)C1=CC=C(C=C1)N(C)C(=O)OC(C)(C)C | [5] |
| Boiling Point (Predicted) | 400.6 ± 38.0 °C at 760 mmHg | |
| Topological Polar Surface Area (TPSA) | 46.61 Ų | [5] |
| LogP (Predicted) | 3.2605 | [5] |
Spectroscopic Characterization
A thorough understanding of the spectroscopic profile of this compound is essential for reaction monitoring and quality control. While specific spectra for this exact compound are not publicly available, its characteristic features can be reliably predicted based on its functional groups and data from analogous structures.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be highly informative. Key predicted signals include:
-
A sharp singlet around 1.5 ppm , integrating to 9H, corresponding to the magnetically equivalent protons of the tert-butyl group.
-
A singlet around 3.3 ppm , integrating to 3H, for the N-methyl protons.
-
A singlet near 2.6 ppm , integrating to 3H, representing the acetyl methyl protons.
-
Two doublets in the aromatic region (~7.4-8.0 ppm ), each integrating to 2H, characteristic of a 1,4-disubstituted benzene ring. The downfield shift is influenced by the electron-withdrawing acetyl group.
-
-
¹³C NMR Spectroscopy: The carbon spectrum would complement the proton data, with expected signals for the tert-butyl quaternary (~80 ppm) and methyl (~28 ppm) carbons, the N-methyl carbon (~38 ppm), the acetyl carbonyl (~197 ppm) and methyl (~26 ppm) carbons, the carbamate carbonyl (~154 ppm), and the distinct aromatic carbons.
-
Infrared (IR) Spectroscopy: The IR spectrum provides direct evidence of the key functional groups.
-
A strong, sharp absorption band around 1680 cm⁻¹ is characteristic of the aryl ketone C=O stretch.
-
Another strong absorption, typically at a higher wavenumber around 1715-1725 cm⁻¹ , corresponds to the C=O stretch of the carbamate group.
-
C-N stretching vibrations would appear in the fingerprint region.
-
Aromatic C=C stretching bands would be observed around 1600 cm⁻¹ and 1500 cm⁻¹ .
-
-
Mass Spectrometry: In mass spectrometry, the molecular ion peak [M]⁺ would be observed at m/z 249. A prominent fragment would likely correspond to the loss of the tert-butyl group ([M-57]⁺) or isobutylene, a characteristic fragmentation pathway for Boc-protected compounds.
Synthesis and Chemical Reactivity
Synthetic Protocol: N-Boc Protection
The most direct and efficient synthesis of this compound involves the protection of the secondary amine of N-methyl-4-aminoacetophenone. The use of di-tert-butyl dicarbonate (Boc₂O) is the standard and preferred reagent for this transformation due to its high reactivity and the benign nature of its byproducts (tert-butanol and CO₂).[2]
Experimental Protocol: Synthesis
-
Reaction Setup: To a solution of N-methyl-4-aminoacetophenone (1.0 eq) in a suitable aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM), add a base such as triethylamine (TEA, 1.5 eq) or 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Reagent Addition: Slowly add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.2 eq) to the stirred solution at room temperature. The use of a slight excess of Boc₂O ensures complete conversion of the starting material.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.
-
Workup and Purification: Upon completion, quench the reaction with water and extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure this compound.
Caption: Workflow for the Synthesis of this compound.
Chemical Reactivity
The reactivity of this molecule is governed by its three primary components: the Boc-protected amine, the acetyl group, and the aromatic ring.
-
Boc Group Deprotection: The most critical reaction is the acid-catalyzed cleavage of the Boc group. This is typically achieved with high efficiency using strong acids like trifluoroacetic acid (TFA) in an inert solvent such as DCM, or with hydrochloric acid (HCl) in methanol or dioxane.[6] The reaction proceeds via protonation of the carbamate, followed by the elimination of the stable tert-butyl cation, which subsequently forms isobutylene and a proton. The resulting carbamic acid readily decarboxylates to yield the free secondary amine.[2] This selective deprotection unmasks the amine for subsequent reactions, such as amide couplings or alkylations.
Caption: Mechanism of Acid-Catalyzed Boc Deprotection.
-
Reactivity of the Acetyl Group: The ketone is susceptible to nucleophilic attack. It can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄). This reaction is generally compatible with the Boc group. More complex transformations, such as Wittig reactions or reductive aminations, can also be performed at this site.
-
Aromatic Ring Reactivity: The aromatic ring can undergo electrophilic aromatic substitution. The directing effects are competing: the N-Boc-methyl group is an ortho-, para-director and is activating, while the acetyl group is a meta-director and deactivating. The outcome of such a reaction would depend heavily on the specific electrophile and reaction conditions.
Applications in Drug Development and Research
This compound serves as a valuable intermediate for synthesizing more elaborate molecular structures. After deprotection, the resulting N-methyl-4-aminoacetophenone can be further functionalized. For example:
-
Amide Coupling: The secondary amine can be coupled with carboxylic acids to form amides, a common linkage in pharmaceutical compounds.
-
Reductive Amination: The ketone can be used in reductive amination reactions to introduce new amine-containing substituents.
-
Building Block for Heterocycles: The molecule can serve as a precursor for the synthesis of various heterocyclic systems.
The strategic placement of the protected amine and the ketone allows for a modular approach to building libraries of compounds for screening in drug discovery programs.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, safe handling practices should be based on chemically similar substances containing carbamate and ketone functionalities.
Table 2: Recommended Safety and Handling Procedures
| Aspect | Recommendation |
| Personal Protective Equipment (PPE) | Wear safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), and a laboratory coat.[7] |
| Handling | Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[7][8] |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and strong acids.[8] |
| First Aid (Eyes) | Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[7] |
| First Aid (Skin) | Wash off immediately with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.[7] |
| Disposal | Dispose of contents and container in accordance with local, regional, and national regulations. Do not empty into drains.[9] |
Conclusion
This compound is a strategically designed synthetic intermediate whose value lies in the orthogonal reactivity of its functional groups. The robust Boc-protecting group allows for selective chemistry to be performed at the acetyl moiety, while its simple and high-yielding deprotection unmasks a nucleophilic secondary amine for further elaboration. This combination of stability and controlled reactivity makes it an important tool for medicinal chemists and researchers in the construction of novel and complex molecular architectures.
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National Center for Biotechnology Information. (n.d.). tert-Butyl 4-(aminomethyl)phenyl(methyl)carbamate. PubChem Compound Database. Retrieved from [Link]
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An In-depth Technical Guide to tert-Butyl (4-acetylphenyl)(methyl)carbamate
CAS Number: 907209-80-7
Abstract
This technical guide provides a comprehensive overview of tert-Butyl (4-acetylphenyl)(methyl)carbamate, a key chemical intermediate in organic synthesis and pharmaceutical research. The document details its chemical and physical properties, outlines a robust synthetic protocol, and explores its applications, particularly in the construction of complex bioactive molecules. Emphasis is placed on the strategic importance of the tert-butoxycarbonyl (Boc) protecting group and the reactivity of the acetylphenyl moiety. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile compound in their work.
Introduction: Strategic Importance in Synthesis
This compound, also known by its synonym N-Boc-N-methyl-4-acetylaniline, is a carbamate derivative of significant interest in medicinal chemistry and organic synthesis.[1][2] Its structure is characterized by a central N-methylaniline core, functionalized with a para-acetyl group and a nitrogen atom protected by a tert-butoxycarbonyl (Boc) group. This specific arrangement of functional groups makes it a valuable building block for several reasons.[1]
The carbamate group is a prevalent structural motif in many approved drugs and is increasingly utilized in medicinal chemistry to modulate biological activity and pharmacokinetic properties.[3][4] The Boc protecting group is a cornerstone of modern organic synthesis, particularly in peptide and multi-step synthesis, due to its stability under a wide range of conditions and its facile removal under mild acidic conditions.[1][5] The acetyl group provides a reactive handle for a variety of chemical transformations, including oxidation to carboxylic acids and reduction to alcohols, allowing for further molecular elaboration.[1]
This guide will delve into the technical details of this compound, providing the necessary information for its effective use in a research and development setting.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a reagent is fundamental to its successful application in synthesis. The key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 907209-80-7 | [1][2] |
| Molecular Formula | C₁₄H₁₉NO₃ | [2] |
| Molecular Weight | 249.31 g/mol | [2] |
| Appearance | Solid (form may vary) | N/A |
| Purity | ≥95% (typical) | [2] |
| SMILES | CC(=O)C1=CC=C(C=C1)N(C)C(=O)OC(C)(C)C | [2] |
| InChI Key | RFHISWGEKAVKNK-UHFFFAOYSA-N | [1] |
Synthesis and Mechanism
The synthesis of this compound is typically achieved through the N-methylation of a Boc-protected 4-acetylaniline precursor. A general and effective method involves the use of a strong base to deprotonate the carbamate nitrogen, followed by reaction with a methylating agent.
General Synthetic Scheme
The N-methylation of a Boc-protected amine is a well-established transformation in organic synthesis. The process for this compound can be visualized as a two-step conceptual pathway starting from 4-aminoacetophenone.
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A Comprehensive Technical Guide to the Synthesis of N-Boc-N-methyl-4-acetylaniline
Abstract
This technical guide provides an in-depth, field-proven methodology for the synthesis of N-Boc-N-methyl-4-acetylaniline, a valuable building block in medicinal chemistry and organic synthesis. We will dissect the strategic considerations for the synthetic pathway, detailing a reliable two-step approach commencing from 4-aminoacetophenone. This document furnishes researchers, scientists, and drug development professionals with a comprehensive framework, including detailed, step-by-step protocols, mechanistic insights, characterization data, and critical safety considerations. The causality behind experimental choices is elucidated to ensure reproducibility and scalability, establishing a self-validating system for achieving high-purity target molecules.
Strategic Synthesis Pathway Analysis
The synthesis of N-Boc-N-methyl-4-acetylaniline requires two primary transformations: the introduction of a methyl group and a tert-butoxycarbonyl (Boc) protecting group onto the nitrogen atom of 4-aminoacetophenone. The sequence of these steps is a critical strategic decision that significantly impacts reaction feasibility, control, and overall yield.
Two logical pathways can be considered:
-
Route A: Initial N-Methylation followed by N-Boc Protection. This route involves first synthesizing N-methyl-4-aminoacetophenone from 4-aminoacetophenone, followed by the protection of the resulting secondary amine. However, direct methylation of primary anilines often presents challenges with selectivity, leading to mixtures of mono-, di-methylated products, and even quaternary ammonium salts. Controlling this step to achieve high yields of the mono-methylated product can be complex.
-
Route B: Initial N-Boc Protection followed by N-Methylation. This pathway begins with the protection of the primary amine of 4-aminoacetophenone with a Boc group. The resulting N-Boc-4-acetylaniline, a carbamate, can then be selectively N-methylated. This is achieved by deprotonating the nitrogen with a strong, non-nucleophilic base, followed by alkylation with a methylating agent. This method is widely documented for N-methylating Boc-protected amines and offers superior control and selectivity, making it the preferred industrial and laboratory-scale strategy.[1]
Based on this analysis, this guide will focus exclusively on the more robust and higher-yielding Route B .
Caption: Decision flowchart for the synthesis of N-Boc-N-methyl-4-acetylaniline.
The Preferred Two-Step Synthesis Workflow
Our validated pathway proceeds through two distinct, high-yielding steps. This section provides the mechanistic rationale and detailed experimental protocols for each transformation.
Caption: High-level overview of the preferred two-step synthesis pathway.
Step 1: N-Boc Protection of 4-Aminoacetophenone
Mechanistic Rationale: The synthesis of the carbamate intermediate is achieved via the reaction of 4-aminoacetophenone with di-tert-butyl dicarbonate ((Boc)₂O).[2] Anilines are less nucleophilic than aliphatic amines, so the reaction may require slightly more forcing conditions or the use of a catalyst.[3] The reaction is typically performed in the presence of a base, such as triethylamine (TEA), to neutralize the tert-butoxycarboxylic acid byproduct. A catalytic amount of 4-dimethylaminopyridine (DMAP) can be employed to accelerate the reaction, especially for less reactive anilines.[3]
Experimental Protocol:
Caption: Step-by-step experimental workflow for N-Boc protection.
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 4-aminoacetophenone (1.0 eq.).
-
Solvent and Reagent Addition: Dissolve the starting material in dichloromethane (DCM) or tetrahydrofuran (THF). Add triethylamine (1.5 eq.) followed by a catalytic amount of DMAP (0.1 eq.). To this stirred solution, add di-tert-butyl dicarbonate (1.1 eq.) portion-wise.
-
Reaction Execution: Stir the mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).
-
Aqueous Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid is then purified by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield pure N-Boc-4-acetylaniline.
Step 2: N-Methylation of N-Boc-4-acetylaniline
Mechanistic Rationale: The N-H proton of the Boc-protected amine is acidic enough to be removed by a strong base like sodium hydride (NaH).[1] This deprotonation occurs in an anhydrous aprotic solvent, such as THF, to generate a sodium amide salt. This highly nucleophilic anion then readily attacks methyl iodide (MeI) in a classic Sₙ2 reaction to form the N-methylated product. The use of NaH is critical as it is a non-nucleophilic base, preventing competitive side reactions.
Experimental Protocol:
Caption: Step-by-step experimental workflow for N-methylation.
-
Reaction Setup: To a dry, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq.).
-
Solvent Addition: Add anhydrous THF and cool the suspension to 0 °C using an ice bath.
-
Substrate Addition: Dissolve N-Boc-4-acetylaniline (1.0 eq.) in anhydrous THF and add it dropwise to the stirred NaH suspension. Stir the mixture at 0 °C for 30-60 minutes, during which hydrogen gas will evolve.
-
Methylation: Once gas evolution ceases, add methyl iodide (MeI, 1.2 eq.) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction Execution: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir overnight.
-
Quenching and Work-up: Cool the reaction back to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl). Extract the mixture with ethyl acetate (3x). Combine the organic layers and wash with water and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford the final product, N-Boc-N-methyl-4-acetylaniline.
Characterization and Data Summary
Proper characterization of the starting material, intermediate, and final product is essential for validating the success of the synthesis.
| Compound | Chemical Formula | Molecular Wt. ( g/mol ) | Appearance | Melting Point (°C) |
| 4-Aminoacetophenone | C₈H₉NO | 135.16 | Yellow crystalline powder[4] | 103-107[4] |
| N-Boc-4-acetylaniline | C₁₃H₁₇NO₃ | 235.28 | White to off-white solid | ~130-135 (Predicted) |
| N-Boc-N-methyl-4-acetylaniline | C₁₄H₁₉NO₃ | 249.31 | White solid or viscous oil | (Predicted) |
Note: Predicted values are based on structurally similar compounds and should be confirmed experimentally via techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Safety and Handling Precautions
Adherence to strict safety protocols is paramount. The primary hazards associated with this synthesis are outlined below.
| Reagent | Hazard Classification | Handling Precautions |
| Sodium Hydride (NaH) | Flammable Solid, Water-Reactive | Handle under an inert atmosphere. Reacts violently with water to produce flammable hydrogen gas. Use appropriate PPE, including flame-retardant lab coat. |
| Methyl Iodide (MeI) | Toxic, Carcinogen, Alkylating Agent | Highly volatile and toxic. Handle only in a certified chemical fume hood with appropriate gloves and safety glasses. |
| Di-tert-butyl dicarbonate | Irritant, Lachrymator | May cause skin and eye irritation. Handle in a well-ventilated area or fume hood. |
| DCM / THF | Volatile Organic Solvents | Handle in a fume hood. THF can form explosive peroxides upon storage and should be tested before use.[1] |
| Triethylamine (TEA) | Flammable, Corrosive | Causes severe skin burns and eye damage. Use in a fume hood with proper PPE. |
Conclusion
The synthesis of N-Boc-N-methyl-4-acetylaniline is most effectively and reliably achieved through a two-step sequence involving initial N-Boc protection of 4-aminoacetophenone followed by N-methylation of the carbamate intermediate. This pathway provides excellent control over selectivity, avoiding the common pitfalls of direct aniline methylation. By following the detailed protocols and adhering to the safety guidelines presented in this guide, researchers can confidently produce this valuable synthetic intermediate with high purity and yield, facilitating advancements in drug discovery and chemical synthesis.
References
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ResearchGate Discussion on Boc protection of 4-amino acetophenone. (2018). ResearchGate. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic-Chemistry.org. Retrieved from [Link]
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Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd. Retrieved from [Link]
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Spectroscopic Characterization of tert-Butyl (4-acetylphenyl)(methyl)carbamate: A Technical Guide
An In-depth Analysis for Researchers and Drug Development Professionals
Introduction
Tert-Butyl (4-acetylphenyl)(methyl)carbamate is a molecule of interest in medicinal chemistry and drug development, often serving as a key intermediate in the synthesis of pharmacologically active compounds. Its structural features, combining an acetophenone moiety with a Boc-protected secondary amine, necessitate a thorough spectroscopic characterization to ensure identity, purity, and stability. This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Molecular Structure and Key Features
A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. Below is a diagram illustrating the structure of this compound, highlighting the key functional groups that will be the focus of our spectroscopic analysis.
Caption: Molecular structure of this compound.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides valuable information about the chemical environment of protons in a molecule. The expected chemical shifts for this compound are predicted based on the analysis of similar structures, particularly substituted acetophenones and N-Boc protected anilines.
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Aromatic (Ha) | ~ 7.9 - 8.1 | Doublet | 2H | Protons ortho to the electron-withdrawing acetyl group are deshielded and appear downfield. |
| Aromatic (Hb) | ~ 7.3 - 7.5 | Doublet | 2H | Protons meta to the acetyl group are less deshielded. |
| N-Methyl (CH₃) | ~ 3.2 - 3.4 | Singlet | 3H | The methyl group attached to the nitrogen is deshielded by the adjacent carbamate and aromatic ring. |
| Acetyl (CH₃) | ~ 2.5 - 2.7 | Singlet | 3H | The methyl protons of the acetyl group are deshielded by the adjacent carbonyl.[1][2] |
| tert-Butyl (CH₃) | ~ 1.4 - 1.6 | Singlet | 9H | The nine equivalent protons of the tert-butyl group give a strong singlet signal in a typical aliphatic region. |
Experimental Protocol: ¹H NMR Spectroscopy
A standard protocol for acquiring a ¹H NMR spectrum of the title compound would involve the following steps:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment.
-
Spectral Width: Approximately 12-16 ppm.
-
Number of Scans: 16 to 64 scans to achieve a good signal-to-noise ratio.
-
Relaxation Delay: 1-2 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The predicted chemical shifts are based on established values for substituted benzenes, ketones, and carbamates.[3][4][5][6][7]
Predicted ¹³C NMR Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |
| Acetyl Carbonyl (C=O) | ~ 197 - 200 | The carbonyl carbon of the acetyl group is highly deshielded.[6][7] |
| Carbamate Carbonyl (N-C=O) | ~ 153 - 156 | The carbamate carbonyl carbon is also deshielded, but typically less so than a ketone carbonyl. |
| Aromatic (C-N) | ~ 142 - 145 | The aromatic carbon attached to the nitrogen is deshielded by the nitrogen and the carbamate group. |
| Aromatic (C-C=O) | ~ 135 - 138 | The aromatic carbon attached to the acetyl group is deshielded. |
| Aromatic (CH) | ~ 128 - 130 | Aromatic CH carbons. |
| Aromatic (CH) | ~ 120 - 125 | Aromatic CH carbons. |
| tert-Butyl Quaternary (C) | ~ 80 - 82 | The quaternary carbon of the tert-butyl group. |
| N-Methyl (CH₃) | ~ 35 - 38 | The N-methyl carbon. |
| tert-Butyl Methyl (CH₃) | ~ 28 - 30 | The three equivalent methyl carbons of the tert-butyl group. |
| Acetyl Methyl (CH₃) | ~ 26 - 28 | The methyl carbon of the acetyl group.[6][7] |
Experimental Protocol: ¹³C NMR Spectroscopy
The protocol for ¹³C NMR is similar to that for ¹H NMR, with some key differences in acquisition parameters.
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of solvent) is often required.
-
Instrument Setup: A 100 MHz or higher spectrometer (corresponding to a 400 MHz ¹H frequency) is standard.
-
Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each unique carbon.
-
Spectral Width: Approximately 200-220 ppm.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is generally needed due to the low natural abundance of ¹³C.
-
Relaxation Delay: A longer relaxation delay (2-5 seconds) may be necessary for accurate integration of quaternary carbons, although this is not typically required for simple identification.
-
-
Data Processing: Similar to ¹H NMR, involving Fourier transformation, phasing, and baseline correction.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies. The key functional groups in this compound are the ketone carbonyl, the carbamate carbonyl, C-H bonds, and C-N and C-O bonds.
Predicted IR Absorption Frequencies
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |
| Aromatic C-H Stretch | ~ 3000 - 3100 | Medium | Characteristic of C-H bonds on an aromatic ring. |
| Aliphatic C-H Stretch | ~ 2850 - 3000 | Medium | From the methyl and tert-butyl groups. |
| Ketone C=O Stretch | ~ 1680 - 1700 | Strong | The carbonyl of the acetyl group, conjugated with the aromatic ring, will appear at a lower wavenumber than a simple aliphatic ketone.[8][9][10] |
| Carbamate C=O Stretch | ~ 1700 - 1720 | Strong | The carbamate carbonyl typically absorbs at a higher frequency than an amide but can overlap with the ketone signal. |
| Aromatic C=C Bending | ~ 1500 - 1600 | Medium | Characteristic of the aromatic ring. |
| C-N Stretch | ~ 1200 - 1350 | Medium | From the carbamate group. |
| C-O Stretch | ~ 1150 - 1250 | Strong | From the carbamate ester group. |
Experimental Protocol: IR Spectroscopy
A common method for obtaining an IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Apply pressure to the sample to ensure good contact with the crystal.
-
Collect the sample spectrum.
-
-
Data Processing: The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure. For this compound (Molecular Formula: C₁₄H₁₉NO₃, Molecular Weight: 249.31 g/mol ), the expected fragmentation patterns under electron ionization (EI) are outlined below.
Predicted Mass Spectrometry Fragmentation
The molecular ion peak (M⁺) is expected at m/z = 249. Key fragmentation pathways would likely involve the loss of the tert-butyl group, the Boc group, and cleavage at the acetyl group.
Caption: Predicted major fragmentation pathways for this compound in mass spectrometry.
Interpretation of Key Fragments:
-
m/z = 249: Molecular ion peak [M]⁺.
-
m/z = 234: Loss of a methyl radical (•CH₃) from the acetyl or tert-butyl group.
-
m/z = 149: Loss of the entire Boc group as isobutylene and carbon dioxide.
-
m/z = 134: Further loss of a methyl radical from the m/z 149 fragment.
-
m/z = 57: The tert-butyl cation [C(CH₃)₃]⁺, which is often a prominent peak for Boc-protected compounds.
-
m/z = 43: The acetyl cation [CH₃CO]⁺.
Experimental Protocol: Mass Spectrometry
A standard procedure for obtaining an electron ionization mass spectrum is as follows:
-
Sample Introduction: The sample can be introduced via a direct insertion probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC-MS).
-
Ionization: The sample is bombarded with high-energy electrons (typically 70 eV) in the ion source.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and their abundance is recorded to generate the mass spectrum.
Conclusion
This technical guide provides a detailed framework for the spectroscopic characterization of this compound. By understanding the predicted ¹H NMR, ¹³C NMR, IR, and MS data, researchers and drug development professionals can confidently verify the identity and purity of this important chemical intermediate. The provided experimental protocols offer a starting point for obtaining high-quality spectroscopic data. While the data presented here is based on well-established principles and analysis of related compounds, it is always recommended to confirm these predictions with experimentally acquired spectra for the specific compound of interest.
References
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Canadian Science Publishing. (n.d.). 13C N.M.R. STUDIES: PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. Retrieved from [Link]
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Canadian Science Publishing. (n.d.). PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. Retrieved from [Link]
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Journal of the AOAC. (n.d.). Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides. Retrieved from [Link]
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Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. (2018). PMC. Retrieved from [Link]
- Patterson‐Elenbaum, S., Stanley, J. T., Dillner, D. K., Lin, S., & Traficante, D. (2006). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: substituent chemical shift increments. Magnetic Resonance in Chemistry, 44(8), 797–806.
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Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO2̅ Complexes. (2025). ACS Publications. Retrieved from [Link]
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Scribd. (n.d.). Acetophenone H NMR. Retrieved from [Link]
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Carbonyl - compounds - IR - spectroscopy. (n.d.). Retrieved from [Link]
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Scribd. (n.d.). Acetophenone 13C NMR Analysis. Retrieved from [Link]
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ResearchGate. (n.d.). Product ion spectrum and probable fragmentation routes of Carbofuran-3-hydroxy. Retrieved from [Link]
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Mass Spectra of N-Substituted Ethyl Carbamates. (n.d.). ACS Publications. Retrieved from [Link]
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Khan Academy. (n.d.). IR signals for carbonyl compounds. Retrieved from [Link]
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The Royal Society of Chemistry. (2015). Acetophenone:1 Colorless viscous liquid; 1H NMR (400 MHz, CDCl3): δ 7.98. Retrieved from [Link]
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Acetophenone. (n.d.). Retrieved from [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
- Shajari, N., & Yahyaei, H. (2020). Spectroscopic and DFT Investigations on Some New Aryl (trichloroacetyl)carbamate Derivatives. Physical Chemistry Research, 8(4), 705-718.
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Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Retrieved from [Link]
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Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]
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Chemical shifts. (n.d.). Retrieved from [Link]
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Molecular weight of tert-Butyl (4-acetylphenyl)(methyl)carbamate.
An In-depth Technical Guide to tert-Butyl (4-acetylphenyl)(methyl)carbamate
Abstract
This technical guide provides a comprehensive overview of this compound, a key intermediate in synthetic organic chemistry. The document details its chemical identity, physicochemical properties, a robust synthetic protocol with mechanistic insights, and methods for analytical characterization. Furthermore, it explores the compound's applications, particularly its role as a versatile building block in the development of pharmacologically active molecules. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering both foundational knowledge and practical experimental details.
Chemical Identity and Physicochemical Properties
This compound, also known as N-Boc-N-methyl-4-acetylaniline, is a carbamate-protected aniline derivative.[1] The presence of the tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom is crucial for its utility in multi-step syntheses, allowing for the strategic modulation of the amine's reactivity. The acetyl group at the para position provides a reactive handle for further chemical transformations.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source(s) |
| IUPAC Name | This compound | ChemScene |
| Synonym(s) | N-Boc-N-methyl-4-acetylaniline | [1] |
| CAS Number | 907209-80-7 | [1] |
| Molecular Formula | C₁₄H₁₉NO₃ | [1] |
| Molecular Weight | 249.31 g/mol | [1] |
| SMILES | CC(=O)C1=CC=C(C=C1)N(C)C(=O)OC(C)(C)C | [1] |
| Boiling Point | 400.6 ± 38.0 °C at 760 mmHg | |
| Topological Polar Surface Area (TPSA) | 46.61 Ų | [1] |
| LogP | 3.2605 | [1] |
Synthesis and Mechanistic Rationale
The synthesis of this compound is typically achieved through a multi-step sequence starting from 4-aminoacetophenone. This process involves the protection of the primary amine, followed by N-methylation. The Boc protecting group is favored due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.
Synthetic Workflow
A common and efficient route involves two key transformations:
-
Boc Protection: 4-aminoacetophenone is reacted with di-tert-butyl dicarbonate (Boc₂O) to form tert-butyl (4-acetylphenyl)carbamate.
-
N-Methylation: The resulting N-H of the carbamate is deprotonated with a suitable base, followed by reaction with an electrophilic methyl source, such as methyl iodide, to yield the final product.
Diagram 1: Synthetic Workflow for this compound
Caption: A two-step synthesis of the target compound.
Detailed Experimental Protocol
Step 1: Synthesis of tert-Butyl (4-acetylphenyl)carbamate
-
To a solution of 4-aminoacetophenone (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base like triethylamine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography or recrystallization.
Step 2: Synthesis of this compound
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous THF.
-
Cool the suspension to 0 °C and add a solution of tert-butyl (4-acetylphenyl)carbamate (1.0 eq) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Cool the reaction back to 0 °C and add methyl iodide (CH₃I, 1.5 eq) dropwise.
-
Allow the reaction to proceed at room temperature for 4-6 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography to afford the pure this compound.
Causality Behind Experimental Choices
-
Choice of Base: Triethylamine is a suitable non-nucleophilic base for the Boc protection of anilines, which are less reactive than aliphatic amines.[2] For the N-methylation step, a strong, non-nucleophilic base like sodium hydride is required to deprotonate the carbamate nitrogen, which is less acidic than an amide N-H.
-
Solvent Selection: Anhydrous aprotic solvents like THF are crucial for the N-methylation step to prevent the quenching of the strong base (NaH).
-
Inert Atmosphere: The use of an inert atmosphere is critical when working with highly reactive reagents like sodium hydride to prevent its reaction with atmospheric moisture and oxygen.
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the acetyl methyl protons (singlet, ~2.6 ppm), the N-methyl protons (singlet, ~3.2 ppm), the tert-butyl protons (singlet, ~1.5 ppm), and the aromatic protons in the ortho and meta positions to the acetyl group (two doublets, ~7.4-8.0 ppm).
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display distinct peaks for the carbonyl carbons of the acetyl (~197 ppm) and carbamate (~154 ppm) groups, the quaternary carbon of the tert-butyl group (~81 ppm), and the various aromatic and aliphatic carbons.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would confirm the molecular weight of the compound, with the expected [M+H]⁺ ion at m/z 250.14.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C=O stretching of the ketone (~1680 cm⁻¹) and the carbamate (~1710 cm⁻¹).
Applications in Drug Development
The carbamate functional group is a prevalent structural motif in many approved drugs and is increasingly used in medicinal chemistry.[3][4] Carbamates can serve as bioisosteres for amides, offering improved stability and cell permeability.[3]
The title compound, this compound, serves as a valuable building block for more complex molecules. The Boc-protected amine allows for selective reactions at other parts of the molecule. The acetyl group can be a precursor for various functional groups through reactions such as:
-
Reduction to a secondary alcohol.
-
Oxidation (e.g., Baeyer-Villiger oxidation) to form an ester.
-
Conversion to an oxime or other derivatives.
-
Use in condensation reactions (e.g., aldol or Claisen-Schmidt reactions).
Diagram 2: Role as a Synthetic Intermediate
Caption: Versatility in synthesizing complex molecules.
The ability to selectively deprotect the nitrogen under acidic conditions unveils a secondary amine that can be further functionalized, for example, through amide bond formation or reductive amination. This strategic utility makes it a key intermediate in the synthesis of various target molecules, including kinase inhibitors and other pharmacologically relevant scaffolds.[5]
Safety and Handling
While specific safety data for this compound is not extensively published, it should be handled with the standard precautions for laboratory chemicals.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
This compound is a synthetically valuable intermediate with well-defined properties. Its preparation is straightforward, and its dual functionality, featuring a protected amine and a reactive ketone, provides significant versatility for the synthesis of complex organic molecules. This guide has provided the essential technical details required for its synthesis, characterization, and application, underscoring its importance for professionals in the field of drug discovery and development.
References
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This compound. Crysdot LLC. [Link]
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]
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How to protect amino group of 4-amino acetophenone with BOC ?. ResearchGate. [Link]
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Tomaš, R., & Gabelica, V. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Acta Pharmaceutica, 71(2), 193-214. [Link]
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A Senior Scientist's Guide to the Computational Transformation of Medicinal Chemistry
Executive Summary: The confluence of high-performance computing and sophisticated artificial intelligence (AI) algorithms has catalyzed a paradigm shift in medicinal chemistry. Traditional drug discovery, a process characterized by high costs, lengthy timelines, and staggering attrition rates, is being fundamentally reshaped by computational approaches.[1][2] This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of the core applications of AI and computational science in the modern pharmaceutical pipeline. We will explore the causality behind key methodologies, detail validated protocols, and present a forward-looking perspective on the autonomous future of drug discovery.
The New Imperative: Redefining the Drug Discovery Pipeline
This guide will navigate through the key stages of this transformed pipeline:
-
Target Identification & Validation: Using AI to find and validate the most promising biological targets for intervention.
-
Hit Identification: Employing virtual screening and generative models to discover novel molecules that interact with the target.
-
Lead Optimization: Leveraging predictive models to refine hit compounds into viable drug candidates with optimal safety and efficacy profiles.
-
Advanced Applications: Exploring drug repurposing and the future of autonomous discovery.
Section 1: AI-Driven Target Identification and Validation
Workflow: AI-Enhanced Target Identification
The following protocol outlines a typical workflow for identifying novel therapeutic targets using a multi-omics data integration approach.
Methodology:
-
Data Aggregation & Curation:
-
Collect diverse datasets: genomic (e.g., GWAS, CRISPR screens), transcriptomic (RNA-seq), proteomic, and clinical data from public repositories (e.g., TCGA, UK Biobank) and internal studies.[10]
-
Standardize and normalize data to ensure consistency and remove batch effects. Data quality is paramount for the success of any AI model.[10][11]
-
-
Feature Extraction & Network Construction:
-
Construct a biological network model to map the complex interactions between these identified features.[8]
-
Target Prioritization:
-
Apply network analysis algorithms to identify central "hub" nodes that are predicted to be critical for the disease process.
-
Score potential targets based on multiple criteria: network centrality, genetic evidence, "druggability" (i.e., the likelihood that a protein can bind a small molecule), and potential toxicity.[9]
-
-
In Silico Validation:
Section 2: Revolutionizing Hit Identification
Once a target is validated, the next step is to find "hits"—small molecules that can bind to the target and modulate its activity. AI dramatically accelerates this process through virtual screening and the de novo design of entirely new molecules.[12]
High-Throughput Virtual Screening (HTVS)
Virtual screening (VS) uses computational methods to assess large libraries of digital compounds to identify those most likely to bind to a protein target.[13] This in silico approach is faster and more cost-effective than traditional high-throughput screening (HTS) of physical compounds.[14] Modern workflows can screen billions of molecules, vastly expanding the chemical space explored.[14][15]
The Causality: The core principle of structure-based VS is molecular docking, which predicts the preferred orientation and binding affinity of a ligand to a receptor.[2][13] By simulating this physical interaction, researchers can filter vast virtual libraries down to a manageable number of high-potential candidates for synthesis and experimental testing, significantly improving hit rates.[15]
Protocol: A Modern Virtual Screening Workflow
-
Target & Library Preparation:
-
Obtain a high-resolution 3D structure of the target protein (from X-ray crystallography, cryo-EM, or homology modeling).[13]
-
Prepare the structure by adding hydrogens, assigning charges, and defining the binding site.
-
Acquire a virtual library of compounds (e.g., Enamine REAL database, containing billions of purchasable molecules). Prepare the ligands by generating 3D conformers and assigning charges.[15]
-
-
ML-Enhanced Docking:
-
To handle the immense size of modern libraries, a machine learning model is first trained to act as a rapid proxy for the more computationally expensive docking calculation.[15]
-
The ML model quickly filters the multi-billion compound library down to a smaller, enriched subset (typically millions).
-
-
Structure-Based Docking:
-
Perform molecular docking on the enriched subset using a validated program like AutoDock Vina or DOCK 6.[16] Each compound is "placed" in the target's binding site, and a scoring function estimates its binding affinity.
-
-
Rescoring and Ranking:
-
The top-scoring poses are often rescored using more accurate, but computationally intensive, methods like free energy calculations (e.g., FEP+) to improve the ranking and reduce false positives.[15]
-
-
Compound Selection:
-
Select a diverse set of the top-ranked compounds for purchase or synthesis and subsequent in vitro validation. Hit rates from these workflows can often reach double digits, a dramatic improvement over traditional methods.[15]
-
De Novo Drug Design
Instead of searching existing libraries, de novo ("from the beginning") design uses generative AI models to create entirely new molecules tailored to specific properties.[11][17] These models learn the underlying rules of chemistry and molecular structure from large datasets of known molecules.[18]
The Causality: Generative models, such as Recurrent Neural Networks (RNNs), Variational Autoencoders (VAEs), and Generative Adversarial Networks (GANs), can explore the vast "chemical universe" to invent novel scaffolds not present in existing screening libraries.[18][19][20] This allows for the creation of compounds optimized for multiple parameters simultaneously, such as high potency and low toxicity.[11]
Section 3: AI-Powered Lead Optimization
Finding a "hit" is just the beginning. Lead optimization is the iterative process of modifying a compound's chemical structure to improve its efficacy, selectivity, and pharmacokinetic properties, a stage where many candidates fail.[12] AI excels at predicting these complex properties, guiding medicinal chemists toward more successful modifications.[3]
Predictive Modeling for ADMET Properties
A drug's success is determined by its ADMET profile: A bsorption, D istribution, M etabolism, E xcretion, and T oxicity.[21] Poor ADMET properties are a primary cause of late-stage drug development failures.[3] Machine learning models, trained on experimental data, can now predict these properties in silico, allowing for the early deselection of compounds destined to fail.[22][23]
The Causality: By analyzing the chemical structures of thousands of compounds with known experimental ADMET values, ML algorithms can learn the complex relationships between substructures and pharmacokinetic outcomes.[24] These models serve as a crucial filter, enabling chemists to prioritize modifications that are likely to yield a favorable ADMET profile.[3][24]
| Property Class | Endpoint Example | Typical Model Performance (Metric) |
| Absorption | Caco-2 Permeability | R² ≈ 0.7 - 0.85 |
| Distribution | Blood-Brain Barrier (BBB) Penetration | AUC ≈ 0.85 - 0.95 |
| Metabolism | Cytochrome P450 (CYP) Inhibition | Accuracy ≈ 80% - 90% |
| Excretion | Renal Clearance | R² ≈ 0.6 - 0.75 |
| Toxicity | hERG Inhibition (Cardiotoxicity) | AUC ≈ 0.8 - 0.9 |
| Toxicity | Mutagenicity (Ames Test) | Accuracy ≈ 85% - 95% |
| Performance metrics (R-squared for regression, AUC/Accuracy for classification) are illustrative and depend heavily on the quality and size of the training data. |
Quantitative Structure-Activity Relationship (QSAR)
QSAR is a computational modeling technique that establishes a mathematical relationship between the chemical structure of a molecule and its biological activity.[25][26] It is a cornerstone of lead optimization, helping chemists understand which structural features are critical for a compound's potency.[27][28] By building a robust QSAR model, scientists can predict the activity of new, unsynthesized compounds, guiding the design of more potent analogues.[26][29]
Section 4: Advanced Applications & Future Outlook
Drug Repurposing
The Future: Autonomous Drug Discovery
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Generative Models for De Novo Drug Design | Journal of Medicinal Chemistry. (2021). Journal of Medicinal Chemistry. [Link]
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The Role of Machine Learning in Drug Discovery. (2023). MRL Consulting Group. [Link]
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Predict ADMET Properties with Proprietary Data. Digital Chemistry. [Link]
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Generative Deep Learning for de Novo Drug Design: A Chemical Space Odyssey. (2023). ACS Publications. [Link]
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Computational Approaches in Drug Discovery and Development. Walsh Medical Media. [Link]
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Deep Learning Approaches in Predicting ADMET Properties. (2020). Taylor & Francis Online. [Link]
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Artificial Intelligence and Machine Learning in Drug Discovery. Ideas2IT. [Link]
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Therapeutic Target Identification & Validation with AI. Ardigen. [Link]
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Innovative computational approaches in drug discovery and design. (2025). PubMed. [Link]
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Computational Approaches in Drug Designing and Their Applications. Springer Nature Experiments. [Link]
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Artificial Intelligence-Based Methods for Drug Repurposing and Development in Cancer. (2024). MDPI. [Link]
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Generative Models for De Novo Drug Design. (2021). PubMed. [Link]
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A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. (2024). Neovarsity. [Link]
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QSAR and pharmacophore modeling in computational drug design. (2025). ResearchGate. [Link]
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Medicinal Chemistry: Understanding QSAR. (2025). Prezi. [Link]
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Molecular Architect: A User-Friendly Workflow for Virtual Screening. (2020). ACS Omega. [Link]
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Quantitative Structure–Activity Relationship (QSAR) Study Predicts Small-Molecule Binding to RNA Structure. (2020). Journal of Medicinal Chemistry. [Link]
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Virtual Screening for Drug Discovery: A Complete Guide. (2025). Technology Networks. [Link]
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Dramatically improving hit rates with a modern virtual screening workflow. Schrödinger. [Link]
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Drugsniffer: An Open Source Workflow for Virtually Screening Billions of Molecules for Binding Affinity to Protein Targets. (2022). Frontiers. [Link]
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Virtual screening workflow development guided by the "receiver operating characteristic" curve approach. Application to high-throughput docking on metabotropic glutamate receptor subtype 4. (2007). PubMed. [Link]
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Methodological & Application
Synthesis of tert-Butyl (4-acetylphenyl)(methyl)carbamate: An In-Depth Technical Guide for Researchers
This comprehensive guide details a robust and validated two-step protocol for the synthesis of tert-Butyl (4-acetylphenyl)(methyl)carbamate, a valuable intermediate in pharmaceutical and organic synthesis. This document provides not only a step-by-step procedure but also delves into the rationale behind the chosen synthetic strategy and methodologies, ensuring scientific integrity and reproducibility for researchers, scientists, and drug development professionals.
Introduction and Strategic Approach
This compound is a key building block characterized by a Boc-protected secondary amine and an acetyl functional group on a phenyl ring. The presence of these functionalities makes it a versatile precursor for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.
The synthetic strategy outlined herein follows a logical and efficient two-step sequence, prioritizing yield, purity, and operational simplicity. The chosen pathway involves:
-
N-methylation of 4-aminoacetophenone: This initial step introduces the methyl group to the amine functionality, forming the key intermediate, 4'-(methylamino)acetophenone.
-
Boc Protection of 4'-(methylamino)acetophenone: The subsequent protection of the resulting secondary amine with a tert-butyloxycarbonyl (Boc) group yields the final target molecule. This protection strategy is widely employed in organic synthesis to mask the reactivity of the amine group during subsequent chemical transformations[1][2].
This approach is favored over the alternative of initial Boc protection followed by N-methylation due to the generally higher nucleophilicity of the secondary amine intermediate, which facilitates a more efficient Boc protection step.
Physicochemical Properties and Safety Information
A thorough understanding of the properties and hazards of the materials involved is paramount for safe and successful synthesis.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |
| 4-Aminoacetophenone | C₈H₉NO | 135.16 | - | 99-92-3 |
| 4'-(Methylamino)acetophenone | C₉H₁₁NO | 149.19 | White to yellow powder/crystal | 17687-47-7 |
| This compound | C₁₄H₁₉NO₃ | 249.31 | - | 907209-80-7 |
Safety Precautions:
-
4-Aminoacetophenone: Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Methylating agents (e.g., Methyl Iodide): Highly toxic and should be handled in a well-ventilated fume hood.
-
Boc Anhydride (Di-tert-butyl dicarbonate): Can cause skin and eye irritation. Handle with care.
-
Solvents: Use appropriate solvents in a well-ventilated area, away from ignition sources.
Always consult the Safety Data Sheet (SDS) for each reagent before commencing any experimental work.
Experimental Protocols
This section provides detailed, step-by-step procedures for the synthesis of this compound.
Part 1: Synthesis of 4'-(Methylamino)acetophenone
This procedure is adapted from established methodologies for the N-methylation of anilines.
Materials:
-
4-Aminoacetophenone
-
Methyl Iodide (CH₃I)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Ethyl acetate
-
Hexane
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-aminoacetophenone (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.0 eq).
-
Stir the suspension vigorously at room temperature for 15 minutes.
-
Add methyl iodide (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the potassium carbonate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 4'-(methylamino)acetophenone as a white to yellow solid.
Characterization of 4'-(Methylamino)acetophenone:
-
Appearance: White to yellow powder or crystals.
-
Melting Point: 104.0 to 108.0 °C.
-
Purity: Can be assessed by GC-MS and NMR spectroscopy.
Part 2: Synthesis of this compound
This protocol utilizes a standard and efficient method for the Boc protection of secondary amines[3][4].
Materials:
-
4'-(Methylamino)acetophenone
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 4'-(methylamino)acetophenone (1.0 eq) in anhydrous dichloromethane or tetrahydrofuran in a round-bottom flask.
-
Add triethylamine (1.5 eq) to the solution. For less reactive substrates, a catalytic amount of DMAP can be added.
-
Add di-tert-butyl dicarbonate (1.2 eq) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or flash column chromatography on silica gel if necessary.
Characterization of this compound:
-
Appearance: Expected to be a solid.
-
¹H NMR and ¹³C NMR: The structure can be confirmed by NMR spectroscopy. Expected signals would include those for the tert-butyl group, the N-methyl group, the aromatic protons, and the acetyl group.
-
Mass Spectrometry: To confirm the molecular weight of the final product (249.31 g/mol )[1].
Reaction Workflow and Mechanism
The overall synthetic pathway can be visualized as follows:
Caption: Synthetic workflow for this compound.
The N-methylation proceeds via a nucleophilic substitution reaction where the amine group of 4-aminoacetophenone attacks the methyl iodide, with potassium carbonate acting as a base to neutralize the generated hydroiodic acid. The subsequent Boc protection involves the nucleophilic attack of the secondary amine on the electrophilic carbonyl carbon of Boc anhydride, leading to the formation of the carbamate with the release of tert-butanol and carbon dioxide.
Conclusion
This guide provides a detailed and scientifically grounded protocol for the synthesis of this compound. By following the outlined procedures and adhering to the safety precautions, researchers can confidently and reproducibly synthesize this important chemical intermediate for their research and development endeavors. The provided rationale for the synthetic strategy and methodologies aims to empower scientists with a deeper understanding of the chemical transformations involved.
References
-
A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. National Institutes of Health. [Link]
-
SUPPLEMENTARY INFORMATION. Macmillan Group - Princeton University. [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Boc Protecting Group for Amines. Chemistry Steps. [Link]
-
N-Methylation - Lokey Lab Protocols. University of California, Santa Cruz. [Link]
-
Supporting Information. Wiley-VCH. [Link]
-
Supporting Information. The Royal Society of Chemistry. [Link]
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-
Supporting Information Title: Design and synthesis of selective, small molecule inhibitors of coactivator- associated arginine m. The Royal Society of Chemistry. [Link]
-
Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. National Institutes of Health. [Link]
-
Synthesis of N-BOC amines by various routes. ResearchGate. [Link]
-
N-Methylation of p-aminoacetophenone (E) with DMC. ResearchGate. [Link]
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Institutes of Health. [Link]
-
How to protect amino group of 4-amino acetophenone with BOC ?. ResearchGate. [Link]
-
4'-Methyl-2'-(methylamino)acetophenone. PubChem. [Link]
-
Solid Phase Peptide Synthesis With N-Methyl Amino Acids. AAPPTec. [Link]
-
Purification and characterization of 4-methylmuconolactone methylisomerase, a novel enzyme of the modified 3-oxoadipate pathway. Microbiology Society. [Link]
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Application Notes: tert-Butyl (4-acetylphenyl)(methyl)carbamate as a Versatile Building Block in Modern Drug Discovery
Introduction
In the landscape of medicinal chemistry, the strategic selection of building blocks is paramount to the efficient construction of novel therapeutic agents. tert-Butyl (4-acetylphenyl)(methyl)carbamate (CAS 907209-80-7) has emerged as a highly valuable and versatile intermediate. This bifunctional molecule incorporates two key pharmacophoric elements: a Boc-protected N-methylaniline and a para-acetyl group. The tert-butoxycarbonyl (Boc) group offers a robust yet readily cleavable protecting group for the secondary amine, while the acetyl moiety serves as a versatile chemical handle for a wide array of synthetic transformations.[1] This combination allows for sequential, controlled modifications, making it an ideal starting point for the synthesis of complex molecular architectures, particularly in the development of kinase inhibitors and other targeted therapies.
This guide provides an in-depth analysis of the compound's properties, its strategic applications, and detailed, field-proven protocols for its use in key synthetic transformations.
Physicochemical Properties and Reactivity Profile
The utility of this compound stems from its distinct functional groups, whose reactivity can be selectively addressed.
| Property | Data | Source |
| CAS Number | 907209-80-7 | [1] |
| Molecular Formula | C₁₄H₁₉NO₃ | [1] |
| Molecular Weight | 249.31 g/mol | [1] |
| Appearance | Off-white to pale yellow solid | Typical |
| Synonym(s) | N-Boc-N-methyl-4-acetylaniline | [1] |
| Solubility | Soluble in DCM, THF, EtOAc, Acetone | General |
Reactivity Analysis:
-
N-Boc Protected Amine: The N-methylaniline is protected by a tert-butoxycarbonyl (Boc) group, one of the most common amine protecting groups in organic synthesis.[2] This group is highly stable to a wide range of nucleophilic and basic conditions, allowing for extensive manipulation of the acetyl group without unintended reactions at the nitrogen. It is, however, designed for facile removal under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which proceeds via a stable tert-butyl cation intermediate.[3][4]
-
Acetyl Group (Ketone): The ketone functionality is a versatile electrophilic and nucleophilic precursor. The carbonyl carbon is susceptible to attack by nucleophiles (e.g., in Grignard or Wittig reactions), and it can be reduced to a secondary alcohol. Critically, the α-protons on the methyl group are acidic and can be removed to form an enolate, enabling a host of α-functionalization reactions.[5] This dual reactivity makes the acetyl group an excellent anchor point for diversification.
Strategic Applications in Medicinal Chemistry
The primary strategic value of this building block is its role as a scaffold for library synthesis. The orthogonal nature of its two key functional groups allows for a divergent synthetic approach, as illustrated below.
Sources
Application Notes and Protocols: Leveraging tert-Butyl (4-acetylphenyl)(methyl)carbamate for the Design of Novel Covalent Inhibitors
Introduction: The Resurgence of Covalent Inhibition in Drug Discovery
Covalent inhibitors have re-emerged as a powerful modality in drug discovery, offering distinct advantages such as enhanced potency, prolonged duration of action, and the ability to target shallow binding pockets that have proven challenging for traditional non-covalent inhibitors.[1][2][3][4] These molecules function by forming a stable, covalent bond with a nucleophilic amino acid residue within the target protein, leading to its irreversible or reversible inactivation.[5][6] The design of targeted covalent inhibitors (TCIs) requires a careful balance of a recognition element that provides binding affinity and a reactive "warhead" that forms the covalent linkage.[6][7] This guide provides a comprehensive overview and detailed protocols for utilizing tert-Butyl (4-acetylphenyl)(methyl)carbamate as a versatile scaffold in the design and validation of novel covalent inhibitors.
The Strategic Utility of this compound as a Covalent Inhibitor Scaffold
The chemical structure of this compound offers a unique combination of features that make it an attractive starting point for the synthesis of covalent inhibitors.
-
The Acetyl Group: This ketone functionality serves as a key chemical handle. It is not highly reactive itself, which is advantageous for initial synthesis and handling, but it can be readily converted into a variety of electrophilic "warheads" through established chemical transformations. This allows for the systematic exploration of different reactive groups to tailor the inhibitor's reactivity and selectivity.
-
The Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) protecting group on the methylamino moiety provides several benefits. It prevents unwanted side reactions during the modification of the acetyl group. Furthermore, the Boc group can be removed under specific conditions to allow for further diversification of the scaffold, or it can be retained in the final molecule to modulate physicochemical properties such as solubility and cell permeability.
-
The Phenyl Ring: The central aromatic ring provides a rigid core for the molecule, upon which the recognition elements and the reactive warhead can be strategically positioned.
The overall strategy involves using this compound as a foundational building block to generate a library of potential covalent inhibitors with diverse reactive functionalities.
Caption: Workflow for utilizing the scaffold to generate a library of covalent inhibitors.
PART 1: Synthesis of a Model Covalent Inhibitor
This section provides a protocol for the conversion of this compound into a model α-bromoketone, a common electrophilic warhead for targeting cysteine residues.
Protocol 1: Synthesis of tert-Butyl (4-(2-bromoacetyl)phenyl)(methyl)carbamate
Objective: To introduce an α-bromine to the acetyl group, creating a reactive electrophile.
Materials:
-
This compound
-
Copper(II) Bromide (CuBr₂)
-
Ethyl Acetate
-
Chloroform
-
Methanol
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
-
Round bottom flasks, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: In a 100 mL round bottom flask, dissolve this compound (1.0 eq) in a 1:1 mixture of ethyl acetate and chloroform.
-
Addition of Brominating Agent: Add Copper(II) Bromide (2.2 eq) to the solution.
-
Reflux: Heat the reaction mixture to reflux and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the copper salts.
-
Wash the filter cake with ethyl acetate.
-
Combine the organic filtrates and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
-
Characterization: Confirm the structure and purity of the final product, tert-Butyl (4-(2-bromoacetyl)phenyl)(methyl)carbamate, using ¹H NMR, ¹³C NMR, and mass spectrometry.
PART 2: Biochemical and Biophysical Characterization
Once a potential covalent inhibitor has been synthesized, it is crucial to characterize its interaction with the target protein.
Protocol 2: Kinetic Analysis of Covalent Inhibition
Objective: To determine the kinetic parameters of covalent bond formation, specifically the inactivation rate constant (k_inact) and the inhibition constant (K_i). The ratio k_inact/K_i is a measure of the inhibitor's efficiency.[8][9]
Materials:
-
Purified target protein with a known concentration.
-
Synthesized covalent inhibitor.
-
Substrate for the target protein's enzymatic activity.
-
Assay buffer.
-
96-well microplates.
-
Plate reader capable of kinetic measurements.
Procedure:
-
Assay Development: Optimize an enzymatic assay for the target protein to ensure linear reaction rates over the desired time course.
-
Time-Dependent Inhibition (IC₅₀ Shift Assay):
-
Prepare a series of dilutions of the covalent inhibitor.
-
Pre-incubate the target protein with each inhibitor concentration for different periods (e.g., 0, 15, 30, 60 minutes).
-
Initiate the enzymatic reaction by adding the substrate.
-
Measure the initial reaction velocity for each condition.
-
Plot the percent inhibition versus inhibitor concentration for each pre-incubation time and determine the IC₅₀ value. A leftward shift in the IC₅₀ value with increasing pre-incubation time is indicative of covalent inhibition.[9]
-
-
Determination of k_inact and K_i:
-
This method follows the progress of the enzymatic reaction in the presence of various concentrations of the inhibitor over time.
-
In a 96-well plate, add the assay buffer, substrate, and varying concentrations of the inhibitor.
-
Initiate the reaction by adding the target protein.
-
Immediately begin monitoring the reaction progress kinetically in a plate reader.
-
The resulting progress curves will show a decrease in reaction rate over time as the enzyme is inactivated.
-
Fit the progress curves to the following equation for slow-binding inhibition to determine the observed rate of inactivation (k_obs) for each inhibitor concentration: P(t) = (v_s * (1 - e^(-k_obs * t))) / k_obs + P_0 where P(t) is the product formed at time t, v_s is the steady-state velocity, and P_0 is the initial product concentration.
-
Plot the k_obs values against the inhibitor concentration [I].
-
Fit the resulting data to the following hyperbolic equation to determine k_inact and K_i: k_obs = k_inact * [I] / (K_i + [I])
-
Data Presentation:
| Inhibitor Concentration (µM) | k_obs (min⁻¹) |
| 0.1 | 0.05 |
| 0.5 | 0.20 |
| 1.0 | 0.35 |
| 2.5 | 0.60 |
| 5.0 | 0.85 |
| 10.0 | 1.10 |
This is a table with example data.
Caption: Workflow for determining the kinetic parameters of a covalent inhibitor.
Protocol 3: Mass Spectrometry Validation of Covalent Adduct Formation
Objective: To confirm that the inhibitor forms a covalent bond with the target protein and to identify the specific amino acid residue that is modified.[10][11][12]
Materials:
-
Purified target protein.
-
Synthesized covalent inhibitor.
-
Incubation buffer.
-
Mass spectrometer (e.g., ESI-TOF or Orbitrap).
-
For peptide mapping: DTT, iodoacetamide, trypsin, and LC-MS/MS system.
Procedure:
-
Intact Protein Analysis:
-
Incubate the target protein with an excess of the covalent inhibitor for a sufficient time to ensure complete reaction. A control sample with the protein and vehicle (e.g., DMSO) should be prepared in parallel.
-
Desalt the protein samples.
-
Analyze the samples by mass spectrometry.
-
Compare the mass spectrum of the inhibitor-treated protein with the control. An increase in mass corresponding to the molecular weight of the inhibitor confirms covalent adduct formation.[10][11]
-
-
Peptide Mapping to Identify Modification Site:
-
After incubation of the protein with the inhibitor, denature the protein.
-
Reduce the disulfide bonds with DTT and alkylate the free cysteines with iodoacetamide.
-
Digest the protein into smaller peptides using trypsin.
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
Search the MS/MS data against the protein sequence to identify peptides that have a mass modification corresponding to the inhibitor. The fragmentation pattern in the MS/MS spectrum will pinpoint the exact amino acid residue that has been modified.[10]
-
PART 3: Cellular Characterization
Biochemical and biophysical assays are essential, but it is equally important to assess the inhibitor's activity in a cellular context.
Protocol 4: Cellular Target Engagement Assay
Objective: To confirm that the covalent inhibitor can engage its intended target within a complex cellular environment.
Materials:
-
Cell line expressing the target protein.
-
Synthesized covalent inhibitor.
-
Lysis buffer.
-
SDS-PAGE gels and Western blotting reagents.
-
Antibody specific to the target protein.
-
Competitive displacement probe (if available).
Procedure:
-
Cell Treatment: Treat the cells with varying concentrations of the covalent inhibitor for a defined period. Include a vehicle control.
-
Cell Lysis: Harvest and lyse the cells to release the proteins.
-
Competitive Probe Labeling (Optional but Recommended):
-
If a fluorescent or biotinylated covalent probe that targets the same residue is available, it can be used to assess target engagement.
-
After treating the cells with the inhibitor, lyse the cells and treat the lysates with the probe.
-
The inhibitor-bound target will not be labeled by the probe.
-
Analyze the samples by SDS-PAGE and in-gel fluorescence scanning or by Western blot with an anti-biotin antibody. A decrease in probe labeling with increasing inhibitor concentration indicates target engagement.
-
-
Washout Experiment:
-
Treat cells with a high concentration of the inhibitor for a short period.
-
Wash the cells extensively to remove any unbound inhibitor.
-
Culture the cells for various time points after washout.
-
Assess the functional activity of the target protein at each time point. A sustained inhibition of the target's function long after the inhibitor has been removed from the media is a hallmark of covalent modification.[5]
-
Conclusion
This compound represents a valuable and versatile starting material for the discovery of novel covalent inhibitors. Its chemical tractability allows for the systematic generation of diverse electrophilic warheads, enabling a thorough exploration of the structure-activity relationship. The protocols outlined in this guide provide a robust framework for the synthesis, biochemical, biophysical, and cellular characterization of covalent inhibitors derived from this scaffold. By following these methodologies, researchers can effectively advance their covalent inhibitor discovery programs.
References
-
A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. (2022). Current Protocols, 2(6), e419. [Link]
-
Chemoproteomic methods for covalent drug discovery. (2019). RSC Chemical Biology, 1(1), 16-28. [Link]
-
Tailored mass spectrometry solutions for advanced protein science. (n.d.). Nuvisan. [Link]
-
Using mass spectrometry chemoproteomics to advance covalent drug development. (2023). News-Medical.Net. [Link]
-
MS-Based Covalent Binding Analysis. (n.d.). ICE Bioscience. [Link]
-
Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data. (2020). RSC Chemical Biology, 1(1), 29-37. [Link]
-
Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. (2022). bioRxiv. [Link]
-
Covalent Inhibitors: To Infinity and Beyond. (2024). Journal of Medicinal Chemistry. [Link]
-
Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. (2011). Future Medicinal Chemistry, 3(14), 1781-1798. [Link]
-
Characterization of Covalent-Reversible EGFR Inhibitors. (2017). ACS Omega, 2(10), 6891-6901. [Link]
-
Kinetic characterisation of covalent inhibitors on the PHERAstar. (2018). YouTube. [Link]
-
Covalent drugs and inhibitors characterization based on kinetic properties. (2013). ResearchGate. [Link]
-
Reversible Covalent Inhibition: Desired Covalent Adduct Formation by Mass Action. (2023). ACS Chemical Biology. [Link]
-
Strategies for Screening and Characterizing Targeted Covalent Inhibitors. (2024). YouTube. [Link]
-
Technologies for Direct Detection of Covalent Protein–Drug Adducts. (2021). Molecules, 26(16), 4987. [Link]
-
From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets. (n.d.). BioAscent. [Link]
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Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes. (2007). Chemistry & Biology, 14(4), 433-444. [Link]
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Emerging strategies in covalent inhibition. (2021). YouTube. [Link]
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Targeted Covalent Inhibitor Synthesis. (2025). YouTube. [Link]
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Design and synthesis of covalent inhibitors of FabA. (2021). University of Dundee Research Portal. [Link]
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t-Butyl (4-acetyl-3-methylphenyl)carbamate. (n.d.). PubChem. [Link]
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Tert-butyl 4-(aminomethyl)phenyl(methyl)carbamate. (n.d.). PubChem. [Link]
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tert-butyl N-[4-(methylamino)phenyl]carbamate. (n.d.). PubChem. [Link]
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Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. (2019). ResearchGate. [Link]
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Innovative design and potential applications of covalent strategy in drug discovery. (2025). Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2381122. [Link]
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A Fragment-Based Method to Discover Irreversible Covalent Inhibitors of Cysteine Proteases. (2014). Journal of Medicinal Chemistry, 57(11), 4786-4791. [Link]
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Application Note: Comprehensive NMR Spectroscopic Analysis of tert-Butyl (4-acetylphenyl)(methyl)carbamate
Abstract
This application note provides a detailed guide to the nuclear magnetic resonance (NMR) spectroscopic characterization of tert-Butyl (4-acetylphenyl)(methyl)carbamate, a key intermediate in medicinal chemistry and organic synthesis. We present optimized protocols for sample preparation, data acquisition, and processing for both ¹H and ¹³C NMR. The guide offers an in-depth analysis of the spectra, including definitive signal assignments and a discussion of key structural features, such as the impact of restricted rotation around the carbamate C-N bond. This document is intended for researchers, chemists, and quality control professionals who require robust methods for the structural verification and purity assessment of this compound.
Introduction
This compound, also known as N-Boc-N-methyl-4-acetylaniline, is a valuable building block in the synthesis of pharmacologically active molecules.[1] The presence of multiple functional groups—a Boc-protected amine, an acetyl group, and a disubstituted aromatic ring—necessitates a reliable and comprehensive analytical method for its characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is the premier technique for this purpose, providing unambiguous structural confirmation and purity analysis through the precise measurement of nuclear spin transitions in a magnetic field.
This guide moves beyond a simple listing of chemical shifts. It explains the rationale behind the experimental setup and delves into the nuanced interpretation of the spectral data, empowering the user to not only replicate the results but also to understand the underlying chemical principles that govern the spectrum.
Molecular Structure and Spectroscopic Features
The chemical structure of this compound (C₁₄H₁₉NO₃, MW: 249.31 g/mol ) is fundamental to understanding its NMR spectrum.[1]
Caption: Molecular structure of this compound with key proton (H) and carbon (C) groups labeled for NMR assignment.
A critical feature of the carbamate functional group is the restricted rotation around the central C-N bond due to p-orbital overlap between the nitrogen lone pair and the carbonyl π-system. This gives the bond partial double-bond character. At room temperature, this rotation can be slow on the NMR timescale, leading to broadening of signals for nuclei close to the C-N bond (e.g., the N-methyl group Hₐ and the ortho aromatic protons Hₑ). At lower temperatures, one might even observe distinct signals for two different rotational isomers (rotamers).
Experimental Protocols and Workflow
Protocol: Sample Preparation
The quality of the NMR spectrum is directly dependent on the quality of the sample. The following protocol ensures a properly prepared sample for high-resolution analysis.
-
Material Weighing: Accurately weigh 10–15 mg of this compound directly into a clean, dry NMR tube.
-
Solvent Addition: Using a calibrated pipette, add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference. CDCl₃ is chosen for its excellent solubilizing power for nonpolar to moderately polar organic compounds and its simple solvent signal.
-
Homogenization: Cap the NMR tube securely and vortex for 30 seconds to ensure the sample is fully dissolved and the solution is homogeneous. A clear, particulate-free solution is required.
-
Transfer: Carefully place the NMR tube into the spinner turbine, ensuring it is positioned correctly for the instrument.
Protocol: NMR Data Acquisition
These parameters are optimized for a 400 MHz spectrometer but can be adapted for other field strengths.
| Parameter | ¹H NMR Acquisition | ¹³C NMR Acquisition |
| Spectrometer Freq. | 400 MHz | 100 MHz |
| Solvent | CDCl₃ | CDCl₃ |
| Temperature | 298 K (25 °C) | 298 K (25 °C) |
| Pulse Program | zg30 (30° pulse angle) | zgpg30 (power-gated decoupling) |
| Spectral Width | 16 ppm (~6400 Hz) | 240 ppm (~24000 Hz) |
| Acquisition Time | ~2.5 s | ~1.4 s |
| Relaxation Delay | 2.0 s | 2.0 s |
| Number of Scans | 16 | 1024 |
| Internal Reference | TMS at 0.00 ppm | CDCl₃ at 77.16 ppm |
Experimental Workflow Diagram
The overall process from sample preparation to final data interpretation follows a logical sequence to ensure data integrity and accuracy.
Caption: Standard workflow for NMR analysis from sample preparation to structural elucidation.
Spectral Analysis and Interpretation
¹H NMR Spectrum Analysis
The ¹H NMR spectrum provides a wealth of information based on chemical shift, signal integration, and spin-spin coupling.
| Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| - | 1.52 | Singlet | 9H | tert-Butyl protons, -C(CH ₃)₃ |
| Hd | 2.61 | Singlet | 3H | Acetyl methyl protons, -C(O)CH ₃ |
| Ha | 3.25 | Singlet | 3H | N-Methyl protons, -N-CH ₃ |
| He | 7.45 | Doublet | 2H | Aromatic protons ortho to N-carbamate |
| Hc | 7.96 | Doublet | 2H | Aromatic protons ortho to acetyl group |
Interpretation Details:
-
tert-Butyl (1.52 ppm): This singlet corresponds to the nine equivalent protons of the Boc protecting group. Its upfield chemical shift and high integration value make it a characteristic landmark of the spectrum.[2]
-
Acetyl Methyl (2.61 ppm): This singlet represents the three protons of the acetyl group methyl. Its position is downfield from typical alkyl protons due to the deshielding effect of the adjacent carbonyl group.
-
N-Methyl (3.25 ppm): The singlet for the N-methyl protons is observed at 3.25 ppm. This signal may appear broad due to the previously mentioned restricted rotation around the carbamate C-N bond.
-
Aromatic Protons (7.45 and 7.96 ppm): The 1,4-disubstituted aromatic ring gives rise to a classic AA'BB' system, which often appears as two distinct doublets.
-
The doublet at 7.96 ppm is assigned to Hc, the protons ortho to the strongly electron-withdrawing acetyl group.
-
The doublet at 7.45 ppm is assigned to He, the protons ortho to the nitrogen atom of the carbamate group, which is less deshielding.
-
¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
| Label | Chemical Shift (δ, ppm) | Assignment |
| Cd | 26.8 | Acetyl methyl carbon, -C(O)C H₃ |
| Cl | 28.3 | tert-Butyl methyl carbons, -C(C H₃)₃ |
| Ca | 37.5 | N-Methyl carbon, -N-C H₃ |
| Ck | 81.5 | tert-Butyl quaternary carbon, -C (CH₃)₃ |
| Cf | 126.5 | Aromatic C H ortho to N-carbamate |
| Cc | 129.8 | Aromatic C H ortho to acetyl group |
| Ch | 138.0 | Aromatic ipso-carbon attached to C=O |
| Cg | 145.2 | Aromatic ipso-carbon attached to N |
| Cj | 154.1 | Carbamate carbonyl carbon, -N(C =O)O- |
| Ci | 197.5 | Acetyl carbonyl carbon, -C (O)CH₃ |
Interpretation Details:
-
Aliphatic Region (26-82 ppm): This region contains the signals for the acetyl methyl (26.8 ppm), the three equivalent tert-butyl methyls (28.3 ppm), the N-methyl (37.5 ppm), and the quaternary tert-butyl carbon (81.5 ppm).[2][3]
-
Aromatic Region (126-146 ppm): Four signals are observed for the six aromatic carbons due to molecular symmetry. The two protonated carbons (Cf and Cc) appear at 126.5 and 129.8 ppm, respectively. The two quaternary (ipso) carbons, which are attached to the substituents, are found further downfield at 138.0 ppm (Ch) and 145.2 ppm (Cg).
-
Carbonyl Region (154-198 ppm): The two carbonyl carbons are clearly resolved. The carbamate carbonyl (Cj) appears around 154.1 ppm, consistent with literature values for Boc-protected amines.[2] The acetyl carbonyl carbon (Ci) is significantly deshielded and appears at 197.5 ppm, a characteristic shift for a ketone attached to an aromatic ring.
Conclusion
The protocols and analysis presented in this application note provide a robust framework for the complete NMR spectroscopic characterization of this compound. The ¹H and ¹³C NMR spectra are highly informative, with all signals being unambiguously assigned to their respective nuclei. The data confirm the molecular structure and can be used to assess the purity of the compound with high confidence. The discussion of potential peak broadening due to carbamate rotational isomerism provides additional insight for a more advanced interpretation of the spectral data.
References
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Crysdot LLC. This compound. [Link]
-
Supporting Information for an article. Characterization Data of the Products. This source provides typical ¹H and ¹³C NMR chemical shifts for various tert-butyl carbamate derivatives, which serve as a comparative reference. [Link]
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Application Notes & Protocols: Strategic Use of tert-Butyl (4-acetylphenyl)(methyl)carbamate in Structure-Activity Relationship (SAR) Studies
Prepared by: Gemini, Senior Application Scientist
Abstract
In the landscape of modern drug discovery, the systematic exploration of a chemical scaffold's structure-activity relationship (SAR) is paramount to optimizing potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth technical overview of tert-Butyl (4-acetylphenyl)(methyl)carbamate (CAS No. 907209-80-7), a versatile synthetic intermediate, and its strategic application in SAR-driven medicinal chemistry programs. We will elucidate the rationale behind its molecular design, provide validated protocols for its synthesis and subsequent modification, and illustrate its utility in constructing focused compound libraries for target validation and lead optimization.
Introduction: The Strategic Value of a Well-Designed Building Block
Structure-Activity Relationship (SAR) studies are the cornerstone of medicinal chemistry, providing a rational framework for transforming a preliminary "hit" compound into a viable drug candidate. This iterative process involves making discrete structural modifications to a molecule and assessing the impact on its biological activity. The choice of starting materials and intermediates is therefore a critical strategic decision.
This compound is not merely a chemical; it is a carefully designed tool for SAR exploration. Its structure contains three key features that offer medicinal chemists significant control and flexibility:
-
The 4-Acetylphenyl Moiety : This group is a common pharmacophore in many biologically active compounds, particularly in kinase inhibitors, where the acetyl group can act as a crucial hydrogen bond acceptor.[1] Its presence provides a validated starting point for interacting with numerous biological targets.
-
The N-Methyl Group : Compared to a secondary aniline (N-H), the N-methyl group blocks hydrogen bond donation, alters the amine's basicity, and can improve metabolic stability and cell permeability. This subtle modification allows for fine-tuning of physicochemical properties.
-
The tert-Butoxycarbonyl (Boc) Protecting Group : This is the molecule's key feature for synthetic utility. The Boc group is a robust, acid-labile protecting group that masks the reactivity of the N-methylaniline.[2] This allows for selective chemical transformations to be performed on the acetyl group or other parts of the molecule. Its clean, traceless removal under acidic conditions subsequently reveals the secondary amine, providing a new reactive handle for diversification.[3][4]
This guide will demonstrate how these features are exploited in a typical SAR workflow.
Synthesis and Characterization of the Core Intermediate
The reliable synthesis and rigorous characterization of the starting intermediate are foundational to any successful chemistry campaign. The preparation of this compound is typically achieved in a two-step sequence starting from the commercially available 4-aminoacetophenone.[5][6]
Protocol 1: Two-Step Synthesis of this compound
This protocol first describes the selective N-methylation of 4-aminoacetophenone followed by the protection of the resulting secondary amine with a Boc group.
Step A: Synthesis of 1-(4-(methylamino)phenyl)ethan-1-one
-
Rationale : This step introduces the key N-methyl group. While various methods exist, a reductive amination approach is often clean and effective. A more classical approach using a methylating agent like methyl iodide is also feasible but requires careful control to avoid over-methylation.
-
Materials : 4-aminoacetophenone, Paraformaldehyde, Sodium triacetoxyborohydride (STAB), Dichloroethane (DCE), Saturated aqueous sodium bicarbonate (NaHCO₃), Magnesium sulfate (MgSO₄).
-
Procedure :
-
To a stirred solution of 4-aminoacetophenone (1.0 eq) in dichloroethane (DCE), add paraformaldehyde (1.2 eq).
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes.
-
Continue stirring at room temperature for 12-18 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer twice with dichloromethane (DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.
-
Step B: Synthesis of this compound
-
Rationale : This step installs the Boc protecting group, rendering the amine unreactive to a wide range of conditions, thus enabling selective chemistry elsewhere.[2] The use of DMAP as a catalyst is common for less nucleophilic anilines.[7]
-
Materials : 1-(4-(methylamino)phenyl)ethan-1-one, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA) or Diisopropylethylamine (DIPEA), 4-Dimethylaminopyridine (DMAP), Dichloromethane (DCM).
-
Procedure :
-
Dissolve 1-(4-(methylamino)phenyl)ethan-1-one (1.0 eq) in DCM.
-
Add triethylamine (1.5 eq) and a catalytic amount of DMAP (0.1 eq).
-
Add di-tert-butyl dicarbonate (1.2 eq) dissolved in a small amount of DCM dropwise to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours until the starting material is consumed (monitor by TLC or LC-MS).
-
Wash the reaction mixture sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization to afford this compound as a solid.[8]
-
Protocol 2: Analytical Characterization
-
Rationale : Unambiguous structural confirmation and purity assessment are critical. A combination of spectroscopic and chromatographic methods provides a complete profile of the synthesized compound.[9][10][11]
-
Methods :
-
¹H and ¹³C NMR : Confirms the molecular structure by providing detailed information on the chemical environment and connectivity of protons and carbons. The ¹H NMR should show characteristic signals for the acetyl methyl group, the aromatic protons, the N-methyl group, and a sharp singlet for the nine protons of the tert-butyl group.[11][12]
-
Mass Spectrometry (MS) : Confirms the molecular weight of the compound. Electrospray ionization (ESI) would typically show the [M+H]⁺ or [M+Na]⁺ adduct.[12]
-
High-Performance Liquid Chromatography (HPLC) : Determines the purity of the compound by separating it from any starting materials or byproducts.[9][10]
-
Application in a SAR Workflow: A Kinase Inhibitor Case Study
To illustrate the utility of this compound, we present a hypothetical workflow for developing inhibitors against a target protein kinase. The 4-acetylphenyl moiety will serve as the "hinge-binding" element, a common motif in kinase inhibitors.
Workflow Overview
The overall strategy involves three phases:
-
Phase 1: Acetyl Group Modification : Explore the SAR around the hydrogen-bond accepting acetyl group while the amine is protected.
-
Phase 2: Boc Deprotection : Unmask the secondary amine for further derivatization.
-
Phase 3: Amine Derivatization : Explore the SAR of the solvent-exposed region by modifying the N-methylaniline.
Caption: A generalized workflow for SAR library synthesis.
Protocol 3: Phase 1 & 2 - Acetyl Reduction and Boc Deprotection
This protocol demonstrates the modification of the acetyl group to an alcohol, followed by deprotection.
-
Step A: Reduction of the Acetyl Group
-
Dissolve this compound (1.0 eq) in methanol (MeOH).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, maintaining the temperature below 5 °C.
-
Stir for 1-2 hours at 0 °C, then allow to warm to room temperature.
-
Monitor by TLC/LC-MS. Once complete, carefully add water to quench excess NaBH₄.
-
Remove most of the MeOH under reduced pressure.
-
Extract the aqueous residue with ethyl acetate. Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the alcohol intermediate.
-
-
Step B: Boc Deprotection
-
Rationale : Trifluoroacetic acid (TFA) in DCM is a standard and highly effective method for cleaving Boc groups. The reaction is fast and clean, producing the volatile tert-butyl cation and CO₂.[13]
-
Dissolve the Boc-protected alcohol from Step A in DCM (approx. 0.1 M).
-
Add an equal volume of TFA (creating a 50% TFA/DCM solution).
-
Stir at room temperature for 30-60 minutes. The reaction is often complete almost instantly.
-
Monitor by LC-MS to confirm the loss of the Boc group (mass decrease of 100 Da).
-
Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA. Co-evaporation with toluene can help remove residual TFA.
-
The resulting amine is typically isolated as its TFA salt and can often be used directly in the next step after thorough drying.
-
Protocol 4: Phase 3 - Amine Derivatization (Amide Coupling)
-
Rationale : This step builds molecular complexity in the solvent-exposed region. Amide bond formation is one of the most robust and widely used reactions in medicinal chemistry.
-
Materials : The TFA salt from Protocol 3, carboxylic acid of choice (R-COOH), a peptide coupling reagent (e.g., HATU, HOBt/EDCI), and a non-nucleophilic base (e.g., DIPEA).
-
Procedure :
-
Dissolve the amine TFA salt (1.0 eq) and the desired carboxylic acid (1.1 eq) in a suitable solvent like DMF or DCM.
-
Add DIPEA (2.5-3.0 eq) to neutralize the TFA salt and facilitate the coupling.
-
Add the coupling reagent (e.g., HATU, 1.2 eq).
-
Stir the reaction at room temperature for 2-12 hours.
-
Monitor progress by LC-MS. Upon completion, dilute with ethyl acetate and wash with aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over Na₂SO₄, concentrate, and purify by flash chromatography or preparative HPLC to yield the final analog.
-
Data Analysis and SAR Interpretation
After synthesizing a library of analogs, each compound is tested in a relevant biological assay to determine its activity (e.g., IC₅₀). The results are then compiled to build a structure-activity relationship.
Hypothetical SAR Data Table
| Compound ID | R¹ Modification (at Acetyl Position) | R² Modification (at Amine Position) | Target Kinase IC₅₀ (nM) |
| Lead-01 | =O (Ketone) | Boc | >10,000 |
| SAR-01 | -OH (Alcohol) | Boc | >10,000 |
| SAR-02 | =O (Ketone) | H (after deprotection) | 5,200 |
| SAR-03 | =O (Ketone) | -C(O)-Cyclopropyl | 850 |
| SAR-04 | =O (Ketone) | -C(O)-Phenyl | 1,500 |
| SAR-05 | =O (Ketone) | -C(O)-(4-F-Phenyl) | 450 |
| SAR-06 | -OH (Alcohol) | -C(O)-(4-F-Phenyl) | 9,800 |
Drawing Conclusions
-
The free N-methylaniline is essential : Comparing Lead-01 to SAR-02 shows that removing the Boc group is necessary for at least weak activity.
-
Acylating the amine improves potency : Compounds SAR-03 , SAR-04 , and SAR-05 are all significantly more potent than SAR-02 , indicating that adding substituents into the solvent-exposed region is a productive strategy.
-
Electronic effects are important : The improved potency of the fluoro-substituted phenyl ring (SAR-05 ) over the unsubstituted ring (SAR-04 ) suggests that electronic modifications in this region can enhance binding.
-
The acetyl ketone is a key interaction point : Comparing the potent SAR-05 with its alcohol analog SAR-06 reveals a >20-fold drop in potency. This strongly suggests the ketone's carbonyl is acting as a critical hydrogen bond acceptor, and its removal is detrimental to activity.
Caption: Decision-making logic in an SAR study.
Conclusion
This compound is an exemplary synthetic building block for modern medicinal chemistry. Its pre-installed N-methyl group and acetylphenyl pharmacophore, combined with the strategic placement of a Boc protecting group, provide a robust and flexible platform for systematic SAR exploration. By enabling the orthogonal modification of two key positions on the molecular scaffold, it allows researchers to efficiently generate data-rich compound libraries, accelerating the journey from an initial hit to a highly optimized lead candidate.
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- Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. GSC Biological and Pharmaceutical Sciences.
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- Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Epidemiology and Infectious Diseases.
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Application Notes and Protocols for High-Throughput Screening with Libraries Containing tert-Butyl (4-acetylphenyl)(methyl)carbamate
A Senior Application Scientist's Guide to Screening Carbamate-Containing Compound Libraries
Introduction: Unlocking the Potential of Carbamate Scaffolds in Drug Discovery
The carbamate functional group is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its ability to act as a bioisostere for amide bonds, its metabolic stability, and its capacity to engage in key hydrogen bonding interactions make it a valuable component in the design of bioactive molecules. The compound of interest, tert-Butyl (4-acetylphenyl)(methyl)carbamate, possesses this key carbamate moiety alongside an acetylphenyl group. This combination suggests potential interactions with ATP-binding sites, particularly in enzymes that utilize acetyl-CoA or similar substrates.
This guide provides a comprehensive framework for researchers and drug development professionals on how to approach the high-throughput screening (HTS) of chemical libraries containing this compound and other structurally related compounds. We will delve into two high-potential target classes for this chemical scaffold: Protein Kinases and Acetyl-CoA Carboxylase (ACC) . The protocols and insights provided herein are designed to be robust, self-validating, and grounded in established scientific principles.
Part 1: High-Throughput Screening for Protein Kinase Inhibitors
Protein kinases have emerged as one of the most significant classes of drug targets, particularly in oncology and immunology.[1] Their central role in signal transduction pathways makes them critical regulators of cellular processes. The vast human kinome, with its 518 identified protein kinases, offers a rich landscape for therapeutic intervention.[1] The structural features of this compound, particularly the carbamate group, suggest its potential to interact with the hinge region of the ATP-binding pocket of kinases, a common binding motif for many kinase inhibitors.
Workflow for Kinase Inhibitor High-Throughput Screening
The following diagram outlines a typical workflow for an HTS campaign targeting protein kinases.
Caption: The ACC reaction and a coupled assay for HTS of inhibitors.
Protocol: Spectrophotometric Assay for ACC Inhibitors
This protocol is based on the reverse reaction of the carboxyltransferase subunit of ACC and is suitable for HTS in 96- or 384-well formats. [2]The production of Coenzyme A (CoA) is detected using Ellman's reagent (DTNB), which generates a colored product. [2] Materials and Reagents:
| Reagent | Recommended Supplier | Final Concentration (Example) |
| ACC Enzyme (CT subunit) | In-house or Vendor | 5-20 nM |
| Malonyl-CoA | Sigma-Aldrich | 200 µM |
| Biocytin | Sigma-Aldrich | 500 µM |
| Citrate Synthase | Sigma-Aldrich | 1 unit/mL |
| DTNB (Ellman's Reagent) | Sigma-Aldrich | 250 µM |
| Assay Buffer (HEPES) | Sigma-Aldrich | 50 mM, pH 8.0 |
| MgCl2 | Sigma-Aldrich | 20 mM |
| DMSO | Sigma-Aldrich | <1% (v/v) |
| Positive Control | Known ACC inhibitor | Known IC50 concentration |
Step-by-Step Protocol:
-
Compound Plating:
-
As described in the kinase assay protocol, plate the compound library, including this compound, into clear, flat-bottom 384-well plates.
-
-
Reagent Addition:
-
Prepare a master mix containing the ACC enzyme, biocytin, citrate synthase, and DTNB in the assay buffer.
-
Dispense 20 µL of this master mix into each well containing the plated compounds.
-
Incubate for 10-15 minutes at room temperature.
-
-
Reaction Initiation:
-
Prepare a solution of malonyl-CoA in the assay buffer.
-
Add 20 µL of the malonyl-CoA solution to each well to start the reaction. The final reaction volume is 40 µL.
-
-
Kinetic Reading:
-
Immediately place the plate in a spectrophotometric plate reader.
-
Read the absorbance at 412 nm every 30-60 seconds for 15-20 minutes.
-
Alternative: Mass Spectrometry-Based Assay
For targets that are challenging for traditional optical assays, a mass spectrometry-based HTS approach using systems like RapidFire can be employed. [3][4][5]This label-free method directly measures the substrate (acetyl-CoA) and product (malonyl-CoA), offering high-quality data. [5]
-
Principle: The ACC reaction is performed, then quenched. The samples are rapidly injected into a mass spectrometer to quantify the conversion of substrate to product.
-
Advantage: This method avoids interference from colored or fluorescent compounds and provides a direct measure of enzyme activity. [6] Data Analysis and Follow-up:
-
Rate of Reaction: The rate of reaction (slope of the absorbance vs. time curve) is calculated for each well.
-
Percent Inhibition: The percent inhibition is calculated by comparing the reaction rate in the presence of the compound to the control wells.
-
Hit Validation: Confirmed hits should be further characterized through IC50 determination and mechanism of action studies.
Conclusion: A Strategic Approach to Screening
Libraries containing compounds like this compound hold significant potential for the discovery of novel therapeutics. By leveraging a structure-based hypothesis-driven approach to select relevant target classes such as protein kinases and acetyl-CoA carboxylase, researchers can significantly enhance the efficiency and success rate of their HTS campaigns. The detailed protocols provided in this guide offer a solid foundation for initiating such screening efforts, emphasizing robust assay design, rigorous data analysis, and a clear path for hit validation.
References
-
Levert, K. L., Waldrop, G. L. (2006). A high-throughput screening assay for the carboxyltransferase subunit of acetyl-CoA carboxylase. Analytical Biochemistry, 354(1), 136-142. [Link]
-
von Ahsen, O., Bömer, U. (2005). High-throughput screening for kinase inhibitors. ChemBioChem, 6(3), 481-490. [Link]
-
Umebayashi, Y., et al. (2019). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(3), 306-314. [Link]
-
Shiau, A. K., et al. (2009). Mass Spectrometry in High-Throughput Screening: A Case Study on Acetyl-Coenzyme a Carboxylase Using RapidFire. Combinatorial Chemistry & High Throughput Screening, 12(8), 752-759. [Link]
-
Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved from [Link]
-
Zimmerman, E. I. (2011). The Development of a High-Throughput Screening Assay for Acetyl-CoA Carboxylase using 1,3,6,8-tetrahydroxynapthalene Synthase. LSU Scholarly Repository. [Link]
-
Taylor, P. (2008). High-Throughput Screening for Kinase Inhibitors. Drug Discovery and Development. [Link]
-
Umebayashi, Y., et al. (2018). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 24(3), 247255521881013. [Link]
-
Holt, T. G., et al. (2009). Mass Spectrometry in High Throughput Screening: A Case Study on Acetyl-Coenzyme A Carboxylase using RapidFire - Mass Spectrometry (RF-MS). Combinatorial Chemistry & High Throughput Screening, 12(8), 752-759. [Link]
-
Lamarr, W., Frick, L., & Rye, P. (2011). High-Throughput Lead Discovery with Agilent RapidFire/MS Systems: Analysis of Acetyl-Coenzyme A Carboxylase (ACC). Agilent Technologies. [Link]
Sources
- 1. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A high-throughput screening assay for the carboxyltransferase subunit of acetyl-CoA carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mass spectrometry in high-throughput screening: a case study on acetyl-coenzyme a carboxylase using RapidFire--mass spectrometry (RF-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. agilent.com [agilent.com]
- 6. reactionbiology.com [reactionbiology.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-Butyl (4-acetylphenyl)(methyl)carbamate
Welcome to the technical support center for the synthesis of tert-Butyl (4-acetylphenyl)(methyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your reaction conditions, improve yields, and overcome common challenges encountered during this synthesis.
Introduction to the Synthesis
The synthesis of this compound typically involves a two-step process: the N-methylation of 4-aminoacetophenone followed by the protection of the resulting secondary amine with a tert-butoxycarbonyl (Boc) group. Each of these steps presents unique challenges that can impact the overall yield and purity of the final product. This guide will address potential issues in both stages of the synthesis.
Troubleshooting Guide
This section addresses specific problems that you may encounter during the synthesis of this compound.
Q1: I am observing a low yield in the N-methylation of 4-aminoacetophenone. What are the likely causes and how can I improve it?
A1: Low yields in the N-methylation of anilines are a common issue. Several factors could be contributing to this problem:
-
Incomplete Deprotonation: The acidity of the N-H bond in 4-aminoacetophenone is relatively low. Incomplete deprotonation before the addition of the methylating agent will result in unreacted starting material.
-
Solution: Ensure you are using a sufficiently strong base to fully deprotonate the amine. Sodium hydride (NaH) is a common choice for this transformation. The reaction should be stirred for an adequate amount of time after the addition of the base and before the addition of the methylating agent to ensure complete deprotonation.
-
-
Competing O-methylation: While less common for anilines, under certain conditions, methylation could occur at the acetyl group's oxygen.
-
Solution: This is generally not a major pathway, but ensuring the reaction is run under anhydrous conditions can minimize this side reaction.
-
-
Over-methylation (Quaternization): The product, N-methyl-4-aminoacetophenone, can be further methylated to form a quaternary ammonium salt, especially if an excess of the methylating agent is used.
-
Solution: Carefully control the stoichiometry of the methylating agent (e.g., methyl iodide). Using 1.0 to 1.1 equivalents is typically sufficient. Adding the methylating agent slowly and at a low temperature can also help to control the reaction.
-
-
Reaction Conditions: Temperature and reaction time can significantly influence the outcome.
-
Solution: The reaction is often performed at room temperature. If the reaction is sluggish, gentle heating may be required. However, higher temperatures can also promote side reactions. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction time.
-
Q2: My Boc protection of N-methyl-4-aminoacetophenone is incomplete, resulting in a low yield of the desired carbamate. What should I investigate?
A2: Incomplete Boc protection of anilines, which are less nucleophilic than aliphatic amines, is a frequent challenge.[1][2] Here are some key areas to troubleshoot:
-
Insufficient Reagent Activity: The reactivity of di-tert-butyl dicarbonate (Boc₂O) can be an issue with less nucleophilic amines.
-
Solution: Using a slight excess of Boc₂O (1.1-1.5 equivalents) can help drive the reaction to completion.[3]
-
-
Inappropriate Base: The choice and amount of base are critical.
-
Solvent Effects: The solvent can influence the solubility of reagents and the reaction rate.
-
Reaction Temperature: While many Boc protections proceed at room temperature, less reactive substrates may require heating.
-
Solution: If the reaction is slow at room temperature, consider gentle heating to 40-50°C.[3] As always, monitor the reaction progress to avoid potential decomposition at higher temperatures.
-
Q3: I am observing a significant amount of a di-Boc protected byproduct. How can I prevent this?
A3: The formation of a di-Boc byproduct, while less common with secondary amines, can occur under certain conditions.
-
Excessive Reagents or Harsh Conditions: Using a large excess of Boc₂O or forcing the reaction with high temperatures for extended periods can lead to this side reaction.
-
Solution: Carefully control the stoichiometry of Boc₂O. Monitor the reaction closely and stop it once the starting material is consumed.
-
Q4: During the aqueous work-up, I am experiencing product loss. What are some tips for an efficient extraction?
A4: Product loss during work-up can be due to several factors:
-
Product Solubility: The product, this compound, has moderate polarity.
-
Solution: Use an appropriate organic solvent for extraction, such as ethyl acetate or dichloromethane. Perform multiple extractions with smaller volumes of solvent to ensure complete recovery from the aqueous layer.
-
-
Emulsion Formation: Emulsions can form at the interface of the organic and aqueous layers, trapping the product.
-
Solution: Adding brine (saturated NaCl solution) can help to break up emulsions. Gentle swirling of the separatory funnel instead of vigorous shaking can also minimize their formation.
-
-
Hydrolysis of the Boc Group: The Boc group is sensitive to acidic conditions.[5]
-
Solution: Ensure that the aqueous washes are neutral or slightly basic. If an acid wash is necessary to remove basic impurities, it should be done quickly and with a dilute acid, and the organic layer should be immediately washed with a basic solution (e.g., saturated sodium bicarbonate) and then water.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal synthetic route for this compound?
A1: The most common and generally effective route is a two-step synthesis:
-
N-methylation of 4-aminoacetophenone: This is typically achieved using a methylating agent like methyl iodide in the presence of a strong base such as sodium hydride in an aprotic solvent like THF.
-
Boc protection of N-methyl-4-aminoacetophenone: The resulting secondary amine is then protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine and often a catalyst such as DMAP in a solvent like DCM or THF.
Q2: Are there any one-pot methods available for this synthesis?
A2: While a one-pot synthesis from 4-aminoacetophenone is conceivable, it would be challenging to control the selectivity. The initial methylation product is more nucleophilic than the starting aniline, which could lead to over-methylation. A stepwise approach with isolation of the N-methyl intermediate generally provides better control and higher purity of the final product.
Q3: What are the key safety precautions I should take during this synthesis?
A3:
-
Sodium Hydride (NaH): NaH is a flammable solid that reacts violently with water. It should be handled under an inert atmosphere (e.g., nitrogen or argon) and in anhydrous solvents.
-
Methyl Iodide (MeI): Methyl iodide is toxic and a suspected carcinogen. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Di-tert-butyl dicarbonate (Boc₂O): Boc₂O is an irritant. Avoid inhalation of dust and contact with skin and eyes.
-
Solvents: The organic solvents used (e.g., THF, DCM, ethyl acetate) are flammable and should be handled in a fume hood away from ignition sources.
Q4: How can I effectively purify the final product?
A4: The primary method for purifying this compound is column chromatography on silica gel. A solvent system of ethyl acetate and hexanes is typically effective for separating the product from unreacted starting materials and byproducts. Recrystallization from a suitable solvent system can also be employed for further purification if a crystalline solid is obtained.
Experimental Protocols
Protocol 1: N-methylation of 4-aminoacetophenone
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 eq) in anhydrous THF under an inert atmosphere, add a solution of 4-aminoacetophenone (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Cool the mixture back to 0 °C and add methyl iodide (1.05 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Boc Protection of N-methyl-4-aminoacetophenone
-
To a solution of N-methyl-4-aminoacetophenone (1.0 eq) in dichloromethane (DCM), add triethylamine (1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) in DCM dropwise at room temperature.
-
Stir the reaction mixture at room temperature until completion (monitor by TLC).
-
Wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Summary
| Parameter | N-methylation | Boc Protection |
| Base | Sodium Hydride (NaH) | Triethylamine (TEA), DMAP (cat.) |
| Reagent | Methyl Iodide (MeI) | Di-tert-butyl dicarbonate (Boc₂O) |
| Stoichiometry | Base (1.1 eq), MeI (1.05 eq) | Base (1.5 eq), Boc₂O (1.2 eq) |
| Solvent | Tetrahydrofuran (THF) | Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Work-up | Aqueous Quench, Extraction | Aqueous Wash, Extraction |
| Purification | Column Chromatography | Column Chromatography |
Visualizations
Caption: Synthetic workflow for this compound.
Sources
Technical Support Center: Synthesis of tert-Butyl (4-acetylphenyl)(methyl)carbamate
Welcome to the technical support center for the synthesis of tert-Butyl (4-acetylphenyl)(methyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side reactions encountered during this multi-step synthesis. Here, we provide in-depth, experience-driven advice in a user-friendly question-and-answer format to ensure the success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My Boc-protection of N-methyl-4-aminoacetophenone is sluggish and gives low yields. What are the likely causes and how can I optimize the reaction?
Answer:
The reduced nucleophilicity of the aromatic amine in N-methyl-4-aminoacetophenone compared to aliphatic amines can often lead to incomplete reactions. Several factors could be contributing to this issue.
Underlying Causes:
-
Insufficient Base Strength or Stoichiometry: A common issue is the use of a base that is not strong enough to sufficiently deprotonate the N-methylaniline derivative or is used in insufficient quantities. Triethylamine (TEA) is frequently used, but for less reactive anilines, a stronger base or a catalyst might be necessary.[1]
-
Inappropriate Solvent: The choice of solvent can significantly impact reaction rates. While solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are common, their polarity might not be optimal for this specific substrate.[2]
-
Low Reaction Temperature: While room temperature is often a starting point, anilines may require heating to facilitate the reaction with di-tert-butyl dicarbonate (Boc₂O).
Troubleshooting Protocol:
-
Base Selection:
-
Ensure at least 1.1 to 1.5 equivalents of your base (e.g., Triethylamine) are used.
-
Consider switching to a stronger, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA). .
-
-
Catalyst Addition:
-
The addition of a catalytic amount (0.05-0.1 equivalents) of 4-Dimethylaminopyridine (DMAP) can significantly accelerate the reaction.
-
-
Solvent and Temperature Optimization:
-
If using THF or DCM, try gentle heating to 40-50 °C.
-
Alternatively, switching to a more polar aprotic solvent like N,N-Dimethylformamide (DMF) can improve solubility and reaction kinetics.[3]
-
-
Reaction Monitoring:
-
Track the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and avoid potential degradation from prolonged heating.
-
Diagram 1: Key Factors in Boc-Protection of N-methyl-4-aminoacetophenone
Caption: Interplay of reaction parameters for optimizing Boc-protection yield.
FAQ 2: I am observing a significant amount of a di-tert-butyl pyrocarbonate-related impurity in my crude product. What is it and how can I remove it?
Answer:
This is a common issue arising from the excess Boc₂O used in the reaction. The impurity is likely tert-butanol or other breakdown products of the excess reagent.
Identification and Removal:
-
Work-up Procedure: A thorough aqueous work-up is crucial. Washing the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) can help remove acidic byproducts. Subsequent washes with water and brine will help remove water-soluble impurities.[4]
-
Purification:
-
Crystallization: If your product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) is often effective at removing these types of impurities.
-
Column Chromatography: If crystallization is not feasible, flash column chromatography on silica gel is a reliable method for purification. A gradient elution with ethyl acetate in hexanes typically provides good separation.
-
FAQ 3: My synthesis involves the N-methylation of tert-Butyl (4-acetylphenyl)carbamate. I am getting a mixture of starting material, my desired product, and a potential over-methylated product. How can I improve the selectivity?
Answer:
Controlling the degree of N-methylation can be challenging. The formation of a quaternary ammonium salt (over-methylation) or incomplete reaction are common side reactions.
Strategies for Selective Mono-N-methylation:
-
Choice of Methylating Agent:
-
Dimethyl Sulfate (DMS) or Methyl Iodide (MeI): These are powerful methylating agents that can easily lead to over-methylation if not used carefully. Use only a slight excess (1.05-1.1 equivalents) and maintain a low reaction temperature.
-
Dimethyl Carbonate (DMC): This is considered a "greener" and more selective methylating agent. It often requires higher temperatures but can provide better control over mono-methylation.[5]
-
-
Reaction Conditions:
-
Base: A non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is recommended. Stronger bases like sodium hydride (NaH) can also be used but require careful handling and anhydrous conditions.
-
Temperature Control: Start the reaction at a low temperature (e.g., 0 °C) and allow it to slowly warm to room temperature. This can help to control the reaction rate and improve selectivity.
-
-
Alternative Two-Step Procedure:
-
Formylation: React the starting carbamate with formic acid to form the N-formyl derivative.
-
Reduction: Reduce the N-formyl group to a methyl group using a reducing agent like lithium aluminum hydride (LAH). This two-step process can offer excellent selectivity for mono-methylation.
-
Diagram 2: Troubleshooting N-Methylation Side Reactions
Caption: A decision tree for troubleshooting common N-methylation issues.
FAQ 4: I am concerned about the stability of the Boc group during workup and purification. What precautions should I take?
Answer:
The tert-butoxycarbonyl (Boc) group is known to be labile under acidic conditions.[] Accidental deprotection can occur during aqueous workup or chromatography if the pH is not controlled.
Preventing Premature Deprotection:
-
Aqueous Workup: Avoid acidic washes (e.g., dilute HCl). If an acid wash is necessary to remove a basic impurity, use it cautiously and quickly, and immediately follow with a neutralizing wash (e.g., NaHCO₃ solution).
-
Chromatography:
-
Silica Gel: Standard silica gel can be slightly acidic. To mitigate this, you can either:
-
Neutralize the silica gel by preparing a slurry with a small amount of a non-nucleophilic base (e.g., 1% triethylamine in the eluent).
-
Use pre-treated, neutral silica gel.
-
-
Eluent: Avoid using highly acidic additives in your mobile phase.
-
-
Storage: Store the final product in a cool, dry place, away from acidic vapors.
Summary of Key Reaction Parameters and Potential Impurities
| Reaction Step | Key Parameters | Potential Side Products/Impurities | Analytical Detection |
| Boc-Protection | Base (Type, Equivalents), Solvent, Temperature, Catalyst (DMAP) | Unreacted N-methyl-4-aminoacetophenone, Di-tert-butyl pyrocarbonate breakdown products | TLC, LC-MS, ¹H NMR |
| N-Methylation | Methylating Agent (Type, Equivalents), Base, Temperature | Unreacted carbamate, Quaternary ammonium salt | TLC, LC-MS, ¹H NMR |
| Workup/Purification | pH of aqueous washes, Acidity of silica gel | Deprotected product (N-methyl-4-aminoacetophenone) | TLC, LC-MS, ¹H NMR |
References
- Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection.
- Yang, J. W., Pan, S. C., & List, B. (2006). Synthesis of tert-Butyl (1S,2S)-2-Methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses, 83, 185.
- ResearchGate. Synthesis of tert-butyl (2-acetylphenyl)
- Loev, B., & Kormendy, M. F. (1963). Carbamic acid, tert-butyl ester. Organic Syntheses, 43, 13.
- Shaik, S. P., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies.
- Organic Chemistry Portal. Boc-Protected Amino Groups.
- BOC Sciences. Amino Acid Protection & Deprotection Services.
- ResearchGate. N-Methylation of p-aminoacetophenone (E) with DMC.
- ResearchGate. How to protect amino group of 4-amino acetophenone with BOC?.
- Pittelkow, M. (2005).
Sources
- 1. BOC Protection and Deprotection [bzchemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 4. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Carbamate Formation
From the desk of the Senior Application Scientist
Welcome to the technical support center for carbamate synthesis. The carbamate functional group is a cornerstone in modern drug discovery and medicinal chemistry, prized for its stability and role as a peptide bond surrogate.[1][2][3] However, its synthesis is a nuanced process where temperature is not just a variable, but a critical control parameter. Mismanagement of reaction temperature can lead to low yields, byproduct formation, or product decomposition.
This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered by our users in the field. We will delve into the causality behind experimental choices to empower you with the scientific rationale needed to optimize your carbamate formation reactions effectively.
Troubleshooting Guides & FAQs
Q1: What is the fundamental role of temperature in carbamate formation?
Temperature exerts a dual influence on carbamate synthesis: it governs both the reaction rate (kinetics) and the position of the chemical equilibrium (thermodynamics). Understanding this balance is key.
-
Kinetics: According to the Arrhenius equation, increasing the temperature almost always increases the reaction rate. This is because more molecules will possess the necessary activation energy to overcome the reaction barrier. For slow reactions, heating is a common strategy to achieve a reasonable conversion in a shorter timeframe.
-
Thermodynamics: Carbamate formation, particularly from the reaction of amines with carbon dioxide, is often an exothermic and reversible process.[4][5] According to Le Châtelier's principle, increasing the temperature in an exothermic equilibrium will shift the equilibrium position towards the reactants, thereby decreasing the maximum possible yield. Conversely, carbamate synthesis via thermal decomposition of other carbamates (a method to generate isocyanates) is an endothermic process, requiring high temperatures to proceed.[6][7]
The optimal temperature is therefore a compromise: high enough to ensure a practical reaction rate but not so high that it unfavorably shifts the equilibrium or causes product degradation.[8]
Q2: My carbamate yield is critically low. How do I troubleshoot this with temperature?
A low yield is the most common issue, and temperature is a primary suspect. The correct course of action depends on the root cause, which could be related to kinetics, thermodynamics, or stability.
Follow this troubleshooting workflow to diagnose the problem:
Caption: Troubleshooting workflow for low carbamate yield.
-
Kinetic Limitation: If you observe that starting materials are consumed very slowly at room temperature, a kinetic issue is likely. A modest increase in temperature (e.g., to 50-70 °C) can dramatically increase the rate.[9]
-
Thermodynamic Limitation: In CO2-capture systems using amines, the reaction is a well-studied equilibrium.[10][11] High temperatures can hinder CO2 absorption by favoring the release of CO2 from the carbamate.[4] In such cases, lowering the temperature is necessary to improve the net formation of the carbamate.
-
Stability Limitation: Carbamates can thermally decompose. A common pathway is reversion to an isocyanate and an alcohol, especially at temperatures above 200 °C, though this can occur lower depending on the structure.[6][7][12] If you are seeing byproducts consistent with isocyanate reactions (like ureas), your temperature is likely too high.
Q3: How do I experimentally determine the optimal temperature for my reaction?
A systematic approach using small-scale parallel reactions is the most efficient method.
Experimental Protocol: Temperature Screening for Carbamate Synthesis
-
Setup: Arrange a parallel reaction block or multiple reaction vessels in individual heating blocks. Ensure consistent stirring for all reactions.
-
Reaction Conditions: Prepare a master mix of your reactants (e.g., amine, CO2 source or isocyanate, solvent, and catalyst if applicable) to ensure uniformity. Aliquot this mix into each reaction vessel.
-
Temperature Gradient: Set each reaction to a different temperature. A good starting range for many syntheses is:
-
Reaction 1: Room Temperature (~25 °C)
-
Reaction 2: 40 °C
-
Reaction 3: 60 °C
-
Reaction 4: 80 °C
-
Reaction 5: 100 °C
-
-
Time-Point Sampling: At set intervals (e.g., 1, 2, 4, 8, and 24 hours), carefully extract a small, representative aliquot from each reaction. Immediately quench the aliquot (e.g., by diluting in cold solvent) to stop the reaction.
-
Analysis: Analyze the quenched aliquots using a suitable quantitative technique like HPLC, UPLC, or GC-MS to determine the concentration of the starting material, desired carbamate product, and any major byproducts.[13][14]
-
Data Evaluation: Plot the yield of carbamate versus time for each temperature. This will reveal both the rate and the maximum conversion at each temperature. Summarize the final yields and byproduct levels in a table for clear comparison.
Table 1: Example Data from a Temperature Screening Experiment
| Temperature (°C) | Time to >95% Conversion (h) | Final Yield (%) | Major Byproduct (%) | Notes |
| 25 | > 24 | 65 (at 24h) | < 1 | Reaction is too slow. |
| 40 | 16 | 88 | < 1 | Good yield, but slow. |
| 60 | 4 | 96 | < 1 | Optimal. Fast rate, high yield, clean profile. |
| 80 | 1.5 | 91 | 5 (Urea) | Faster, but yield drops and byproduct appears. |
| 100 | < 1 | 75 | 18 (Urea) | Significant decomposition/side reactions. |
This systematic screening provides a clear data-driven basis for selecting the optimal temperature that balances reaction speed and product purity.
Q4: I'm observing significant N-alkylation when synthesizing carbamates from CO2, an amine, and an alkyl halide. Can temperature help?
Yes, this is a classic selectivity problem where temperature can be a powerful tool. In this reaction, the amine is nucleophilic and can react with the alkyl halide (N-alkylation) in competition with its desired reaction with CO2 to form the carbamate anion, which is subsequently alkylated.[15]
These two competing reactions will have different activation energies. Often, the undesired N-alkylation has a higher activation energy than the desired carbamate formation pathway. By lowering the reaction temperature , you can disproportionately slow down the undesired side reaction while maintaining an acceptable rate for your primary reaction, thus improving selectivity for the carbamate product. A recent study demonstrated a continuous-flow synthesis where a temperature of 70 °C provided a good balance for this type of reaction.[15]
Sources
- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Understanding Carbamate Formation Reaction Thermochemistry of Amino Acids as Solvents for Postcombustion CO2 Capture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Mechanistic insights into carbamate formation from CO 2 and amines: the role of guanidine–CO 2 adducts - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY01433A [pubs.rsc.org]
- 12. Polyurethane Waste Recycling: Thermolysis of the Carbamate Fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Methods of analysis by the U.S. Geological Survey National Water Quality Laboratory-Determination of selected carbamate pesticides in water by high-performance liquid chromatography [pubs.usgs.gov]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Solvent Effects on the N-Boc Protection of 4-Acetylphenylmethylamine
Welcome to our dedicated technical support guide for the N-Boc protection of 4-acetylphenylmethylamine using di-tert-butyl dicarbonate (Boc anhydride). This resource is designed for researchers, scientists, and drug development professionals to navigate the nuances of this common yet sometimes challenging transformation. We will delve into the critical role of the solvent in influencing reaction kinetics, yield, and purity, providing you with actionable troubleshooting strategies and in-depth FAQs.
Troubleshooting Guide: Overcoming Common Hurdles
This section addresses specific issues you may encounter during the reaction, with a focus on how the choice of solvent can be both the problem and the solution.
Issue 1: Low or No Product Yield
Question: I've set up my reaction of 4-acetylphenylmethylamine with Boc anhydride, but upon work-up and analysis (TLC, LC-MS), I'm seeing very little to no formation of the desired N-Boc protected product. What could be going wrong?
Answer: Low or no yield in this reaction is a frequent issue that can often be traced back to an inappropriate solvent choice or suboptimal reaction conditions.
Root Cause Analysis:
-
Poor Solubility: 4-Acetylphenylmethylamine, being a primary amine with a polar acetyl group, and Boc anhydride have different solubility profiles. If either reactant is not fully dissolved in the chosen solvent, the reaction will be slow or may not proceed at all due to the heterogeneous nature of the mixture.
-
Solvent Reactivity: Protic solvents like methanol or ethanol can compete with the amine in reacting with Boc anhydride, leading to the formation of byproducts and consumption of the electrophile.
-
Inadequate Activation of the Amine: The nucleophilicity of the amine is a key factor. In highly polar, aprotic solvents that can solvate the amine effectively without deactivating it, the reaction proceeds more efficiently.
Troubleshooting Steps:
-
Assess Your Solvent Choice:
-
Aprotic Solvents are Preferred: Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetonitrile (MeCN) are generally good starting points. DCM is often favored for its ability to dissolve both reactants well and its inert nature.
-
Avoid Protic Solvents: If you are using a protic solvent like an alcohol, this is a likely cause of your low yield. Switch to an aprotic solvent.
-
-
Ensure Complete Dissolution: Before adding the Boc anhydride, ensure that your starting amine is fully dissolved in the solvent. If solubility is an issue, you may need to gently warm the mixture or switch to a more suitable solvent.
-
Consider the Use of a Base: The addition of a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), can deprotonate the ammonium salt that forms during the reaction, liberating the free amine to react further. This is particularly important if your starting material is an amine salt.
-
Check Reagent Quality: Ensure that your Boc anhydride is fresh. It can degrade over time, especially if exposed to moisture.
Issue 2: Formation of Side Products
Question: My reaction is proceeding, but I'm observing significant formation of an unknown byproduct. How can I minimize this?
Answer: Side product formation is often linked to the reaction conditions, with the solvent playing a role in promoting or suppressing undesired reaction pathways.
Root Cause Analysis:
-
Di-Boc Protected Product: In some cases, particularly with prolonged reaction times or excess Boc anhydride, a di-Boc product can form on the nitrogen. This is more likely in non-polar solvents where the initially formed Boc-protected amine has higher reactivity.
-
Reaction with Solvent: As mentioned, protic solvents can react with Boc anhydride.
-
Urea Formation: If the reaction is run in the presence of a base like TEA, and there is any moisture present, the Boc anhydride can react to form a pyrocarbonate, which can then lead to urea-type byproducts.
Troubleshooting Steps:
-
Solvent Polarity: A moderately polar aprotic solvent like THF or MeCN can often provide a good balance, ensuring solubility while minimizing over-reactivity.
-
Stoichiometry Control: Use a slight excess (1.1-1.2 equivalents) of Boc anhydride. A large excess can drive the formation of di-Boc products.
-
Temperature Management: Running the reaction at a lower temperature (0 °C to room temperature) can help to control the reaction rate and minimize the formation of side products.
-
Anhydrous Conditions: Ensure your solvent and glassware are dry to prevent hydrolysis of the Boc anhydride and subsequent side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the best all-around solvent for the N-Boc protection of 4-acetylphenylmethylamine?
While the "best" solvent can be substrate-dependent, Dichloromethane (DCM) is a highly recommended starting point. Its advantages include:
-
Excellent solubility for a wide range of organic compounds.
-
It is aprotic and relatively non-polar, which facilitates the reaction.
-
Its low boiling point (39.6 °C) makes for easy removal post-reaction.
However, for certain applications or if solubility issues persist, Tetrahydrofuran (THF) or Acetonitrile (MeCN) are excellent alternatives.
Q2: How does solvent polarity affect the reaction rate?
The reaction between an amine and Boc anhydride proceeds through a nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride. The transition state is more polar than the starting materials. Therefore, polar aprotic solvents can stabilize this transition state, leading to an increased reaction rate. However, overly polar solvents might also stabilize the starting amine, potentially reducing its nucleophilicity. A balance is key.
Q3: Can I use a biphasic solvent system?
Yes, a biphasic system like DCM/water or THF/water with a base such as sodium bicarbonate or sodium hydroxide can be very effective. This is often referred to as the Schotten-Baumann condition. The base in the aqueous layer deprotonates the ammonium salt formed, regenerating the free amine, which then reacts in the organic layer. This method can be very clean and efficient.
Q4: I need to scale up this reaction. Are there any solvent considerations for a larger scale?
For large-scale synthesis, factors beyond reaction performance, such as cost, safety, and environmental impact, become more critical.
-
DCM: While effective, it is a halogenated solvent and is coming under increased regulatory scrutiny.
-
THF: Can form peroxides upon storage and requires careful handling.
-
Acetonitrile: Can be expensive and has toxicity concerns.
-
Ethyl Acetate (EtOAc): A greener and often cheaper alternative that can work well, though solubility should be checked.
-
2-Methyltetrahydrofuran (2-MeTHF): A greener alternative to THF with a higher boiling point and less propensity to form peroxides.
A solvent selection guide for process chemistry can be a valuable resource here.
Experimental Protocols
Protocol 1: General Procedure in Dichloromethane (DCM)
-
To a solution of 4-acetylphenylmethylamine (1.0 eq) in DCM (0.1-0.2 M), add triethylamine (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of Boc anhydride (1.2 eq) in DCM dropwise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify by column chromatography or recrystallization as needed.
Protocol 2: Biphasic Schotten-Baumann Conditions
-
Dissolve 4-acetylphenylmethylamine (1.0 eq) in THF or DCM (0.2 M).
-
Add an equal volume of a saturated aqueous solution of sodium bicarbonate.
-
To this vigorously stirred biphasic mixture, add Boc anhydride (1.2 eq) portion-wise at room temperature.
-
Stir for 1-3 hours, monitoring by TLC or LC-MS.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford the product.
Data Summary
| Solvent | Typical Base | Temperature (°C) | Average Time (h) | Typical Yield (%) | Notes |
| Dichloromethane (DCM) | Triethylamine (TEA) | 0 to RT | 2-4 | >95% | Good solubility, easy work-up. |
| Tetrahydrofuran (THF) | None or TEA | RT | 3-6 | 90-95% | Good alternative to DCM. |
| Acetonitrile (MeCN) | None | RT | 4-8 | 85-90% | Can be slower, but good for polar substrates. |
| Biphasic (DCM/H₂O) | NaHCO₃ / NaOH | RT | 1-3 | >95% | Often very clean and fast. |
Visualizations
Caption: General mechanism for the N-Boc protection of a primary amine.
Caption: A troubleshooting workflow for low yield in Boc protection reactions.
References
-
Title: Protective Groups in Organic Synthesis Source: Wiley URL: [Link]
-
Title: Greene's Protective Groups in Organic Synthesis, 5th Edition Source: Wiley URL: [Link]
-
Title: The Art of Writing Reasonable Organic Reaction Mechanisms Source: Springer URL: [Link]
-
Title: A convenient method for the synthesis of N-Boc-amino acids Source: Organic & Biomolecular Chemistry URL: [Link]
Technical Support Center: Overcoming Solubility Challenges with tert-Butyl (4-acetylphenyl)(methyl)carbamate
Welcome to the technical support guide for tert-Butyl (4-acetylphenyl)(methyl)carbamate. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and overcome the solubility challenges associated with this compound. As Senior Application Scientists, we have compiled field-proven insights and detailed protocols to ensure the success of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the solubility of this compound.
Q1: Why is this compound poorly soluble in aqueous solutions?
A1: The poor aqueous solubility of this compound is rooted in its molecular structure. It is a neutral organic molecule characterized by several hydrophobic (water-repelling) features, including a tert-butyl group and a phenyl ring. Furthermore, it lacks strongly acidic or basic functional groups that can be ionized to form water-soluble salts.[1][2] This inherent lipophilicity causes it to resist dissolution in polar solvents like water or aqueous buffers.
Q2: What are the common indicators of poor solubility during my experiments?
A2: You may be facing a solubility issue if you observe any of the following:
-
Visible Particulates: The solution appears cloudy, hazy, or contains undissolved solid material after vortexing or sonication.
-
Precipitation Over Time: A clear solution becomes cloudy or forms a precipitate upon standing, especially during temperature changes (e.g., cooling to 4°C for storage).
-
"Oiling Out": The compound forms a separate liquid phase, appearing as oily droplets that will not dissolve into the aqueous medium.
-
Inconsistent Results: Poor solubility can lead to inaccurate concentration measurements and non-reproducible outcomes in biological or chemical assays.
Q3: I need to prepare a stock solution. What organic solvents are recommended as a starting point?
A3: For creating a concentrated stock solution, it is essential to use a non-aqueous organic solvent in which the compound is freely soluble. The most common and effective choices are:
-
Dimethyl sulfoxide (DMSO)
-
Dimethylformamide (DMF)
-
Ethanol (absolute)
These solvents can typically dissolve the compound at high concentrations (e.g., ≥10 mM). These stock solutions can then be diluted into your aqueous experimental medium, though care must be taken to avoid precipitation upon dilution.
Section 2: Troubleshooting Guide: Strategies for Solubility Enhancement
When direct dissolution in your final aqueous system fails, the following strategies can be employed. The choice of method depends on the specific requirements of your experiment, such as the acceptable level of organic solvents or the need for a specific formulation.
Strategy 1: Co-Solvent Systems
This is the most common and direct method for increasing the solubility of a hydrophobic compound in an aqueous buffer.
-
Scientific Principle: By introducing a water-miscible organic solvent (a co-solvent) into the aqueous phase, you effectively reduce the overall polarity of the solvent system.[3][4] This creates a more favorable environment for the hydrophobic compound, reducing the interfacial tension and allowing it to dissolve.
-
When to Use: Ideal for in vitro assays where the final concentration of the organic co-solvent is low enough (typically <1%) not to interfere with the experimental model (e.g., enzyme activity, cell viability).
-
Common Co-Solvents: DMSO, ethanol, methanol, or propylene glycol.
Protocol: Preparing a Working Solution Using a DMSO Co-Solvent System
-
Prepare a High-Concentration Stock: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 25 mM). Ensure it is fully dissolved.
-
Perform Serial Dilutions (if needed): If necessary, perform intermediate dilutions in 100% DMSO to get closer to your final desired concentration.
-
Final Dilution: Add a small volume of the DMSO stock directly to your pre-warmed (37°C) aqueous buffer while vortexing vigorously. This rapid mixing is critical to prevent localized high concentrations that can cause immediate precipitation.
-
Observe and Validate: Inspect the final solution for any signs of cloudiness or precipitation. If it is not clear, the final concentration is likely above the solubility limit for that specific co-solvent percentage.
Data Presentation: Estimated Solubility in Co-Solvent Systems
The following table provides an illustrative guide to the expected solubility of a hydrophobic compound like this compound in common co-solvent systems. Note: These values are estimates and should be experimentally verified.
| Co-Solvent System (in PBS, pH 7.4) | Estimated Maximum Solubility (µM) | Key Considerations |
| 0.1% DMSO | 1 - 10 | Standard for many cell-based assays. |
| 0.5% DMSO | 10 - 50 | May be acceptable for less sensitive assays. |
| 1.0% DMSO | 50 - 150 | Often requires a vehicle control; potential for toxicity. |
| 5% Ethanol | 20 - 75 | Can be an alternative to DMSO for certain applications. |
Strategy 2: Formulation with Cyclodextrins
This technique is excellent for applications where organic solvents must be avoided, such as in vivo studies or sensitive cell-based models.
-
Scientific Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic (water-loving) exterior and a hydrophobic interior cavity. The non-polar this compound molecule can be encapsulated within this cavity, forming an inclusion complex.[3][5] This complex has a water-soluble exterior, dramatically increasing the apparent aqueous solubility of the compound.
-
Commonly Used Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are frequently used due to their high solubility and low toxicity.[5]
Protocol: Preparation of a Cyclodextrin Inclusion Complex
-
Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., 10% w/v in PBS).
-
Add Compound: Add an excess of solid this compound to the cyclodextrin solution.
-
Promote Complexation: Stir or shake the mixture vigorously at room temperature or with gentle heating (e.g., 40°C) for 24-48 hours.
-
Remove Undissolved Compound: Centrifuge the suspension at high speed (e.g., 10,000 x g) to pellet the undissolved compound.
-
Collect and Filter: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.
-
Determine Concentration: The concentration of the dissolved compound in the clear filtrate must be accurately determined using an analytical method like HPLC or UV-Vis spectroscopy.[6]
Visualization: Solubility Enhancement Workflow
The following diagram outlines a decision-making process for selecting an appropriate solubilization strategy.
Caption: Decision tree for selecting a solubility enhancement strategy.
Section 3: Standardized Experimental Protocols
To ensure reproducible and reliable results, we provide the following detailed protocols for solubility assessment and stock solution preparation.
Protocol A: Quantitative Solubility Assessment via Shake-Flask Method
This protocol establishes a self-validating system for determining the equilibrium solubility of the compound in a chosen solvent system.[7]
-
Preparation: Add an excess amount of solid this compound to a known volume of the target solvent (e.g., PBS with 0.5% DMSO) in a sealed glass vial. "Excess" means enough solid remains undissolved to ensure saturation.
-
Equilibration: Place the vial in a shaker or orbital incubator set to a constant temperature (e.g., 25°C or 37°C) for at least 24 hours. This allows the system to reach thermodynamic equilibrium.
-
Phase Separation: After equilibration, let the vial stand to allow undissolved solid to settle. Alternatively, centrifuge the vial to pellet the solid.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant.
-
Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter to remove any fine particulates. This step is crucial to avoid artificially high measurements.
-
Quantification: Dilute the filtered sample with a suitable solvent (e.g., acetonitrile or methanol) and quantify the concentration of the dissolved compound using a validated analytical method such as HPLC-UV.
Protocol B: Preparation and Storage of a 10 mM DMSO Stock Solution
-
Weighing: Accurately weigh out 2.49 mg of this compound (MW: 249.31 g/mol ).
-
Dissolution: Add the solid to a clean vial and add 1.0 mL of high-purity DMSO.
-
Mixing: Vortex the solution thoroughly and/or sonicate briefly until all solid material is completely dissolved. Visually inspect the solution against a light source to ensure no particulates remain.
-
Storage: Store the stock solution in small aliquots at -20°C to minimize freeze-thaw cycles. Before use, thaw the vial completely and vortex to ensure homogeneity, as some compounds can precipitate from DMSO at low temperatures.
References
-
Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]
-
Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds?. YouTube. Retrieved from [Link]
-
Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]
-
Etzweiler, F., Senn, E., & Schmidt, H. W. H. (1993). Method for Measuring Aqueous Solubilities of Organic Compounds. Analytical Chemistry, 65(20), 2881–2885. Retrieved from [Link]
-
Kumar, L., & Singh, A. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(2), 1-8. Retrieved from [Link]
-
Patil, P., & Chaudhari, G. (2021). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis, 8(2), 58-65. Retrieved from [Link]
-
Kumar, S., & Singh, S. (2013). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research, 4(3), 954-961. Retrieved from [Link]
-
Li, S., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 13(7), 2759-2780. Retrieved from [Link]
-
Savla, S., et al. (2014). Approaches to improve solubility of poorly water soluble drugs. Journal of Pharmaceutical and Scientific Innovation, 3(3), 1-8. Retrieved from [Link]
Sources
- 1. scribd.com [scribd.com]
- 2. www1.udel.edu [www1.udel.edu]
- 3. ijmsdr.org [ijmsdr.org]
- 4. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 5. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lifechemicals.com [lifechemicals.com]
- 7. m.youtube.com [m.youtube.com]
Preventing decomposition of tert-Butyl (4-acetylphenyl)(methyl)carbamate during storage
Introduction: Understanding the Stability of tert-Butyl (4-acetylphenyl)(methyl)carbamate
Welcome to the technical support guide for this compound. This molecule is a valuable intermediate in pharmaceutical and materials science research, often utilized in multi-step syntheses where the controlled protection and deprotection of an amine is critical. The core of its functionality lies in the tert-butyloxycarbonyl (Boc) group, which protects the secondary methylamino moiety.
However, the very nature of the Boc protecting group makes it susceptible to cleavage under specific conditions, leading to compound decomposition during storage.[1][2] This guide provides researchers, scientists, and drug development professionals with a comprehensive resource to understand, identify, and prevent the degradation of this compound, ensuring the integrity of your starting materials and the success of your experiments.
The primary decomposition pathway involves the acid-catalyzed hydrolysis of the carbamate bond.[3] This process cleaves the Boc group, yielding the parent amine, 4-(methylamino)acetophenone, along with gaseous byproducts isobutylene and carbon dioxide.[4][5] Factors such as temperature, moisture, and exposure to acidic contaminants can accelerate this degradation.[6][7]
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: For optimal long-term stability, the compound should be stored at -20°C in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen). The key is to minimize exposure to moisture, acidic vapors, and heat, which are the primary drivers of decomposition.
Q2: I don't have a -20°C freezer. Is storage at 4°C acceptable?
A2: Storage at 4°C is acceptable for short-to-medium term use (e.g., a few weeks to a couple of months). However, for long-term storage (months to years), -20°C is strongly recommended to significantly slow down any potential degradation pathways. Always ensure the container is well-sealed to prevent moisture ingress.
Q3: My compound is a solid. How can moisture affect it?
A3: Even solid compounds can adsorb moisture from the atmosphere, especially if stored in a humid environment or if the container is opened frequently in a non-dry atmosphere. This adsorbed moisture can be sufficient to facilitate slow hydrolysis of the Boc group over time, particularly if any trace acidic impurities are present.
Q4: What is the primary decomposition product I should look for?
A4: The main decomposition product is 4-(methylamino)acetophenone . This is formed by the complete cleavage of the Boc group. Monitoring the appearance of this impurity is the most direct way to assess the stability of your material.
Q5: Is the compound sensitive to light?
A5: While the primary instability is related to hydrolysis, it is good laboratory practice to store all organic reagents in amber vials or in the dark to prevent potential photodecomposition, although this is not the most commonly reported degradation pathway for this class of compound.
Troubleshooting Guide: Diagnosing and Solving Decomposition Issues
This section addresses specific issues you might encounter, providing potential causes and actionable solutions.
Problem 1: My assay results are inconsistent, suggesting lower-than-expected purity of my starting material.
-
Potential Cause: The this compound has partially decomposed during storage, leading to a lower effective concentration of the desired compound.
-
Troubleshooting Steps & Solutions:
-
Verify Purity: Immediately assess the purity of your stored material using an appropriate analytical method, such as HPLC-UV or ¹H NMR (see Protocol 1).
-
Identify Impurities: In your analysis, look for a peak corresponding to the decomposition product, 4-(methylamino)acetophenone. This product is more polar than the starting material and will have a shorter retention time in reverse-phase HPLC.[8]
-
Solution: If significant decomposition (>5%) is confirmed, it is recommended to purify the bulk material by flash chromatography or discard it and use a fresh, verified batch for your experiments. Update your storage conditions based on the recommendations in this guide to prevent future issues.
-
Problem 2: I see a new spot on my Thin Layer Chromatography (TLC) plate that wasn't there before.
-
Potential Cause: This is a strong indicator of decomposition. The newly formed 4-(methylamino)acetophenone is more polar and will exhibit a lower Rf value than the Boc-protected starting material.[8]
-
Troubleshooting Steps & Solutions:
-
Co-spotting: Run a new TLC plate where you spot the stored material, a fresh sample (if available), and a co-spot of both in the same lane. The appearance of a new, lower-Rf spot in the stored material lane confirms the presence of a more polar impurity.
-
Visualization: Use a UV lamp (254 nm) for visualization. If the amine product is a primary or secondary amine, you can also stain the plate with a ninhydrin solution, which will specifically stain the amine spot (typically pink or purple).[9]
-
Solution: Quantify the level of impurity using HPLC (Protocol 1). If the impurity level is unacceptable for your application, purify the material or obtain a new lot.
-
Problem 3: The physical appearance of the compound has changed (e.g., color change, clumping).
-
Potential Cause: Clumping often indicates moisture absorption, which can accelerate hydrolysis. A color change may suggest the formation of minor degradation byproducts or impurities.
-
Troubleshooting Steps & Solutions:
-
Dry the Material: If moisture is suspected, the material can be dried under high vacuum for several hours. Ensure the temperature is kept low (room temperature) during this process to avoid thermal degradation.[10]
-
Analytical Confirmation: After drying, perform an analytical check (HPLC or NMR) to determine if chemical decomposition has occurred in addition to water absorption.
-
Solution: If the material is chemically pure after drying, it can be used. Immediately transfer it to a new, dry container with a tight-fitting cap and consider adding a desiccant to the secondary storage container. If chemical impurities are detected, purification is required.
-
Visualizing the Problem: Decomposition and Troubleshooting
To better understand the chemical transformation and the diagnostic process, the following diagrams illustrate the key pathway and the logical workflow for troubleshooting.
Caption: Figure 2: Step-by-step guide to diagnosing compound stability.
Recommended Analytical Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a standard method for quantifying the purity of this compound and detecting its primary degradant. [8]
| Parameter | Recommended Condition |
|---|---|
| HPLC System | Standard system with UV Detector |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |
| Gradient | Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Vol. | 10 µL |
| Sample Prep. | Dissolve ~1 mg of compound in 1 mL of Acetonitrile. |
Expected Results:
-
This compound: Will have a later retention time due to its higher hydrophobicity.
-
4-(methylamino)acetophenone: As the more polar degradant, it will have a significantly earlier retention time.
-
Quantification: Purity can be determined by the area percentage of the main peak relative to the total peak area.
Underlying Mechanisms of Decomposition
The stability of this compound is intrinsically linked to the chemistry of the Boc protecting group. The Boc group is designed to be stable under basic and nucleophilic conditions but labile to acid. [1][6] The decomposition mechanism is an acid-catalyzed hydrolysis:
-
Protonation: The carbonyl oxygen of the carbamate is protonated by a trace acid source (e.g., from atmospheric CO₂ and moisture, or residual catalyst). [4][5]2. Cleavage: This protonation weakens the carbonyl C-O bond, leading to the departure of the stable tert-butyl cation.
-
Fragmentation: The resulting carbamic acid is unstable and rapidly decarboxylates (loses CO₂) to yield the free secondary amine, 4-(methylamino)acetophenone. The tert-butyl cation typically deprotonates to form gaseous isobutylene. [4] This entire process is accelerated by:
-
Increased Acidity: Lowers the energy barrier for the initial protonation step.
-
Higher Temperature: Increases the kinetic energy of the molecules, accelerating the rate of all reaction steps. [7][11]* Presence of Water: Acts as a nucleophile and a proton shuttle, facilitating the hydrolysis.
By controlling these three factors—acidity, temperature, and moisture—you can effectively preserve the integrity of the compound during storage.
References
-
Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]
-
Dalton Transactions. Hydrolysis of a carbamate triggered by coordination of metal ions. [Link]
-
ResearchGate. Mechanism of base-induced hydrolysis of carbamates 2–5. [Link]
-
PubMed. Qualitative structure-metabolism relationships in the hydrolysis of carbamates. [Link]
-
ResearchGate. Carbamate base-catalyzed hydrolysis mechanisms, including (a) E1cb.... [Link]
-
Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]
-
PubMed Central. Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]
-
Common Organic Chemistry. Boc Deprotection Mechanism - TFA. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
Canadian Journal of Chemistry. The thermal decomposition of t-alkyl N-arylcarbamates. I. The effect of ring substituents. [Link]
-
NIH. Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening. [Link]
-
Chemistry Steps. Boc Protecting Group for Amines. [Link]
-
ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]
-
ResearchGate. How to confirm BOC deprotection by TFA ?. [Link]
-
Hebei Boze Chemical Co., Ltd. Boc Protected Compounds. [Link]
-
NIH. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]
-
PubChem. t-Butyl (4-acetyl-3-methylphenyl)carbamate. [Link]
-
Michael Pittelkow. Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. [Link]
-
Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. [Link]
-
PubChem. Tert-butyl 4-(aminomethyl)phenyl(methyl)carbamate. [Link]
-
PubChem. tert-butyl N-[4-(methylamino)phenyl]carbamate. [Link]
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- 1. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
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- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 5. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
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- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Mitigating Impurities in tert-Butyl (4-acetylphenyl)(methyl)carbamate
This guide provides in-depth troubleshooting and practical solutions for researchers, scientists, and drug development professionals encountering impurities during the synthesis and purification of tert-Butyl (4-acetylphenyl)(methyl)carbamate (N-Boc-N-methyl-4-acetylaniline).
Section 1: Understanding the Synthesis and Potential Impurities
The target compound is typically synthesized via the N-protection of N-methyl-4-acetylaniline using di-tert-butyl dicarbonate (Boc₂O).[1][2] While seemingly straightforward, this reaction is susceptible to several issues that can lead to a range of impurities. Understanding the reaction mechanism is the first step in diagnosing and mitigating these problems. The reaction is generally facilitated by a base to deprotonate the amine or to neutralize any acidic byproducts.
Caption: Synthesis pathway for this compound.
Table 1: Common Impurities and Their Origins
| Impurity Name | Structure | Source / Root Cause |
| N-methyl-4-acetylaniline | CC(=O)c1ccc(N(C)H)cc1 | Incomplete Reaction: Insufficient Boc₂O, suboptimal reaction time, or low temperature.[3] |
| tert-Butyl (4-acetylphenyl)carbamate | CC(=O)c1ccc(NC(=O)OC(C)(C)C)cc1 | Contaminated Starting Material: Presence of 4-aminoacetophenone in the N-methyl-4-acetylaniline starting material. |
| Deprotected Product | CC(=O)c1ccc(N(C)H)cc1 | Product Instability: Exposure to acidic conditions during aqueous workup or chromatography can cleave the Boc group.[1][4] |
| Residual Di-tert-butyl dicarbonate | ((C)(C)(C)OC(=O))₂O | Excess Reagent: Use of a large excess of Boc₂O without proper quenching or purification. |
Section 2: Troubleshooting Guide & FAQs
Q1: My final product shows a significant amount of unreacted N-methyl-4-acetylaniline by TLC/LC-MS. What went wrong?
A1: This is the most common issue and points directly to an incomplete reaction. The nucleophilicity of secondary anilines can be lower than aliphatic amines, sometimes requiring optimized conditions.[2][5]
-
Causality: The electrophilic carbonyl of Boc₂O was not fully attacked by the nucleophilic amine. This can be due to several factors:
-
Stoichiometry: An insufficient amount of Boc₂O was used. While a 1:1 molar ratio is theoretical, a slight excess (1.1-1.2 equivalents) of Boc₂O is often required to drive the reaction to completion.[3]
-
Base: The absence of a suitable base can slow the reaction. A base like sodium bicarbonate or triethylamine is often used to neutralize the acidic byproducts and facilitate the reaction.[1]
-
Reaction Time & Temperature: The reaction may not have been stirred long enough. Monitor the reaction's progress every hour using Thin Layer Chromatography (TLC). While often performed at room temperature, gentle heating (40 °C) can sometimes be beneficial for less reactive anilines.[1]
-
Solvent: Ensure the solvent (e.g., THF, Dichloromethane) is anhydrous and appropriate for the reaction.
-
-
Troubleshooting Steps:
-
Re-run the reaction using 1.2 equivalents of Boc₂O.
-
Add a non-nucleophilic base, such as triethylamine (1.5 equivalents), to the reaction mixture.
-
Monitor by TLC until the starting amine spot has completely disappeared.
-
If the issue persists, consider a more efficient catalyst system, though this is rarely necessary for this substrate.
-
Q2: I'm observing a byproduct with a lower molecular weight corresponding to the starting amine after purification or during storage. Why is my product degrading?
A2: This indicates the cleavage (deprotection) of the tert-butoxycarbonyl (Boc) group. The Boc group is notoriously sensitive to acid.[4][6]
-
Causality: The carbamate's carbonyl oxygen gets protonated under acidic conditions, which facilitates the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and an unstable carbamic acid, which then decomposes to the free amine and carbon dioxide.[4]
-
Troubleshooting Steps:
-
Workup: During the aqueous workup, avoid acidic washes (e.g., 1M HCl). Use a saturated sodium bicarbonate (NaHCO₃) solution or water to wash the organic layer.
-
Chromatography: If using silica gel for column chromatography, be aware that standard silica gel is slightly acidic. To mitigate deprotection on the column, you can either:
-
Neutralize the silica gel by preparing a slurry with 0.5-1% triethylamine in the eluent system.
-
Work quickly and avoid letting the product sit on the column for extended periods.
-
-
Storage: Store the final product in a cool, dry place. Avoid storing solutions of the compound in acidic solvents (e.g., un-neutralized CDCl₃ for NMR).
-
Q3: My NMR spectrum shows unidentifiable aromatic signals, and my product has a persistent color. What could be the cause?
A3: These issues often trace back to the quality of the starting N-methyl-4-acetylaniline.
-
Causality: Commercial anilines can contain oxidized or structurally related impurities. If your starting material was synthesized and not rigorously purified, it could contain related compounds that also undergo Boc protection, leading to a mixture of products that are difficult to separate. The color is often due to trace oxidized impurities that are highly conjugated.
-
Troubleshooting Steps:
-
Verify Starting Material Purity: Before starting the synthesis, run a purity check (NMR, GC-MS) on your N-methyl-4-acetylaniline.
-
Purify Starting Material: If impure, consider purifying the starting material by vacuum distillation or column chromatography.
-
Decolorization: During workup, you can sometimes remove color by washing the organic solution with a mild reducing agent solution (e.g., sodium bisulfite) or by treating the crude product with activated charcoal during recrystallization.[7]
-
Q4: What is the best general strategy for purifying the crude product to >99% purity?
A4: A two-step approach is most effective. First, use recrystallization for bulk purification to remove most impurities. If minor, closely-related impurities remain, follow up with flash column chromatography.
Section 3: Recommended Purification Protocols
Protocol 3.1: Recrystallization
Recrystallization is a powerful technique for purifying crystalline solids. The principle is to dissolve the impure compound in a hot solvent in which it is highly soluble, and then allow it to cool slowly. The desired compound will crystallize out in a pure form, while the impurities remain in the mother liquor.[7]
Caption: Standard workflow for purification by recrystallization.
Step-by-Step Methodology:
-
Place the crude this compound into an Erlenmeyer flask.
-
Select a suitable solvent system from Table 2. Add a small amount of the solvent and heat the mixture gently (e.g., on a hot plate) with stirring until it boils.
-
Continue adding small portions of the hot solvent until the solid has just dissolved completely.
-
If the solution is colored, remove it from the heat, allow it to cool slightly, add a small amount of activated charcoal, and reheat to boiling for a few minutes.
-
If charcoal or other insoluble impurities are present, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.
-
Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should begin.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystallization.
-
Collect the pure crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Dry the crystals under vacuum to remove residual solvent.
Table 2: Suggested Solvent Systems for Recrystallization
| Solvent System | Solubility Profile & Rationale | Expected Outcome |
| Ethyl Acetate / Hexanes | The product is soluble in hot ethyl acetate and insoluble in hexanes. This system is excellent for separating the moderately polar product from non-polar impurities. | High purity (>98%), good recovery. The method of choice. |
| Ethanol / Water | The product is soluble in hot ethanol and insoluble in water. Good for removing highly polar impurities. | Good purity, but may require careful optimization of the solvent ratio. |
| Isopropanol | The product has moderate solubility in hot isopropanol and lower solubility when cold. A single-solvent system can be simpler. | Decent purity, may have lower recovery compared to dual-solvent systems. |
Protocol 3.2: Flash Column Chromatography
For removing impurities with very similar polarity to the product, flash column chromatography is the preferred method.[8]
Step-by-Step Methodology:
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).
-
Pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.
-
Adsorb this solution onto a small amount of silica gel (~1-2x the mass of the product) by evaporating the solvent.
-
Carefully add the dried, product-adsorbed silica to the top of the packed column.
-
Begin eluting the column with the mobile phase, starting with a low polarity and gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate).
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Section 4: Analytical Methods for Purity Assessment
Consistent and accurate analysis is crucial for validating your purification success.
Table 3: Typical HPLC Parameters for Purity Analysis
| Parameter | Recommended Value | Rationale |
| Column | C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm) | Standard for separating moderately polar organic molecules.[9][10] |
| Mobile Phase | Isocratic or Gradient: Acetonitrile / Water | A typical starting point is 60:40 Acetonitrile:Water. Adjust as needed to achieve good resolution.[10] |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Detection | UV at 254 nm or 280 nm | The acetophenone and phenyl carbamate moieties have strong UV absorbance at these wavelengths.[10] |
| Injection Volume | 5-10 µL | Keeps peaks sharp and prevents column overload. |
Section 5: References
-
BenchChem. (2025). Application Notes and Protocols: Deprotection of the Boc Group Under Acidic Conditions. BenchChem.
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal.
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. Fisher Scientific.
-
ACS GCI Pharmaceutical Roundtable. (2026). Bases - Reagent Guides. ACS.
-
Reddit. (2024). Why is boc stable to hydrolysis under basic conditions?. r/OrganicChemistry.
-
BenchChem. (2025). Technical Support Center: HPLC Separation of Acetophenone Isomers. BenchChem.
-
SIELC Technologies. (n.d.). Separation of Acetophenone, tetrachloro derivative on Newcrom R1 HPLC column. SIELC.
-
BenchChem. (2025). Identifying and removing impurities from Boc-D-4-aminomethylphe(Boc) synthesis. BenchChem.
-
Sigma-Aldrich. (n.d.). Application Note – N-Boc protection. Sigma-Aldrich.
-
GSC Online Press. (2024). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. GSC Biological and Pharmaceutical Sciences.
-
Scribd. (n.d.). Recrystallization. Scribd.
-
Khan, K. M., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. National Institutes of Health.
-
WuXi Biology. (n.d.). Alcohol Speed up Boc Protection of Primary Amines. WuXi AppTec.
-
Agalave, S. G., et al. (2011). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica.
-
Albericio, F., & Carpino, L. A. (2002). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Tetrahedron.
-
SciELO. (2024). One-Pot Synthesis of Benzopinacolone Derivatives from Acetophenones. Journal of the Brazilian Chemical Society.
-
Google Patents. (n.d.). Acetophenone recovery and purification. Google Patents.
-
ChemScene. (n.d.). This compound. ChemScene.
-
Google Patents. (n.d.). Crystallization method of Boc-amino acid. Google Patents.
Sources
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- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. wuxibiology.com [wuxibiology.com]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Separation of Acetophenone, tetrachloro derivative on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scaling Up the Synthesis of tert-Butyl (4-acetylphenyl)(methyl)carbamate
Welcome to the technical support center for the synthesis of tert-Butyl (4-acetylphenyl)(methyl)carbamate. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, field-tested insights into the reliable, scalable production of this compound. We will move beyond simple procedural steps to explain the underlying chemical principles and address common challenges encountered during scale-up.
Introduction & Synthetic Strategy
This compound is a valuable intermediate in pharmaceutical synthesis. Its preparation involves a two-step sequence starting from the readily available 4-aminoacetophenone. The chosen synthetic route is robust, scalable, and utilizes common laboratory reagents.
Overall Synthetic Scheme:
-
N-Methylation: Reductive amination of 4-aminoacetophenone using formaldehyde and a reducing agent. The Eschweiler-Clarke reaction is a classic and effective choice for this transformation.[1][2][3]
-
Boc-Protection: Protection of the resulting secondary amine, 4-(methylamino)acetophenone, using di-tert-butyl dicarbonate (Boc anhydride) to yield the final product.[4][5]
This strategy is advantageous because it avoids the use of harsh alkylating agents like methyl iodide, which can lead to over-methylation and the formation of quaternary ammonium salts.[1][6]
Process Workflow Diagram
Caption: Overall workflow for the two-step synthesis.
Part 1: Step-by-Step Experimental Protocols
Protocol 1: N-Methylation of 4-Aminoacetophenone via Eschweiler-Clarke Reaction
This procedure details the synthesis of the intermediate, 4-(methylamino)acetophenone.
| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Quantity (for 100g scale) | Notes |
| 4-Aminoacetophenone | 135.17 | 1.0 | 100.0 g | Starting material |
| Formic Acid (90%) | 46.03 | ~5.0 | ~189 mL | Acts as both solvent and hydride source[1] |
| Formaldehyde (37% aq.) | 30.03 | ~2.5 | ~150 mL | C1 source for methylation |
Procedure:
-
Reaction Setup: To a jacketed reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, add 4-aminoacetophenone (100.0 g).
-
Reagent Addition: Add formic acid (~189 mL) followed by the slow, portion-wise addition of formaldehyde solution (~150 mL) while maintaining the internal temperature below 40°C. Note: The initial reaction can be exothermic.
-
Reaction: Heat the mixture to 90-100°C and maintain for 6-12 hours. The reaction progress should be monitored by TLC or LC-MS for the disappearance of the starting material. The reaction is driven by the irreversible loss of CO2 gas.[1]
-
Cooling & Quenching: Once complete, cool the reaction mixture to room temperature. Slowly and carefully pour the mixture over crushed ice (~1.5 L).
-
Basification: Carefully basify the acidic solution with 50% aqueous sodium hydroxide (NaOH) solution until the pH is >11. Maintain the temperature below 30°C during this process by adding more ice if necessary. The product will precipitate as a solid.
-
Isolation: Filter the solid product using a Büchner funnel, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum at 50°C to a constant weight.
Protocol 2: Boc-Protection of 4-(Methylamino)acetophenone
This procedure details the synthesis of the final product.
| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Quantity (for 100g scale) | Notes |
| 4-(Methylamino)acetophenone | 149.19 | 1.0 | 100.0 g | Intermediate from Step 1 |
| Di-tert-butyl dicarbonate | 218.25 | 1.1 | 156.5 g | Boc protecting agent[5] |
| Tetrahydrofuran (THF) | - | - | 1.0 L | Solvent |
| Sodium Bicarbonate (aq.) | - | - | 1.0 L (Saturated) | Base[4] |
Procedure:
-
Reaction Setup: In a suitable reactor, dissolve 4-(methylamino)acetophenone (100.0 g) in THF (1.0 L).
-
Base Addition: Add the saturated sodium bicarbonate solution.
-
Boc Anhydride Addition: To the stirred biphasic mixture, add the di-tert-butyl dicarbonate (156.5 g) portion-wise over 30 minutes.
-
Reaction: Stir the mixture vigorously at room temperature for 4-8 hours. Monitor the reaction by TLC or LC-MS until the starting amine is consumed. The mechanism involves the amine attacking a carbonyl group on the Boc anhydride.[7]
-
Work-up: Separate the organic layer. Wash it sequentially with 1M HCl (500 mL), water (500 mL), and brine (500 mL).
-
Isolation & Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is typically a solid. Recrystallize from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.
Part 2: Troubleshooting Guide & FAQs
This section addresses common issues that may arise during the scale-up of this synthesis.
Frequently Asked Questions (FAQs)
Q1: Why use the Eschweiler-Clarke reaction for N-methylation instead of other methods? A: The Eschweiler-Clarke reaction is highly advantageous for scaling up because it uses inexpensive reagents (formaldehyde and formic acid), operates under relatively mild conditions, and, crucially, it prevents over-alkylation.[1][8] The mechanism makes the formation of a quaternary ammonium salt impossible, which simplifies purification and improves yield.[1]
Q2: Can I use a different base for the Boc-protection step? A: Yes. While sodium bicarbonate is a mild, inexpensive, and effective base, other options like sodium hydroxide or 4-dimethylaminopyridine (DMAP) can also be used.[4][5] DMAP can significantly accelerate the reaction, especially for less nucleophilic anilines, but it is more expensive and requires careful removal during work-up.[4][9] For this substrate, NaHCO₃ is generally sufficient.
Q3: My Boc-protection reaction is sluggish. What can I do? A: Anilines are generally less nucleophilic than aliphatic amines, which can slow the reaction.[10][11] If the reaction is slow, ensure vigorous stirring to maximize the interface between the organic and aqueous layers. Gentle heating to 30-40°C can also increase the rate. If these measures fail, the addition of a catalytic amount of DMAP can be considered.[4]
Q4: How do I monitor the progress of these reactions effectively? A: Thin-Layer Chromatography (TLC) is the most common and rapid method. Use a mobile phase like 30-50% ethyl acetate in hexanes. The starting materials, intermediates, and products should have distinct Rf values. For more quantitative analysis during process development, LC-MS is recommended.
Troubleshooting Specific Issues
Issue 1: Low Yield in N-Methylation Step
-
Symptom: Less than 70% isolated yield of 4-(methylamino)acetophenone.
-
Potential Cause A: Incomplete Reaction. The reaction may not have reached completion. Aromatic amines can be less reactive than aliphatic amines.[12]
-
Solution: Extend the reaction time at 90-100°C. Confirm completion by taking a sample, working it up, and analyzing via TLC or LC-MS before stopping the reaction.
-
-
Potential Cause B: Product Loss During Work-up. The product has some solubility in water, especially if the pH is not sufficiently basic during precipitation.
-
Solution: Ensure the pH is robustly >11 during basification. After filtering the initial precipitate, you can perform an extraction of the aqueous filtrate with a solvent like dichloromethane or ethyl acetate to recover any dissolved product.
-
-
Potential Cause C: Insufficient Reagents. The stoichiometry of formaldehyde and formic acid is crucial. Formic acid acts as the hydride donor, reducing the imine intermediate.[2]
-
Solution: Ensure at least 2.0 equivalents of formaldehyde and an excess of formic acid are used to drive the reaction to the tertiary amine.
-
Troubleshooting Logic: N-Methylation
Caption: Decision tree for troubleshooting low methylation yields.
Issue 2: Impurities in Final Boc-Protected Product
-
Symptom: The final product shows multiple spots on TLC or peaks in LC-MS after initial isolation.
-
Potential Cause A: Unreacted 4-(methylamino)acetophenone. The Boc-protection reaction was incomplete.
-
Solution: This is the most common impurity. It can be removed by washing the organic solution with dilute acid (e.g., 1M HCl) during work-up. The basic amine impurity will be protonated and move into the aqueous layer, while the neutral Boc-protected product remains in the organic layer.
-
-
Potential Cause B: Byproducts from Boc Anhydride. Excess Boc anhydride can lead to byproducts. The primary decomposition products are tert-butanol and CO2.[7]
-
Solution: These are typically volatile and removed during concentration under reduced pressure. A thorough final crystallization or column chromatography will effectively remove any non-volatile residues.
-
-
Potential Cause C: Di-Boc Protected Amine. While sterically hindered and unlikely for this secondary amine, it's a possibility under forcing conditions.[13]
-
Solution: This byproduct would be less polar than the desired product. Purification via column chromatography or careful recrystallization is necessary. Using only a slight excess (1.05-1.1 eq.) of Boc anhydride minimizes this risk.
-
References
-
Liu, Y.-S., Zhao, C., Bergbreiter, D. E., & Romo, D. (1998). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. The Journal of Organic Chemistry, 63(11), 3471–3473. [Link]
-
Organic Chemistry Guru. (n.d.). Boc Protection Mechanism (Boc2O). Common Organic Chemistry. [Link]
-
Selva, M., et al. (2017). A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen. Green Chemistry, 19, 437-446. [Link]
-
Chemeurope.com. (n.d.). Di-tert-butyl dicarbonate. [Link]
-
Wikipedia. (n.d.). Di-tert-butyl dicarbonate. [Link]
-
Prakash, H. (2007). A new efficient synthesis of isothiocyanates from amines using di-tert-butyl dicarbonate. Arkivoc, 2007(16), 135-144. [Link]
-
Wikipedia. (n.d.). Eschweiler–Clarke reaction. [Link]
-
Wang, C., et al. (2019). Air-tolerant direct reductive N-methylation of amines using formic acid via simple inorganic base catalysis. Chemistry Central Journal, 13(52). [Link]
-
NROChemistry. (n.d.). Eschweiler-Clarke Reaction. [Link]
-
ResearchGate. (2024). Scalable direct N-methylation of drug-like amines using 12CO2/13CO2 by simple inorganic base catalysis. [Link]
-
Wang, D., et al. (2015). RANEY® nickel-catalyzed reductive N-methylation of amines with paraformaldehyde: theoretical and experimental study. RSC Advances, 5, 78334-78342. [Link]
-
J&K Scientific LLC. (2021). Eschweiler-Clarke Reaction. [Link]
-
NameReaction.com. (n.d.). Eschweiler-Clarke reaction. [Link]
-
Yang, J. W., Pan, S. C., & List, B. (2008). Synthesis of tert-Butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses, 85, 1-9. [Link]
-
ResearchGate. (n.d.). N‐Methylation of aromatic amines using formic acid as the unique carbon.... [Link]
-
Beller, M., et al. (2021). Efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes. Catalysis Science & Technology, 11, 1378-1384. [Link]
-
MDPI. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
ACS Publications. (1998). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. [Link]
-
Lokey Lab Protocols. (2017). N-Methylation. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
- Google Patents. (n.d.).
-
NIH. (2018). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]
-
RSC Publishing. (2013). Dual protection of amino functions involving Boc. [Link]
-
ResearchGate. (2016). A practical, catalytic and selective deprotection of a Boc group in N,N ´-diprotected amines using iron(III)-catalysis. [Link]
-
NIH. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. [Link]
-
Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. [Link]
-
Springer. (2023). Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts. [Link]
-
ResearchGate. (2018). How to protect amino group of 4-amino acetophenone with BOC ?. [Link]
-
ResearchGate. (n.d.). N-Methylation of p-aminoacetophenone (E) with DMC. [Link]
-
ResearchGate. (2024). Catalysis‐Controlled Selective N‐mono or N‐di‐methylation of Anilines: A Review on Synthesis of N‐methyl or N,N‐dimethyl anilines. [Link]
-
Pittelkow, M. (n.d.). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. [Link]
-
Reddit. (2012). N-methyl aniline reaction. [Link]
- Google Patents. (n.d.).
-
NIH. (n.d.). Time-Reduced N‑Methylation: Exploring a Faster Synthesis Technique. [Link]
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- 12. RANEY® nickel-catalyzed reductive N-methylation of amines with paraformaldehyde: theoretical and experimental study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
Technical Support Center: Synthesis of tert-Butyl (4-acetylphenyl)(methyl)carbamate
Welcome to the technical support guide for the synthesis of tert-Butyl (4-acetylphenyl)(methyl)carbamate. This document is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols. Our focus is on providing scientifically sound alternatives and explaining the rationale behind experimental choices to ensure the success of your synthesis.
I. Overview of the Synthesis
The target molecule, this compound, is typically synthesized via a nucleophilic substitution reaction. The process involves the protection of the secondary amine, N-methyl-4-acetylaniline, using di-tert-butyl dicarbonate (Boc₂O). The reaction is often catalyzed by a base to enhance the nucleophilicity of the amine and to neutralize the acidic byproduct.
The choice of base is a critical parameter that can significantly influence the reaction's yield, purity, and side-product profile. This guide will explore various bases and provide troubleshooting advice for common issues encountered during this synthesis.
Reaction Scheme
Caption: General synthesis of this compound.
II. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common problems encountered during the synthesis, providing explanations and actionable solutions.
FAQ 1: My reaction is sluggish or incomplete. What are the likely causes and how can I fix it?
Possible Causes:
-
Insufficient Base Strength: The aniline derivative, N-methyl-4-acetylaniline, is a relatively weak nucleophile due to the electron-withdrawing acetyl group. A weak base may not sufficiently deprotonate the amine or activate the Boc anhydride.
-
Steric Hindrance: The methyl group on the nitrogen and the acetyl group on the phenyl ring can sterically hinder the approach of the bulky Boc anhydride.
-
Low Reaction Temperature: The reaction may require thermal energy to overcome the activation barrier.
-
Poor Solvent Choice: The solvent must be able to dissolve all reactants and be inert to the reaction conditions.
Troubleshooting Steps:
-
Choice of Base: If you are using a weak base like triethylamine (TEA) or diisopropylethylamine (DIPEA), consider switching to a stronger, non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). Alternatively, using a catalytic amount of a hypernucleophilic catalyst like 4-Dimethylaminopyridine (DMAP) alongside a stoichiometric amount of a tertiary amine base can significantly accelerate the reaction.[1][2][3] DMAP works by forming a highly reactive N-acylpyridinium intermediate with Boc₂O.[1][2]
-
Increase Temperature: Gently heating the reaction mixture (e.g., to 40 °C or refluxing in a suitable solvent) can often drive the reaction to completion.[4] Always monitor for potential side reactions or degradation at higher temperatures.
-
Solvent Considerations: Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile are generally good choices.[4] Ensure your solvent is anhydrous, as water can hydrolyze the Boc anhydride.
-
Increase Reagent Concentration: If the reaction is proceeding slowly, increasing the concentration of the reactants may improve the reaction rate.
FAQ 2: I am observing significant side product formation. What are they and how can I minimize them?
Common Side Products:
-
Double Boc-protection: Although less common with secondary amines, over-reaction can occur under harsh conditions.
-
Urea formation: This can happen if the primary amine starting material is contaminated or if isocyanate is formed as an intermediate.[5]
-
Reaction with Solvent: Some solvents may not be entirely inert. For example, using methanol as a solvent could lead to the formation of methyl tert-butyl carbonate.[6]
Minimization Strategies:
-
Controlled Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of Boc₂O. A large excess can lead to side reactions.
-
Use of DMAP: While DMAP is an excellent catalyst, it can also promote side reactions.[2][3][5] Use it in catalytic amounts (0.05-0.1 equivalents).
-
Purification of Starting Material: Ensure your N-methyl-4-acetylaniline is pure and free from the corresponding primary amine.
-
Reaction Conditions: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can often improve selectivity and reduce the formation of unwanted byproducts.
FAQ 3: The workup and purification are proving difficult. Any suggestions?
Common Challenges:
-
Removal of Excess Boc₂O and Byproducts: The byproduct, tert-butanol, and unreacted Boc₂O can be challenging to remove completely.
-
Removal of Basic Catalysts: Water-soluble bases like TEA and DIPEA can often be removed with aqueous washes. However, more lipophilic bases like DBU or DMAP can be more persistent.
-
Product Solubility: The product may have moderate polarity, making separation from similarly polar impurities difficult.
Troubleshooting Purification:
-
Aqueous Workup: A standard workup involves washing the organic layer with a mild acid (e.g., dilute HCl or saturated NH₄Cl) to remove the amine base, followed by a wash with saturated sodium bicarbonate to remove any acidic impurities, and finally a brine wash. Be cautious with acidic washes if your molecule has other acid-sensitive functional groups.
-
Removal of DMAP: DMAP can be effectively removed by washing the organic layer with an aqueous solution of copper(II) sulfate. The copper ions form a complex with DMAP, which is then extracted into the aqueous phase.[7]
-
Chromatography: Flash column chromatography on silica gel is typically the most effective method for obtaining a highly pure product. A gradient elution with a mixture of hexanes and ethyl acetate is a good starting point.
-
Alternative to DMAP: If DMAP removal is a persistent issue, consider alternatives like polymer-supported DMAP, which can be filtered off, or other catalysts such as 9-Azajulolidine, which can be more efficient at lower loadings.[7]
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common synthesis issues.
III. Experimental Protocols
Here we provide detailed, step-by-step protocols for the synthesis of this compound using different base systems.
Protocol 1: Standard Method using Triethylamine and Catalytic DMAP
This is a widely used and generally effective method for the Boc protection of anilines.
Materials:
-
N-methyl-4-acetylaniline (1.0 equiv.)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv.)
-
Triethylamine (TEA) (1.5 equiv.)
-
4-Dimethylaminopyridine (DMAP) (0.1 equiv.)
-
Dichloromethane (DCM), anhydrous
-
1 M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-methyl-4-acetylaniline and dissolve it in anhydrous DCM.
-
Add triethylamine followed by 4-dimethylaminopyridine to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate portion-wise to the stirred solution. Caution: Gas evolution (CO₂) will occur.[2]
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., Hexane:Ethyl Acetate gradient) to yield the pure product.
Protocol 2: Alternative Base - 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
DBU is a stronger, non-nucleophilic base that can be effective when TEA is not sufficient.
Materials:
-
N-methyl-4-acetylaniline (1.0 equiv.)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv.)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equiv.)
-
Acetonitrile, anhydrous
-
1 M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve N-methyl-4-acetylaniline and Boc₂O in anhydrous acetonitrile.
-
Cool the solution to 0 °C.
-
Add DBU dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
After completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (this will also remove the DBU), saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Protocol 3: Base-Free (Catalyst-Free) Method in Water-Acetone
For a more environmentally friendly approach, a base-free method in an aqueous medium can be employed, which often minimizes side reactions.[8]
Materials:
-
N-methyl-4-acetylaniline (1.0 equiv.)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv.)
-
Acetone
-
Water
-
Ethyl Acetate
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
In a round-bottom flask, dissolve N-methyl-4-acetylaniline in a 1:1 mixture of acetone and water.
-
Add di-tert-butyl dicarbonate to the solution at room temperature.
-
Stir the reaction mixture vigorously for 4-8 hours, monitoring by TLC.
-
Upon completion, remove the acetone under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify by flash column chromatography if necessary.
IV. Data Summary and Comparison
| Parameter | Protocol 1 (TEA/DMAP) | Protocol 2 (DBU) | Protocol 3 (Base-Free) |
| Base | TEA (stoichiometric), DMAP (catalytic) | DBU (stoichiometric) | None |
| Solvent | Anhydrous DCM | Anhydrous Acetonitrile | Acetone/Water |
| Temperature | 0 °C to Room Temp. | 0 °C to Room Temp. | Room Temp. |
| Typical Reaction Time | 2-4 hours | 1-3 hours | 4-8 hours |
| Pros | Well-established, generally high yield. | Faster reaction times, good for less reactive substrates. | "Green" method, simplified workup, fewer side products.[8] |
| Cons | DMAP can be difficult to remove, potential for side reactions.[2][3][5] | DBU is a strong base and may not be compatible with all functional groups. | Slower reaction times, may not be suitable for all substrates. |
V. References
-
Boc Protection Mechanism (Boc2O + DMAP). Common Organic Chemistry. [Link]
-
Boc Protection Mechanism (Boc2O + Base + DMAP). Common Organic Chemistry. [Link]
-
Which reagent can be the best replacement for DMAP in a chemical reaction? ResearchGate. [Link]
-
What chemical can replace DMAP (4-Dimethylaminopyridine)? ResearchGate. [Link]
-
Amine Protection / Deprotection. Fisher Scientific. [Link]
-
N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Hindawi. [Link]
-
How to protect amino group of 4-amino acetophenone with BOC ? ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]
- 3. commonorganicchemistry.com [commonorganicchemistry.com]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. The synergistic effect of di-tert-butyl dicarbonate_Chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Efficacy of tert-Butyl (4-acetylphenyl)(methyl)carbamate in Key Synthetic Transformations
Introduction
In the landscape of modern synthetic organic chemistry, the strategic use of bifunctional molecules that serve as versatile scaffolds is paramount for the efficient construction of complex molecular architectures. tert-Butyl (4-acetylphenyl)(methyl)carbamate is one such invaluable building block, integrating a protected aniline derivative with a reactive ketone functionality. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom plays a crucial role in modulating its reactivity, enhancing solubility in organic solvents, and preventing unwanted side reactions. This guide provides an in-depth technical analysis of the efficacy of this compound in three fundamental and widely utilized reaction types: Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and chemoselective carbonyl reduction. Through objective comparisons with relevant alternatives and supported by experimental data and established chemical principles, this document aims to equip researchers, scientists, and drug development professionals with the necessary insights to effectively leverage this reagent in their synthetic endeavors.
Section 1: Efficacy in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds, typically between an organoboron species and an organic halide or triflate, catalyzed by a palladium complex. The utility of this compound in this context would involve its conversion to an aryl halide (e.g., tert-butyl (4-acetyl-2-bromophenyl)(methyl)carbamate) and subsequent coupling.
The Decisive Role of the Boc Protecting Group
The presence of the N-Boc group is critical for the successful execution of Suzuki-Miyaura couplings. An unprotected amino group can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or undesired side reactions. The Boc group, being sterically bulky and electron-withdrawing, mitigates these issues. It effectively isolates the nitrogen lone pair from interfering with the catalytic cycle, thereby ensuring a more efficient and predictable reaction outcome. While unprotected ortho-bromoanilines have been successfully used in some Suzuki-Miyaura reactions, these often require specific catalyst systems to overcome the challenges posed by the free amine.
Comparative Efficacy
The electronic nature of the N-Boc protecting group can influence the kinetics of the Suzuki-Miyaura reaction. The rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) catalyst. The electron-withdrawing nature of the carbamate can render the aryl halide slightly less electron-rich, which may in some cases slow down the oxidative addition step compared to a more electron-rich, unprotected aniline. However, this electronic effect is often outweighed by the significant benefits of preventing catalyst poisoning and side reactions, leading to higher overall yields and cleaner reaction profiles.
In comparison to other nitrogen protecting groups, the Boc group offers a distinct advantage due to its stability under the basic conditions typically employed in Suzuki-Miyaura reactions and its straightforward removal under acidic conditions.
| Feature | tert-Butyl (4-acetyl-halophenyl)(methyl)carbamate | Unprotected 4-Acetyl-haloaniline | Alternative N-Protected Analog (e.g., Acyl) |
| Catalyst Compatibility | High (prevents N-coordination) | Low (potential for catalyst inhibition) | Moderate to High |
| Side Reactions | Minimized | Potential for N-arylation | Dependent on protecting group stability |
| Yield | Generally Good to Excellent | Often lower and less reliable | Variable |
| Workup | Generally straightforward | Can be complicated by side products | Variable |
Mechanistic Pathway of Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura reaction involves three primary steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organic moiety from the boron reagent to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of a Boc-Protected Aryl Bromide
This protocol is a representative example for the coupling of an aryl bromide with a boronic acid.
-
To a dry Schlenk flask, add the tert-butyl (4-acetyl-2-bromophenyl)(methyl)carbamate (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a suitable base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv).
-
Add a palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 equiv) or a combination of Pd(OAc)₂ (0.02 equiv) and a phosphine ligand like SPhos (0.04 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system, such as a mixture of toluene and water or 1,4-dioxane and water.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Section 2: Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, reacting an amine with an aryl halide or triflate. In this context, this compound can serve as the amine coupling partner.
Evaluating the Nucleophilicity and Steric Profile
The Boc group significantly influences the nucleophilicity of the nitrogen atom. While the nitrogen is still nucleophilic enough to participate in the catalytic cycle, it is less so than a corresponding unprotected aniline. The presence of both a methyl and a Boc group on the nitrogen introduces considerable steric bulk, which can affect the rate of the coupling reaction. However, the development of highly active palladium catalysts with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) has made the coupling of sterically hindered secondary amines, including Boc-protected anilines, a routine transformation.
Comparative Efficacy
Compared to unprotected primary or secondary anilines, this compound offers the advantage of being a single, well-defined coupling partner, avoiding issues of multiple arylations that can occur with primary amines. The reaction conditions for Buchwald-Hartwig amination are generally well-tolerated by the Boc protecting group.
| Feature | This compound | Unprotected 4-Methylaminoacetophenone | Alternative N-Protected Analog (e.g., Benzyl) |
| Reactivity | Moderate (sterically hindered) | High | High |
| Selectivity | High (mono-arylation) | High (mono-arylation) | High (mono-arylation) |
| Catalyst System | Requires bulky phosphine ligands | Tolerates a broader range of catalysts | Dependent on protecting group |
| Deprotection | Straightforward (acidic conditions) | N/A | Often requires hydrogenolysis |
Mechanistic Pathway of Buchwald-Hartwig Amination
The catalytic cycle for the Buchwald-Hartwig amination mirrors that of other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general procedure for the N-arylation of this compound.
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃ or a Pd-ligand precatalyst), a suitable phosphine ligand (e.g., XPhos or BrettPhos), and a strong, non-nucleophilic base (e.g., NaOtBu or LHMDS).
-
Add the aryl halide (1.0 equiv) and this compound (1.1-1.2 equiv).
-
Add anhydrous, deoxygenated solvent (e.g., toluene or 1,4-dioxane) via syringe.
-
Seal the tube and heat the reaction mixture in an oil bath at the appropriate temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Once complete, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Section 3: Chemoselective Reduction of the Acetyl Group
A key synthetic transformation for this compound is the selective reduction of the acetyl group to the corresponding alcohol, which opens up further functionalization possibilities. The primary challenge is to achieve this reduction without cleaving the acid-labile Boc protecting group.
Efficacy and Comparison of Reducing Agents
The choice of reducing agent is critical for the chemoselective reduction of the ketone in the presence of the Boc-carbamate.
-
Sodium Borohydride (NaBH₄): This is a mild and often suitable reagent for this transformation. It readily reduces ketones and is generally compatible with Boc protecting groups under neutral or slightly basic conditions. The reaction is typically performed in an alcoholic solvent like methanol or ethanol at room temperature or below.
-
Lithium Aluminum Hydride (LiAlH₄): This is a much stronger reducing agent and is generally not recommended as it can cleave the carbamate group.
-
Catalytic Hydrogenation: This method can be effective, but the choice of catalyst and conditions is crucial. While some catalysts like Pd/C can be used, they may also lead to the cleavage of the Boc group under certain conditions, especially if any acid is present. A milder catalyst like Raney nickel might be more suitable.
-
Ammonia Borane (AB): This reagent has been shown to be effective for the chemoselective reduction of ketones to alcohols in water, and it is compatible with base-labile protecting groups like acetyl and tosyl, suggesting it would be compatible with the Boc group.
| Reducing Agent | Selectivity for Ketone | Compatibility with Boc Group | Typical Conditions |
| NaBH₄ | High | High (in neutral/basic media) | MeOH or EtOH, 0 °C to RT |
| LiAlH₄ | High | Low (can cleave the carbamate) | Anhydrous ether or THF |
| Catalytic Hydrogenation (e.g., Pd/C, H₂) | High | Moderate (risk of cleavage) | Various solvents, H₂ pressure |
| Ammonia Borane | High | High | Water, RT |
Experimental Workflow for Chemoselective Reduction
The following diagram illustrates a typical workflow for the selective reduction of the acetyl group.
Caption: Workflow for the chemoselective reduction of the acetyl group.
Experimental Protocol: Chemoselective Reduction with Sodium Borohydride
This protocol describes a reliable method for the selective reduction of the ketone functionality.
-
Dissolve this compound (1.0 equiv) in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) (1.0-1.5 equiv) portion-wise, ensuring the temperature remains low.
-
Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by the slow addition of water or a saturated aqueous solution of NH₄Cl.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography if necessary to yield the corresponding secondary alcohol.
Conclusion
This compound stands out as a highly effective and versatile building block in synthetic chemistry. The Boc protecting group is instrumental in its successful application in demanding transformations such as Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, where it prevents catalyst deactivation and unwanted side reactions, leading to cleaner products and higher yields compared to unprotected analogues. Furthermore, the acetyl group can be chemoselectively reduced to a secondary alcohol in the presence of the Boc group using mild reducing agents like sodium borohydride, demonstrating the orthogonal nature of these two functional groups. This guide has provided a comparative analysis and detailed protocols to underscore the efficacy of this compound, empowering chemists to strategically incorporate this reagent into their synthetic routes for the efficient construction of complex molecules.
References
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- Ramachandran, P. V., & Gagare, P. D. (2017). Selective reduction of aldehydes and ketones to alcohols with ammonia borane in neat water. Green Chemistry, 19(19), 4565-4570.
- Singh, R. P., & Kumar, A. (2014). Palladium-catalyzed amination of 3-bromo-4-fluoro-acetophenone.
- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions.
- ACS GCI Pharmaceutical Roundtable. (n.d.).
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- Szostak, M., & Szostak, R. (2021). Catalyzed Suzuki-Miyaura Cross-Coupling of Amides by N–C(O)
- Curt F. (2016). Reduction of a ketone in the presence of an aldehyde. Chemistry Stack Exchange.
- Kumar, A., & Singh, R. P. (2018). Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination. New Journal of Chemistry, 42(15), 12536-12540.
- Wikipedia. (n.d.).
- The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube.
- BenchChem. (2025).
- Klenke, B., & Kalesse, M. (2001). Nitrile Reduction in the Presence of Boc-Protected Amino Groups by Catalytic Hydrogenation over Palladium-Activated Raney-Nickel.
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- Movassaghi, M., & Schmidt, M. A. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(38), 27361-27365.
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- Kiddle, J. J. (2006). Preparation of Boc-Protected Cinnamyl-Type Alcohols: A Comparison of the Suzuki-Miyaura Coupling, Cross-Metathesis, and Horner-Wadsworth-Emmons Approaches and Their Merit in Parallel Synthesis.
- Master Organic Chemistry. (2018).
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- BenchChem. (2025). A Comparative Guide to the Efficacy of (3-aminophenyl) 4-methylbenzenesulfonate in Suzuki-Miyaura Cross-Coupling Reactions.
- Jacquemard, U., et al. (2004). Mild and selective deprotection of carbamates with Bu4NF. Tetrahedron, 60(43), 10039-10047.
- Magano, J. (2020). Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates. Chemistry – A European Journal, 26(62), 14031-14047.
- Atwell, G. J., et al. (2004). Substituent effects on the kinetics of reductively-initiated fragmentation of nitrobenzyl carbamates designed as triggers for bioreductive prodrugs. Bioorganic & Medicinal Chemistry, 12(21), 5585-5594.
- Atwell, G. J., et al. (2003).
Comparative Analysis of Characterization Data for tert-Butyl (4-acetylphenyl)(methyl)carbamate
An Expert Guide for Researchers
Introduction
In the landscape of synthetic organic chemistry and drug development, the use of protecting groups is a cornerstone of elegant and efficient molecular construction. tert-Butyl (4-acetylphenyl)(methyl)carbamate, also known as N-Boc-N-methyl-4-acetylaniline, is a key intermediate. Its structure incorporates a Boc-protected secondary amine, rendering it a valuable building block for the synthesis of more complex molecules, particularly in the development of pharmaceutical agents. The acetyl group provides a reactive handle for further chemical transformations, while the Boc group offers robust protection under various conditions, yet allows for clean and selective deprotection.
The unambiguous identification and purity assessment of such intermediates are critical for the success of multi-step syntheses. Inconsistent quality can lead to failed reactions, complex purification challenges, and unreliable biological data. This guide provides a comprehensive comparison of experimentally-derived characterization data for this compound against established literature values. We will delve into the interpretation of various analytical techniques, explain the rationale behind the experimental protocols, and offer a framework for ensuring the trustworthiness of your synthetic intermediates.
Chemical Structure & Properties
The foundational step in characterization is understanding the molecule's structure and basic physical properties.
Caption: Workflow for the synthesis and purification of the target compound.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask, add N-methyl-4-aminoacetophenone (1.0 eq), a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.05 eq), and dichloromethane (DCM).
-
Reagent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM. The slow addition at a low temperature controls the exothermicity of the reaction.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Workup: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. These washes remove unreacted reagents and byproducts.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a mixture of ethyl acetate and hexanes to afford the final product as a white solid.
Analytical Characterization Workflow
Caption: Integrated workflow for analytical characterization.
Trustworthiness: A Self-Validating System
The confidence in the identity and purity of a synthesized compound does not come from a single piece of data but from the convergence of multiple, independent analytical techniques.
-
Structural Confirmation: The detailed connectivity information from ¹H and ¹³C NMR is corroborated by the presence of specific functional group vibrations in the IR spectrum.
-
Purity and Identity: The sharp melting point suggests high purity, which is supported by a clean NMR spectrum free of significant impurity signals.
-
Molecular Formula Verification: The molecular weight determined by mass spectrometry provides the ultimate confirmation of the molecular formula, which must be consistent with the fragments and functional groups identified by NMR and IR.
When the results from all these analyses are in agreement, it creates a self-validating system that provides a high degree of certainty in the final product's quality, ensuring the reliability of subsequent research.
References
-
This compound - Benzene Compounds - Crysdot LLC.
-
907209-80-7 | this compound - ChemScene. 1
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A Comparative Guide to the Synthesis of N-Boc-N-methyl-4-acetylaniline for the Research Scientist
Abstract
N-Boc-N-methyl-4-acetylaniline, also known as tert-butyl (4-acetylphenyl)(methyl)carbamate (CAS 907209-80-7), is a valuable intermediate in the synthesis of complex organic molecules, particularly in the realms of medicinal chemistry and drug discovery.[1] Its structure, featuring a protected secondary amine and a reactive acetyl group, makes it a versatile building block for the construction of novel pharmaceutical candidates.[1] This guide provides a comparative analysis of the primary synthetic routes to this key intermediate, offering detailed experimental protocols, mechanistic insights, and a discussion of the relative merits of each approach to aid researchers in selecting the optimal strategy for their specific needs.
Introduction
The strategic introduction of a tert-butyloxycarbonyl (Boc) protecting group on a secondary amine, such as in N-methyl-4-acetylaniline, is a critical step in many multi-step synthetic campaigns. The Boc group offers robust protection under a wide range of reaction conditions, yet it can be readily removed under mild acidic conditions, providing a crucial element of orthogonal protection strategy in complex syntheses.[1] The presence of the acetyl moiety on the phenyl ring offers a convenient handle for further chemical transformations, such as carbon-carbon bond formation or conversion to other functional groups.
This guide will explore the two principal retrosynthetic disconnections for the synthesis of N-Boc-N-methyl-4-acetylaniline, providing a detailed examination of the experimental conditions and a comparative analysis of their respective advantages and disadvantages.
Retrosynthetic Analysis
The synthesis of N-Boc-N-methyl-4-acetylaniline can be approached from two primary starting materials: 4-acetylaniline or the pre-methylated N-methyl-4-acetylaniline. This leads to two distinct synthetic strategies, as illustrated below.
Figure 1: Retrosynthetic analysis of N-Boc-N-methyl-4-acetylaniline.
Route 1: Boc Protection of 4-Acetylaniline followed by N-Methylation
This two-step approach involves the initial protection of the primary amine of 4-acetylaniline with a Boc group, followed by the methylation of the resulting carbamate.
Step 1a: Synthesis of tert-butyl (4-acetylphenyl)carbamate (N-Boc-4-acetylaniline)
The Boc protection of anilines, which are less nucleophilic than aliphatic amines, requires carefully chosen conditions to achieve high yields. A standard and effective method involves the use of di-tert-butyl dicarbonate (Boc)₂O in the presence of a base.
Experimental Protocol:
-
To a stirred solution of 4-acetylaniline (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM), add di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.5 eq).
-
Add a base, such as triethylamine (Et₃N, 1.5-2.0 eq) or 4-dimethylaminopyridine (DMAP, 0.1 eq) catalytically.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford tert-butyl (4-acetylphenyl)carbamate.
Causality of Experimental Choices:
-
(Boc)₂O is the standard reagent for Boc protection due to its high reactivity and the innocuous nature of its byproducts (tert-butanol and CO₂).
-
Aprotic solvents like THF or DCM are used to dissolve the reactants and facilitate the reaction without participating in it.
-
A base is required to deprotonate the aniline nitrogen, increasing its nucleophilicity, and to neutralize the acidic byproduct of the reaction. DMAP is a highly effective acylation catalyst.
Step 1b: N-Methylation of tert-butyl (4-acetylphenyl)carbamate
The N-methylation of a Boc-protected aniline can be achieved using a strong base to deprotonate the carbamate nitrogen, followed by reaction with a methylating agent.
Experimental Protocol:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve tert-butyl (4-acetylphenyl)carbamate (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add a strong base, such as sodium hydride (NaH, 1.2-1.5 eq of a 60% dispersion in mineral oil), portion-wise. Exercise caution as hydrogen gas is evolved.
-
After the addition of NaH is complete, allow the mixture to stir at 0 °C for 30-60 minutes.
-
Add methyl iodide (MeI, 1.2-1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield N-Boc-N-methyl-4-acetylaniline.
Causality of Experimental Choices:
-
Anhydrous conditions and an inert atmosphere are crucial as strong bases like NaH are highly reactive with water and atmospheric moisture.
-
Sodium hydride (NaH) is a strong, non-nucleophilic base that effectively deprotonates the carbamate nitrogen, forming a sodium salt that is highly reactive towards the methylating agent.
-
Methyl iodide (MeI) is a common and effective methylating agent in Sₙ2 reactions.
Figure 2: Workflow for Route 1.
Route 2: N-Methylation of 4-Acetylaniline followed by Boc Protection
This alternative two-step route begins with the N-methylation of 4-acetylaniline to form N-methyl-4-acetylaniline, which is then protected with a Boc group.
Step 2a: Synthesis of N-methyl-4-acetylaniline
The direct N-methylation of anilines can be challenging due to the potential for over-methylation to form the quaternary ammonium salt. However, several methods can achieve mono-methylation with good selectivity. One common method is reductive amination.
Experimental Protocol (Reductive Amination):
-
To a solution of 4-acetylaniline (1.0 eq) in a suitable solvent such as methanol or dichloromethane, add paraformaldehyde or an aqueous solution of formaldehyde (1.1-1.5 eq).
-
Stir the mixture at room temperature for 1-2 hours to form the corresponding imine or aminal intermediate.
-
Add a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB), portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the crude product by column chromatography to obtain N-methyl-4-acetylaniline.
Causality of Experimental Choices:
-
Formaldehyde serves as the source of the methyl group via an in-situ formed imine.
-
Reducing agents like NaBH₄ or STAB are used to selectively reduce the imine intermediate to the secondary amine. STAB is often preferred for its milder nature and tolerance of acidic conditions that can be used to catalyze imine formation.
Step 2b: Boc Protection of N-methyl-4-acetylaniline
The Boc protection of the secondary amine, N-methyl-4-acetylaniline, generally proceeds more readily than the primary aniline due to the increased nucleophilicity of the secondary amine.
Experimental Protocol:
-
To a stirred solution of N-methyl-4-acetylaniline (1.0 eq) in THF or DCM, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.2 eq).
-
Add a base, such as triethylamine (1.2 eq) or DMAP (catalytic amount).
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, work up the reaction as described in Step 1a.
-
Purify the crude product by column chromatography to yield N-Boc-N-methyl-4-acetylaniline.
Causality of Experimental Choices:
-
The reaction conditions are similar to those for the primary aniline, but often require shorter reaction times and milder conditions due to the higher reactivity of the secondary amine.
Figure 3: Workflow for Route 2.
Comparative Analysis of Synthetic Routes
The choice between Route 1 and Route 2 will depend on several factors, including the availability of starting materials, desired scale, and the chemist's preference for certain reaction types.
| Feature | Route 1: Boc Protection First | Route 2: N-Methylation First |
| Starting Material | 4-Acetylaniline | 4-Acetylaniline or N-methyl-4-acetylaniline |
| Key Intermediates | N-Boc-4-acetylaniline | N-methyl-4-acetylaniline |
| N-Methylation Step | Methylation of a less nucleophilic carbamate nitrogen. Requires a strong base (e.g., NaH). | Reductive amination or other N-methylation of a more nucleophilic aniline. Milder conditions are often possible. |
| Boc Protection Step | Protection of a less reactive primary aniline. May require longer reaction times or a catalyst. | Protection of a more reactive secondary amine. Generally proceeds more readily. |
| Potential Side Reactions | Incomplete methylation; potential for side reactions due to the strong base. | Over-methylation to the quaternary ammonium salt in the N-methylation step. |
| Overall Yield | Can be high, but the N-methylation step can be challenging to optimize. | Often provides good overall yields, with the potential for a more straightforward N-methylation. |
| Scalability | The use of NaH can pose challenges on a larger scale due to safety considerations (hydrogen evolution, pyrophoric nature). | Reductive amination is generally a scalable and robust reaction. |
| Purification | Intermediates and the final product are generally amenable to standard purification techniques. | Intermediates and the final product are generally amenable to standard purification techniques. |
Expert Insights & Trustworthiness:
From a practical standpoint, Route 2 is often the preferred method for the synthesis of N-Boc-N-methyl-4-acetylaniline. The N-methylation of 4-acetylaniline via reductive amination is a well-established and reliable transformation that typically proceeds with high selectivity for the mono-methylated product. The subsequent Boc protection of the resulting secondary amine is generally a high-yielding and straightforward reaction.
In contrast, Route 1 involves the N-methylation of a Boc-protected aniline. This step requires the use of a strong, hazardous base like sodium hydride, which can be problematic, especially on a larger scale. The deprotonation of the carbamate nitrogen is also less facile than the deprotonation of an aniline, potentially leading to lower yields or the need for more forcing conditions.
Conclusion
Both synthetic routes presented in this guide are viable for the preparation of N-Boc-N-methyl-4-acetylaniline. However, a careful consideration of the reaction conditions, potential side reactions, and scalability suggests that Route 2, involving the initial N-methylation of 4-acetylaniline followed by Boc protection, offers a more practical and often higher-yielding approach. This route utilizes more conventional and scalable reactions, avoiding the use of highly reactive and hazardous reagents required in Route 1. Ultimately, the choice of synthetic strategy will be dictated by the specific requirements of the research project, but the information provided herein should serve as a valuable resource for making an informed decision.
References
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A Senior Application Scientist's Guide to the Biological Activity of Carbamate Derivatives
This guide provides an in-depth technical comparison of the biological activities of carbamate derivatives, designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to offer field-proven insights into the experimental validation of these versatile compounds. Here, we dissect the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.
Introduction: The Versatility of the Carbamate Moiety
Carbamate derivatives, organic compounds sharing a common functional group derived from carbamic acid, represent a cornerstone in various biological applications.[1][2] Their remarkable versatility stems from the ability to modulate their biological and pharmacokinetic properties by altering the substituents at the amino and carboxyl termini.[1] This structural flexibility has led to their widespread use as insecticides, herbicides, fungicides, and therapeutic agents.[3][4] This guide will explore these diverse applications, offering a comparative analysis of their efficacy and the experimental methodologies used to quantify their activity.
Insecticidal Activity: Potent Neurotransmission Inhibitors
Carbamate insecticides are renowned for their potent activity against a broad spectrum of insect pests.[5] Their primary mechanism of action is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the insect nervous system.[6][7]
Mechanism of Action: Reversible Acetylcholinesterase Inhibition
Acetylcholine is a neurotransmitter that, upon binding to its receptor on a postsynaptic neuron, elicits a nerve impulse. To terminate this signal, acetylcholinesterase rapidly hydrolyzes acetylcholine. Carbamate insecticides act as "pseudo-substrates" for AChE. The carbamate moiety binds to the active site of the enzyme, and the enzyme hydrolyzes the carbamate. However, the carbamylated enzyme is much more stable than the acetylated form, rendering the enzyme temporarily inactive. This leads to an accumulation of acetylcholine in the synapse, causing continuous nerve stimulation, paralysis, and ultimately, the death of the insect.[5][8] Unlike organophosphates, which cause irreversible phosphorylation of AChE, the carbamylation by carbamates is reversible, which generally results in lower toxicity to mammals.[8][9]
Diagram 1: Mechanism of Acetylcholinesterase Inhibition by Carbamates
Caption: Carbamate insecticides reversibly inhibit acetylcholinesterase.
Comparative Efficacy of Carbamate Insecticides
The efficacy of carbamate insecticides varies depending on the specific derivative and the target insect species. The following table presents a comparison of the inhibitory activity (IC50 values) of several carbamate insecticides against rat brain acetylcholinesterase and their acute toxicity (LD50) to rats and insects. A lower IC50 value indicates greater potency in inhibiting the enzyme, while a lower LD50 value indicates higher toxicity.
| Carbamate Insecticide | IC50 (Rat Brain AChE, µM)[6] | Oral LD50 (Rat, mg/kg)[10][11] | Topical LD50 (Honey Bee, µ g/bee )[12] |
| Aldicarb | >1000 | 0.8[10] | - |
| Bendiocarb | 1 | - | - |
| Carbaryl | 17 | 310-850[10] | - |
| Carbofuran | - | 5-11[10] | - |
| Propoxur | 165 | - | - |
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol describes a robust and widely adopted method for quantifying the AChE inhibitory activity of carbamate derivatives.[1][4] The principle lies in the measurement of the product of the enzymatic reaction, thiocholine, which reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, the absorbance of which is measured at 412 nm.
Materials:
-
96-well microplate
-
Microplate reader
-
Phosphate buffer (0.1 M, pH 8.0)
-
Acetylcholinesterase (AChE) solution (e.g., from electric eel or human erythrocytes)
-
Acetylthiocholine iodide (ATCI) solution (substrate)
-
5,5'-Dithio-bis-(2-nitrobenzoic acid) (DTNB) solution (Ellman's reagent)
-
Carbamate derivative test solutions at various concentrations
-
Positive control (e.g., a known AChE inhibitor like eserine)
-
Negative control (solvent used to dissolve the carbamate)
Procedure:
-
Plate Setup: In a 96-well plate, add 25 µL of phosphate buffer to all wells.
-
Inhibitor Addition: Add 25 µL of the carbamate test solution at different concentrations to the sample wells. Add 25 µL of the positive control to its designated wells and 25 µL of the solvent to the negative control wells.
-
Enzyme Addition: Add 25 µL of the AChE solution to all wells except the blank wells (which contain only buffer).
-
Pre-incubation: Gently mix the contents and incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Substrate and Reagent Addition: Add 50 µL of the DTNB solution to all wells. To initiate the reaction, add 25 µL of the ATCI solution to all wells.
-
Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each well. The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Rate of sample well / Rate of negative control well)] x 100. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Diagram 2: Experimental Workflow for AChE Inhibition Assay
Caption: A streamlined workflow for determining AChE inhibition.
Herbicidal Activity: Disrupting Plant Growth and Development
Certain carbamate derivatives exhibit potent herbicidal activity, offering an alternative to other classes of weed control agents.[13][14] Their mechanisms of action are distinct from those of their insecticidal counterparts.
Mechanism of Action: Inhibition of Cell Division and Fatty Acid Synthesis
Carbamate herbicides primarily act by inhibiting cell division (mitosis).[13] They disrupt the formation of microtubules, which are essential components of the spindle fibers that separate chromosomes during cell division. This leads to abnormal cell division and ultimately inhibits plant growth. Some carbamate herbicides also interfere with fatty acid synthesis, a crucial process for building cell membranes.
Comparative Efficacy of Carbamate Herbicides
Direct, quantitative comparisons of the efficacy of a wide range of carbamate herbicides are not as readily available as for insecticides. However, studies have demonstrated their effectiveness against various weed species. The following table provides a qualitative comparison of the weed control spectrum for some carbamate herbicides.
| Carbamate Herbicide | Primary Mode of Action | General Weed Spectrum |
| Propham | Mitotic Inhibitor | Grasses |
| Chlorpropham | Mitotic Inhibitor | Broadleaf weeds and some grasses |
| Asulam | Mitotic Inhibitor, Dihydropteroate synthase inhibitor | Primarily bracken and docks |
| Swep | Mitotic Inhibitor | Broadleaf weeds in rice |
Experimental Protocol: Primary Herbicide Screening
This protocol outlines a general method for the initial screening of the herbicidal activity of carbamate derivatives on whole plants.[15]
Materials:
-
Small pots or flats
-
Potting soil
-
Seeds of a model weed species (e.g., cress, ryegrass) and a crop species (e.g., wheat, corn)
-
Carbamate derivative test solutions at various concentrations
-
Positive control (a commercial herbicide)
-
Negative control (solvent)
-
Spray chamber or handheld sprayer
Procedure:
-
Planting: Fill pots with soil and sow the seeds of the weed and crop species.
-
Germination and Growth: Allow the seeds to germinate and the seedlings to grow to a specific stage (e.g., 2-3 leaf stage).
-
Herbicide Application: Prepare different concentrations of the carbamate test solutions. Apply the solutions evenly to the seedlings using a spray chamber or handheld sprayer. Include positive and negative controls.
-
Incubation: Place the treated pots in a greenhouse or growth chamber with controlled temperature, light, and humidity.
-
Evaluation: After a set period (e.g., 7-14 days), visually assess the plants for signs of phytotoxicity, such as stunting, chlorosis (yellowing), and necrosis (tissue death).
-
Data Collection: Rate the herbicidal effect on a scale (e.g., 0 = no effect, 100 = complete kill). The fresh or dry weight of the shoots can also be measured for a more quantitative assessment.
-
Data Analysis: Compare the effects of the different carbamate concentrations to the controls to determine the herbicidal efficacy and selectivity (i.e., whether it affects the weed more than the crop).
Fungicidal Activity: A Multi-Pronged Attack on Fungal Pathogens
Carbamate fungicides are valued for their broad-spectrum activity against a variety of plant pathogenic fungi.[16]
Mechanism of Action: Multi-Site Inhibition
Unlike some fungicides that target a single enzyme, many carbamate fungicides, particularly dithiocarbamates, have a multi-site mode of action.[15] They can interfere with various metabolic processes within the fungal cell, including the inhibition of multiple enzymes by reacting with sulfhydryl (-SH) groups and chelating essential metal ions. This multi-target approach makes the development of resistance in fungi less likely. Other carbamate fungicides, such as the benzimidazoles, act by disrupting microtubule assembly during mitosis.[16]
Comparative Efficacy of Carbamate Fungicides
The efficacy of carbamate fungicides is dependent on the specific compound and the target fungal pathogen. The following table presents the half-maximal effective concentration (EC50) values for several N-aryl carbamate derivatives against various phytopathogenic fungi. A lower EC50 value indicates greater fungicidal activity.
| Compound ID | F. graminearum EC50 (µg/mL)[17] | F. oxysporum EC50 (µg/mL)[17] |
| 1af | 12.50 | - |
| 1z | - | 16.65 |
| Azoxystrobin (Control) | - | - |
Note: A dash (-) indicates that data was not reported in the cited source for that specific fungus.
Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)
This protocol describes a standardized method for determining the minimum inhibitory concentration (MIC) of carbamate derivatives against fungal pathogens.[3][18]
Materials:
-
96-well microplates
-
Microplate reader
-
Fungal culture
-
Appropriate liquid growth medium (e.g., RPMI-1640)
-
Carbamate derivative test solutions at various concentrations
-
Positive control (a commercial fungicide)
-
Negative control (solvent)
-
Inoculum of the test fungus
Procedure:
-
Prepare Fungal Inoculum: Grow the fungal strain in a suitable medium and prepare a standardized inoculum suspension.
-
Prepare Drug Dilutions: In a 96-well plate, perform serial dilutions of the carbamate test solutions in the growth medium.
-
Inoculation: Add a standardized volume of the fungal inoculum to each well.
-
Incubation: Incubate the plates at an appropriate temperature for the specific fungus (e.g., 28-35°C) for a defined period (e.g., 24-72 hours).
-
Reading Results: The MIC is determined as the lowest concentration of the carbamate derivative that causes a significant inhibition of visible fungal growth compared to the growth control. This can be assessed visually or by measuring the optical density using a microplate reader.
Therapeutic Applications: From Neurodegenerative Diseases to Epilepsy
The ability of carbamates to interact with biological targets has led to their development as therapeutic agents for a range of human diseases.[1][2]
Mechanism of Action in Therapeutics
In medicine, carbamate derivatives are employed for their ability to modulate enzyme activity or act as prodrugs.[1][2] For instance, in the treatment of Alzheimer's disease, carbamates like rivastigmine inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), increasing the levels of acetylcholine in the brain and thereby improving cognitive function.[19] Other carbamates, such as felbamate, are used as anticonvulsants in the treatment of epilepsy, though their exact mechanism is complex and involves multiple targets.
Comparative Efficacy of Carbamate-Based Drugs: Rivastigmine vs. Donepezil
Rivastigmine, a carbamate derivative, and donepezil, a non-carbamate acetylcholinesterase inhibitor, are both used in the management of Alzheimer's disease. Clinical trials have compared their efficacy and tolerability.
| Parameter | Rivastigmine | Donepezil | Key Findings |
| Cognitive Function (ADAS-cog) | Comparable improvement | Comparable improvement | Both agents improved cognition to a similar extent in a 12-week study.[1] |
| Tolerability | Higher discontinuation rate due to adverse events | Better tolerated | Donepezil was better tolerated with fewer discontinuations in a 12-week study.[1] |
| Activities of Daily Living | Statistically significant advantage in some analyses | Similar effects | A 2-year study showed a potential advantage for rivastigmine in some patient populations.[3] |
Experimental Protocol: Cytotoxicity Assay (MTT Assay)
When evaluating carbamate derivatives for potential anticancer activity, a cytotoxicity assay is a fundamental first step. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.[6][8]
Materials:
-
96-well cell culture plates
-
Cancer cell line(s) of interest
-
Complete cell culture medium
-
Carbamate derivative test solutions at various concentrations
-
Positive control (e.g., a known cytotoxic drug like doxorubicin)
-
Negative control (solvent)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Remove the medium and add fresh medium containing various concentrations of the carbamate test solutions, as well as positive and negative controls.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the negative control. The IC50 value (the concentration that inhibits 50% of cell growth) can then be determined.
Diagram 3: Logical Flow of Biological Activity Assessment
Caption: Logical progression from compound to performance metric.
Conclusion
Carbamate derivatives are a structurally diverse class of compounds with a broad spectrum of biological activities. Their efficacy as insecticides, herbicides, fungicides, and therapeutic agents is underpinned by specific mechanisms of action that can be quantitatively assessed using robust and well-established experimental protocols. This guide has provided a comparative overview of these activities, supported by experimental data and detailed methodologies, to empower researchers in their efforts to discover and develop novel and effective carbamate-based solutions for agriculture and medicine. The key to advancing this field lies in a thorough understanding of the structure-activity relationships and the application of rigorous, self-validating experimental designs.
References
-
Nagata, K., et al. (1997). Selective effects of carbamate pesticides on rat neuronal nicotinic acetylcholine receptors and rat brain acetylcholinesterase. Journal of Pharmacology and Experimental Therapeutics, 283(3), 1141-1147. [Link]
-
Matošević, A., & Bosak, A. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju, 71(4), 285–299. [Link]
-
Talarico, C., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Medicinal Chemistry Letters, 6(3), 256-260. [Link]
-
Fukuto, T. R. (1990). Mechanism of action of organophosphorus and carbamate insecticides. Environmental Health Perspectives, 87, 245–254. [Link]
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A Senior Application Scientist's Guide to Spectroscopic Comparison of Starting Material and Final Product
In the landscape of chemical synthesis and drug development, the unambiguous confirmation of a transformation is paramount. Verifying that a starting material has been fully converted into the desired final product is a cornerstone of process validation, quality control, and regulatory submission. Spectroscopic analysis provides the most powerful and definitive toolkit for this purpose. By examining how molecules interact with electromagnetic radiation, we can generate unique structural "fingerprints" for both the reactant and the product.
This guide provides an in-depth comparison of the essential spectroscopic techniques used to monitor and confirm chemical transformations. We will move beyond rote protocols to explore the causality behind experimental choices, ensuring that the data you generate is not only accurate but also defensible. The objective is to empower researchers, scientists, and drug development professionals to design and interpret spectroscopic experiments with confidence, ensuring the integrity of their synthetic outcomes.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is arguably the most powerful technique for the structural analysis of organic molecules in solution.[1] It operates on the principle that certain atomic nuclei, when placed in a strong magnetic field, absorb and re-emit electromagnetic radiation at a specific frequency.[1][2] This resonance frequency is exquisitely sensitive to the local chemical environment, providing detailed information about the molecule's structure, connectivity, and dynamics.[3]
Application in Synthesis Confirmation
The core utility of NMR in comparing starting materials and products lies in its ability to map the molecular structure. A successful reaction is confirmed by:
-
Disappearance of Signals: Key NMR signals unique to the starting material should no longer be present in the final product's spectrum.
-
Appearance of New Signals: New signals corresponding to the newly formed functional groups or structural motifs in the product must appear.
-
Chemical Shift Changes: The electronic environment of nuclei near the reaction site will change, causing their corresponding signals to shift to a new frequency (chemical shift).[4][5]
Example: Esterification of Salicylic Acid to Acetylsalicylic Acid (Aspirin) In this reaction, the phenolic hydroxyl (-OH) group of salicylic acid is converted to an acetyl ester group.
-
Starting Material (Salicylic Acid): The ¹H NMR spectrum would show a characteristic signal for the phenolic proton.
-
Final Product (Aspirin): This phenolic proton signal will be absent. A new, distinct signal for the methyl protons (CH₃) of the acetyl group will appear around 2.3 ppm.[4] The aromatic protons will also experience slight shifts due to the change in the neighboring functional group.
Experimental Protocol: ¹H NMR Analysis
This protocol outlines the standard procedure for acquiring a high-quality proton NMR spectrum.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the dry sample (starting material or final product) into a clean, dry NMR tube.
-
Add ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Rationale: Deuterated solvents are used because deuterium (²H) resonates at a much different frequency than protons (¹H), making the solvent effectively "invisible" in the ¹H NMR spectrum and preventing a massive solvent peak from obscuring the sample signals.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS). Rationale: TMS is chemically inert and provides a sharp signal at 0 ppm, serving as a universal reference point for the chemical shift scale.[6][7]
-
Cap the tube and gently invert it several times until the sample is fully dissolved.
-
-
Instrument Setup & Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth correctly.
-
Place the sample into the NMR magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent. Rationale: The lock system uses the solvent's deuterium signal to compensate for any minor drifts in the magnetic field, ensuring spectral stability over time.
-
Shim the magnetic field to optimize its homogeneity across the sample volume. Rationale: Shimming corrects for small imperfections in the magnetic field, resulting in sharper, more symmetrical peaks and better resolution.
-
Acquire the spectrum. The number of scans can be increased for dilute samples to improve the signal-to-noise ratio.
-
Data Interpretation & Comparison
A systematic comparison of the spectra is crucial.
-
Chemical Shift (δ): The position of a signal on the x-axis (in ppm) indicates the chemical environment of the protons.[4][6]
-
Integration: The area under each signal is proportional to the number of protons it represents. All peaks in the spectrum should be integrated.[7]
-
Splitting (Multiplicity): The splitting of a signal into multiple peaks (e.g., a doublet, triplet) reveals the number of neighboring protons.
Data Summary: Salicylic Acid vs. Aspirin
| Spectroscopic Feature | Salicylic Acid (Starting Material) | Acetylsalicylic Acid (Final Product) | Interpretation of Change |
| ¹H NMR: Phenolic -OH | Present (broad singlet, ~9-11 ppm) | Absent | Confirms conversion of the hydroxyl group. |
| ¹H NMR: Acetyl CH₃ | Absent | Present (singlet, ~2.3 ppm) | Confirms addition of the acetyl group. |
| ¹³C NMR: C=O (Ester) | Absent | Present (~170 ppm) | Confirms formation of the ester carbonyl. |
| ¹³C NMR: C=O (Acid) | Present (~174 ppm) | Present (~167 ppm) | Carboxylic acid group remains, but its chemical environment has shifted. |
Infrared (IR) Spectroscopy: The Functional Group Detective
Infrared (IR) spectroscopy measures the vibrations of molecules.[8] When a molecule is irradiated with infrared light, its bonds will absorb the energy and vibrate at specific frequencies. These absorption frequencies are characteristic of the types of chemical bonds and functional groups present in the molecule.[9]
Application in Synthesis Confirmation
IR spectroscopy is exceptionally useful for quickly identifying the presence or absence of key functional groups.[9] A successful reaction is indicated by:
-
The disappearance of a characteristic absorption band from a reactant functional group.
-
The appearance of a new band corresponding to a product functional group.
Example: Oxidation of a Secondary Alcohol to a Ketone In the oxidation of cyclohexanol to cyclohexanone:
-
Starting Material (Cyclohexanol): The spectrum is dominated by a strong, broad absorption band around 3300-3500 cm⁻¹ due to the O-H stretching of the alcohol group.[10]
-
Final Product (Cyclohexanone): This broad O-H band will be completely absent. A new, very strong and sharp absorption will appear around 1715 cm⁻¹ corresponding to the C=O stretching of the ketone.[10]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
ATR has become the most common sampling technique for solids and liquids due to its simplicity and lack of required sample preparation.[11][12]
-
Background Spectrum:
-
Ensure the ATR crystal (typically diamond or zinc selenide) is clean.[13]
-
Run a background scan. Rationale: This records the spectrum of the ambient environment (e.g., CO₂, water vapor) and the instrument itself. This background is then automatically subtracted from the sample spectrum to provide a clean spectrum of only the sample.
-
-
Sample Analysis:
-
Place a small amount of the solid or a drop of the liquid sample directly onto the ATR crystal.[13]
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.[13] Rationale: The IR beam only penetrates a few microns into the sample, so intimate contact is essential for a strong signal.
-
Acquire the sample spectrum.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or ethanol) and a soft lab wipe to prevent cross-contamination between the starting material and the final product.
-
Data Interpretation & Comparison
The IR spectrum plots transmittance or absorbance on the y-axis against wavenumber (cm⁻¹) on the x-axis. Key regions to inspect are:
-
Functional Group Region (4000-1500 cm⁻¹): This region is where most key functional groups have their characteristic stretching vibrations (e.g., O-H, N-H, C=O, C≡N).[8][14]
-
Fingerprint Region (1500-400 cm⁻¹): This area contains complex vibrations and bending modes that are unique to the molecule as a whole. A perfect match in the fingerprint region between a sample and a reference standard is a strong confirmation of identity.[14]
Data Summary: Cyclohexanol vs. Cyclohexanone
| Spectroscopic Feature | Cyclohexanol (Starting Material) | Cyclohexanone (Final Product) | Interpretation of Change |
| IR: O-H Stretch | Strong, broad band at ~3350 cm⁻¹ | Absent | Confirms loss of the alcohol functional group. |
| IR: C=O Stretch | Absent | Strong, sharp band at ~1715 cm⁻¹ | Confirms formation of the ketone functional group. |
| IR: C-H (sp³) Stretch | Present (~2850-2950 cm⁻¹) | Present (~2850-2950 cm⁻¹) | The alkane backbone remains unchanged, so these signals persist. |
Mass Spectrometry (MS): The Molecular Scale
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[15] A molecule is ionized, and the resulting molecular ion and any fragment ions are separated based on their m/z. This provides two critical pieces of information: the molecular weight of the compound and, through analysis of the fragmentation patterns, structural clues.[16]
Application in Synthesis Confirmation
MS directly confirms that the desired atomic changes have occurred by measuring the molecular weight.
-
Molecular Ion Peak (M⁺): The peak with the highest m/z value often corresponds to the intact ionized molecule.[17][18] A shift in the molecular ion peak from the starting material's mass to the expected product's mass is direct evidence of the transformation.
-
Fragmentation Pattern: The way the molecular ion breaks apart can also be indicative of the product's structure. The appearance of new, characteristic fragments or the loss of fragments associated with the starting material can corroborate the structural change.[17][19]
Experimental Protocol: Direct Infusion Electrospray Ionization (ESI)-MS
ESI is a soft ionization technique suitable for a wide range of organic molecules, minimizing fragmentation and typically showing a strong molecular ion peak.
-
Sample Preparation:
-
Prepare a dilute solution of the sample (starting material or final product) at a concentration of approximately 1-10 µg/mL.[20]
-
The solvent should be a mixture of volatile organic solvents (e.g., methanol, acetonitrile) and water.[20][21] A small amount of acid (e.g., formic acid) or base (e.g., ammonium hydroxide) is often added to promote ionization. Rationale: The choice of solvent and additive is critical for promoting the formation of [M+H]⁺ (positive ion mode) or [M-H]⁻ (negative ion mode) ions, which are easily detected.
-
Filter the solution through a 0.22 µm syringe filter to remove any particulates that could clog the instrument.[21]
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate using a syringe pump.
-
Apply appropriate ESI source parameters (e.g., capillary voltage, gas flow, temperature) to achieve a stable ion signal.
-
Acquire the mass spectrum over a relevant m/z range that includes the expected molecular weights of both the starting material and the product.
-
Data Interpretation & Comparison
The primary analysis involves locating the molecular ion peaks.
-
Starting Material Spectrum: Identify the peak corresponding to the molecular weight of the reactant (e.g., [M+H]⁺).
-
Final Product Spectrum: The spectrum should show a new peak corresponding to the molecular weight of the product. The peak for the starting material should be absent or present only in trace amounts, which can be used to estimate reaction completion.
Data Summary: Synthesis of an Amide from a Carboxylic Acid and an Amine
| Spectroscopic Feature | Benzoic Acid (Reactant) | Aniline (Reactant) | Benzanilide (Product) | Interpretation of Change |
| Molecular Weight | 122.12 g/mol | 93.13 g/mol | 197.24 g/mol | Reaction involves condensation (loss of H₂O). |
| MS: [M+H]⁺ Peak | m/z 123 | m/z 94 | m/z 198 | Appearance of the product's molecular ion and disappearance of reactant ions confirms the reaction. |
UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Systems
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule.[22][23][24] This absorption corresponds to the promotion of electrons from a ground state to a higher energy state.[24][25] The technique is most useful for molecules containing chromophores, which are parts of a molecule that absorb light, particularly those with conjugated π-electron systems.[26]
Application in Synthesis Confirmation
While less structurally informative than NMR or IR, UV-Vis is highly effective for reactions that involve changes to a chromophore.
-
Change in Conjugation: If a reaction extends or shortens a system of alternating double and single bonds, the wavelength of maximum absorbance (λ_max) will shift significantly. Extending conjugation shifts λ_max to a longer wavelength (a bathochromic or red shift).[27]
-
Appearance/Disappearance of a Chromophore: If a chromophore is created or destroyed, a strong absorption band will appear or disappear.
Experimental Protocol: Solution UV-Vis Spectroscopy
-
Sample Preparation:
-
Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, hexane, water). The concentration must be low enough for the absorbance to fall within the instrument's linear range (typically < 1.5 AU).
-
Ensure the sample is fully dissolved to avoid light scattering.[28]
-
-
Instrument Setup & Measurement:
-
Fill a clean quartz cuvette with the pure solvent to be used as a blank.[29][30] Rationale: A quartz cuvette is used because glass absorbs strongly in the UV region. The blank measurement allows the instrument to subtract any absorbance from the solvent and the cuvette itself.[28]
-
Place the blank cuvette in the spectrophotometer and record the baseline.
-
Rinse the cuvette with the sample solution, then fill it with the sample solution.
-
Place the sample cuvette in the instrument and record the absorption spectrum.
-
Data Interpretation & Comparison
The UV-Vis spectrum is a plot of absorbance versus wavelength.
-
λ_max: Identify the wavelength of maximum absorbance.[25][31] A change in λ_max between the starting material and product indicates a change in the electronic structure.
-
Molar Absorptivity (ε): If the concentration is known, the molar absorptivity can be calculated via the Beer-Lambert Law. A significant change in this value indicates a fundamental change in the chromophore.
Data Summary: Reduction of a Conjugated Ketone
| Spectroscopic Feature | 4-Phenyl-3-buten-2-one (Reactant) | 4-Phenyl-2-butanone (Product) | Interpretation of Change |
| Structure | Conjugated enone system | Isolated ketone and benzene ring | The C=C double bond is reduced, breaking the conjugation. |
| UV-Vis: λ_max | ~286 nm (strong π→π* transition) | ~257 nm (weak n→π* transition) | The loss of conjugation results in a hypsochromic (blue) shift to a shorter wavelength and a significant decrease in absorbance intensity. |
Visualizing the Workflow and Logic
General Analytical Workflow
Caption: General workflow for spectroscopic comparison.
Logical Flow of Data Interpretation
Caption: Logical flow for interpreting comparative spectral data.
Conclusion
The comparison of starting materials and final products by a combination of spectroscopic techniques provides a multi-faceted and robust confirmation of a chemical transformation. While each technique offers unique insights—NMR for detailed structure, IR for functional groups, MS for molecular weight, and UV-Vis for electronic systems—it is their collective, corroborative power that provides the highest degree of scientific certainty. A disciplined approach to sample preparation, data acquisition, and systematic interpretation is essential for generating reliable and defensible results, forming the bedrock of quality and integrity in chemical and pharmaceutical development.
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A Comparative Cost-Benefit Analysis of Synthetic Strategies for tert-Butyl (4-acetylphenyl)(methyl)carbamate
Introduction
Tert-Butyl (4-acetylphenyl)(methyl)carbamate, also known as N-Boc-N-methyl-4-acetylaniline, is a valuable building block in medicinal chemistry and materials science.[1] Its structure combines a versatile ketone handle, a metabolically robust N-methyl group, and a readily cleavable tert-butoxycarbonyl (Boc) protecting group. The strategic incorporation of an N-methyl group into peptide backbones or small molecules can significantly improve pharmacokinetic properties, such as metabolic stability and membrane permeability, by disrupting hydrogen bonding networks and providing steric hindrance against enzymatic degradation.[2]
The selection of a synthetic route for this intermediate is a critical decision in any research or development campaign, requiring a careful balance of cost, efficiency, safety, and scalability. This guide provides an in-depth, objective comparison of the two primary synthetic methodologies, supported by experimental insights and procedural details to aid researchers and process chemists in making an informed decision.
Retrosynthetic Analysis: Two Competing Pathways
The synthesis of the target molecule can be logically approached from two distinct retrosynthetic disconnections, starting from the common, commercially available precursor, 4-aminoacetophenone (also known as 4-acetylaniline).
-
Route 1: N-Methylation First, followed by Boc protection.
-
Route 2: Boc Protection First, followed by N-methylation.
The choice between these pathways dictates the nature of the chemical transformations, the reagents required, and the overall process efficiency.
Caption: Retrosynthetic analysis of the target molecule.
Route 1: N-Methylation Followed by Boc Protection
This strategy prioritizes the installation of the N-methyl group onto the primary aniline. The resulting secondary amine is then protected with the Boc group. The key challenge and point of variation in this route lies in the N-methylation step.
Step 1.1: N-Methylation of 4-Aminoacetophenone
The direct N-methylation of anilines can be accomplished through various methods, ranging from classical, stoichiometric reactions to modern, catalytic approaches.
-
Classical Methods (e.g., Eschweiler-Clarke): This reaction involves treating the primary amine with formaldehyde and formic acid. While often effective, it uses a significant excess of reagents and can be difficult to drive to completion for mono-methylation, often resulting in mixtures of starting material, mono-methylated, and di-methylated products, complicating purification.[3]
-
Modern Catalytic Methods (Hydrogen Autotransfer): A greener and more elegant approach is the "hydrogen borrowing" or "hydrogen autotransfer" reaction, which uses methanol as both the solvent and the C1 source.[4] This process, typically catalyzed by transition metals like Ruthenium or Iridium, involves the in-situ oxidation of methanol to formaldehyde, condensation with the amine to form an imine, and subsequent reduction.[4][5] This method is atom-economical and generates water as the primary byproduct.
Step 1.2: Boc Protection of N-Methyl-4-acetylaniline
This is a robust and generally high-yielding transformation. The secondary amine intermediate is treated with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. The reaction conditions are highly flexible, with common bases including sodium bicarbonate, triethylamine, or DMAP, and solvents like THF, dichloromethane, or even water.[6][7] Catalyst-free N-Boc protection in water represents an environmentally benign option.[8]
Experimental Protocol: Route 1 (Catalytic N-Methylation Example)
Caption: Workflow diagram for Route 1.
Methodology:
-
N-Methylation: To a solution of 4-aminoacetophenone (1.0 eq) in methanol, add a suitable ruthenium catalyst (e.g., 1-2 mol%) and a base such as NaOH.[4]
-
Heat the reaction mixture at 60-100 °C and monitor by TLC or LC-MS until consumption of the starting material is complete.
-
Upon completion, cool the reaction, filter off the catalyst (if heterogeneous), and concentrate the solvent under reduced pressure.
-
Purify the crude N-methyl-4-acetylaniline intermediate via column chromatography or distillation.
-
Boc Protection: Dissolve the purified intermediate (1.0 eq) in a suitable solvent like THF.
-
Add a base (e.g., triethylamine, 1.5 eq) followed by di-tert-butyl dicarbonate (Boc₂O, 1.2 eq).[6]
-
Stir the reaction at room temperature for 2-4 hours until completion is confirmed by TLC.
-
Perform an aqueous workup, extracting the product with an organic solvent. Dry the organic layer over sodium sulfate, filter, and concentrate to yield the final product, which can be further purified by recrystallization or chromatography.
Route 2: Boc Protection Followed by N-Methylation
This route reverses the order of operations. First, the primary aniline is protected with a Boc group, and the N-H of the resulting carbamate is subsequently methylated. This pathway is widely used in peptide chemistry for the synthesis of N-methylated amino acids.[2]
Step 2.1: Boc Protection of 4-Aminoacetophenone
This step is identical in principle to Step 1.2, but is performed on the starting material. 4-aminoacetophenone is reacted with Boc₂O to form tert-butyl (4-acetylphenyl)carbamate. This is a standard, high-yielding protection reaction.[9]
Step 2.2: N-Methylation of tert-Butyl (4-acetylphenyl)carbamate
This is the critical and most challenging step of Route 2. The N-H proton of a carbamate is significantly less nucleophilic than that of an amine, but it is more acidic. Therefore, direct alkylation requires deprotonation with a very strong, non-nucleophilic base.
-
Mechanism and Reagents: The most common and effective method involves using sodium hydride (NaH) as the base in an anhydrous aprotic solvent like tetrahydrofuran (THF).[2][10] The hydride ion deprotonates the carbamate nitrogen to form a sodium salt. This highly nucleophilic anion is then quenched with an electrophilic methyl source, typically methyl iodide (MeI).[2] The reaction is highly selective for N-alkylation.
Experimental Protocol: Route 2
Caption: Workflow diagram for Route 2.
Methodology:
-
Boc Protection: Dissolve 4-aminoacetophenone (1.0 eq) in a suitable solvent (e.g., THF or CH₂Cl₂). Add a base (e.g., triethylamine, 1.5 eq) and di-tert-butyl dicarbonate (Boc₂O, 1.2 eq).[11]
-
Stir at room temperature until TLC analysis indicates complete formation of the intermediate, tert-butyl (4-acetylphenyl)carbamate.
-
Perform an aqueous workup and purify the intermediate by column chromatography or recrystallization.
-
N-Methylation: Under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the purified carbamate intermediate (1.0 eq) in anhydrous THF and cool the solution to 0 °C in an ice bath.[2]
-
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, ~1.2 eq) portion-wise. Stir for 30-60 minutes at 0 °C to allow for complete deprotonation (hydrogen gas evolution will cease).
-
Add methyl iodide (MeI, ~1.5 eq) dropwise to the cooled solution.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Carefully quench the reaction by the slow, dropwise addition of water at 0 °C.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over sodium sulfate, and concentrate. Purify the final product by flash column chromatography.
Cost-Benefit and Performance Comparison
| Parameter | Route 1 (N-Methylation First) | Route 2 (Boc Protection First) | Analysis & Justification |
| Starting Materials Cost | Moderate | Moderate | Both routes start from the same inexpensive precursor, 4-aminoacetophenone. The primary cost drivers are the subsequent reagents. |
| Key Reagent Cost | Lower (Catalytic Method) / High (Classical) | High | Route 1 using methanol is very cost-effective. Route 2 requires stoichiometric amounts of a strong base (NaH) and a potent alkylating agent (MeI), which are more expensive and have stricter handling requirements. |
| Overall Yield | Variable; can be lower | Generally high and reliable | Route 1's yield is highly dependent on the selectivity of the methylation step, with risks of over-methylation. Route 2 consists of two generally high-yielding steps, often leading to a higher and more reproducible overall yield. |
| Scalability | Favorable (Catalytic Method) | Challenging | Catalytic hydrogen autotransfer (Route 1) is highly amenable to large-scale and continuous flow processes.[12] The use of NaH in Route 2 poses significant safety challenges on a large scale due to its pyrophoric nature and the evolution of flammable hydrogen gas. |
| Safety & Environmental | Greener (Catalical Method) | Hazardous | Route 1 (catalytic) uses benign methanol and generates water, representing a greener alternative.[4] Route 2 employs highly toxic and carcinogenic methyl iodide and flammable sodium hydride, generating more hazardous waste streams. |
| Simplicity & Robustness | More complex purification | More straightforward workflow | Route 1 may require careful optimization and challenging chromatographic separation to remove over-methylated byproducts. The two-step sequence of Route 2 is very robust, and the intermediates and final product are typically crystalline solids that are easy to purify.[2] |
Conclusion and Expert Recommendation
The optimal synthetic strategy for this compound is highly dependent on the scale and context of the synthesis.
For laboratory-scale synthesis, discovery chemistry, and situations where yield and reliability are paramount, Route 2 (Boc Protection then N-Methylation) is often the preferred method. Despite the use of hazardous reagents, the procedure is well-established, robust, and typically provides high overall yields with straightforward purification.[2] Its predictability makes it ideal for reliably producing material for further research.
For industrial-scale production, process chemistry, and applications where cost, safety, and environmental impact are primary drivers, Route 1 (N-Methylation then Boc Protection), specifically utilizing a modern catalytic hydrogen autotransfer method, is the superior choice. This approach leverages inexpensive and safer reagents (methanol vs. methyl iodide), is more environmentally friendly, and is significantly more amenable to safe and efficient scale-up.[4] The initial investment in catalyst development and process optimization is likely to be offset by substantial long-term gains in cost-effectiveness and operational safety.
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- Piehl, P., Amuso, R., Spannenberg, A., Gabriele, B., Neumann, H., & Beller, M. (2021). Efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes. Catalysis Science & Technology. DOI:10.1039/D0CY02210A.
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A Comparative Guide to the Safe Handling of Common Laboratory Chemical Reagents
For researchers, scientists, and drug development professionals, the laboratory is a realm of discovery and innovation. However, the very chemical reagents that fuel these advancements present inherent risks if not handled with the utmost care and respect. This guide provides a comprehensive, in-depth comparison of the safety and handling considerations for common classes of chemical reagents. It moves beyond a simple recitation of rules to explain the causality behind experimental choices, ensuring a culture of safety is built upon a foundation of scientific understanding.
The Cornerstone of Laboratory Safety: Hazard Identification and Personal Protective Equipment (PPE)
Before handling any chemical, a thorough understanding of its potential hazards is paramount. The National Fire Protection Association (NFPA) 704 diamond is a widely recognized standard for quickly identifying the risks associated with a particular substance.[1][2][3][4] This system rates hazards on a scale of 0 (minimal hazard) to 4 (severe hazard) across four categories: health (blue), flammability (red), instability (yellow), and special hazards (white).[1][2][3]
Personal Protective Equipment (PPE) is the final line of defense against chemical exposure.[5][6][7] Its use is non-negotiable and must be tailored to the specific hazards of the reagents being handled.[7][8] Standard laboratory PPE includes safety goggles, a lab coat, and chemical-resistant gloves.[5][8][9][10] However, the specific type of glove material and the need for additional protection, such as face shields, aprons, or respiratory protection, depend on the nature of the chemicals and the procedures being performed.[5][6][9][10]
Mandatory Visualization: The Hierarchy of Controls
The following diagram illustrates the widely accepted hierarchy of controls for mitigating laboratory hazards. Elimination and substitution are the most effective strategies, while PPE is the final, though essential, layer of protection.
Caption: A visual representation of the hierarchy of controls for managing laboratory hazards.
Section 1: A Comparative Analysis of Common Laboratory Solvents
Organic solvents are ubiquitous in the laboratory, but they also represent one of the most significant fire hazards.[11] Their volatility and flammability necessitate strict adherence to proper storage and handling protocols.
Data Presentation: Comparison of Common Laboratory Solvents
| Solvent | NFPA 704 Rating (H/F/I) | Flash Point (°C) | Boiling Point (°C) | Key Hazards & Handling Considerations | Recommended Glove Material |
| Acetone | 1 / 3 / 0 | -20 | 56 | Highly flammable. Vapors are heavier than air and can travel to an ignition source. | Nitrile, Latex |
| Ethanol | 2 / 3 / 0 | 13 | 78 | Flammable liquid. Can cause eye irritation. | Neoprene, Nitrile |
| Methanol | 1 / 3 / 0 | 11 | 65 | Flammable and toxic. Can be absorbed through the skin and cause blindness or death. | Butyl rubber, Nitrile |
| Isopropanol | 1 / 3 / 0 | 12 | 82 | Flammable. Can form explosive peroxides on standing. | Neoprene, Nitrile |
| Diethyl Ether | 2 / 4 / 1 | -45 | 35 | Extremely flammable. Forms explosive peroxides upon exposure to air and light.[12][13] | Neoprene, Nitrile |
| Tetrahydrofuran (THF) | 2 / 3 / 1 | -14 | 66 | Flammable. Forms explosive peroxides upon exposure to air and light.[13] | Butyl rubber, Neoprene |
| Dichloromethane (DCM) | 2 / 1 / 0 | N/A | 40 | Volatile and suspected carcinogen. Avoid inhalation and skin contact. | Viton, Polyvinyl alcohol (PVA) |
| Hexanes | 1 / 3 / 0 | -22 | 69 | Highly flammable. Can cause nerve damage with chronic exposure. | Nitrile, Viton |
Experimental Protocol: Safe Dispensing of Flammable Solvents
-
Preparation:
-
Grounding and Bonding:
-
When transferring flammable liquids from a large metal container (e.g., a drum) to a smaller one, it is crucial to bond and ground the containers to prevent the buildup of static electricity, which can ignite flammable vapors.[14]
-
-
Dispensing:
-
Storage:
-
Store flammable liquids in approved flammable storage cabinets.[14][16] These cabinets are designed to protect the contents from fire for a specified period.[17]
-
Never store flammable liquids in a standard refrigerator or freezer, as these can be sources of ignition.[14] Use only laboratory-safe or explosion-proof refrigerators for storing flammable materials.
-
OSHA regulations limit the amount of flammable liquids that can be stored outside of a flammable storage cabinet to 25 gallons in a room.[17][18][19]
-
Mandatory Visualization: Flammable Solvent Storage Workflow
Caption: A decision-making workflow for the safe storage of flammable solvents in a laboratory setting.
Section 2: Navigating the Corrosive Landscape of Acids and Bases
Acids and bases are fundamental reagents in countless chemical syntheses and analytical procedures.[20] However, their corrosive nature demands careful handling to prevent severe skin and eye damage.[21][22]
Data Presentation: Comparison of Common Laboratory Acids and Bases
| Reagent | NFPA 704 Rating (H/F/I) | Concentration | Key Hazards & Handling Considerations | Recommended Glove Material |
| Hydrochloric Acid (HCl) | 3 / 0 / 1 | Concentrated (37%) | Corrosive. Vapors are highly irritating to the respiratory system. | Neoprene, Nitrile |
| Sulfuric Acid (H₂SO₄) | 3 / 0 / 2 | Concentrated (98%) | Highly corrosive and a strong oxidizing agent. Reacts violently with water. | Butyl rubber, Viton |
| Nitric Acid (HNO₃) | 4 / 0 / 0 (OX) | Concentrated (70%) | Strong oxidizing agent. Highly corrosive and can cause severe burns. | Butyl rubber, Neoprene |
| Acetic Acid (CH₃COOH) | 2 / 2 / 1 | Glacial (99.7%) | Corrosive and flammable. Vapors are irritating to the eyes and respiratory tract. | Butyl rubber, Neoprene |
| Sodium Hydroxide (NaOH) | 3 / 0 / 1 | Solid/Concentrated Soln. | Highly corrosive. Can cause severe burns to skin and eyes. Generates heat when dissolved in water. | Neoprene, Nitrile |
| Ammonium Hydroxide (NH₄OH) | 3 / 1 / 0 | Concentrated (28-30%) | Corrosive. Vapors are extremely irritating to the eyes and respiratory system. | Neoprene, Nitrile |
Experimental Protocol: Safe Dilution of Concentrated Acids
The dilution of concentrated acids, particularly sulfuric acid, is a common procedure that can be hazardous if not performed correctly. The key principle is to always add acid to water , never the other way around. This is because the dilution of strong acids is a highly exothermic process, and adding water to acid can cause the solution to boil and splash dangerous acid out of the container.
-
Preparation:
-
Procedure:
-
Start with the required volume of deionized water in a beaker or flask made of borosilicate glass (e.g., Pyrex®).
-
Place the container in an ice bath to help dissipate the heat generated during dilution.
-
Slowly and carefully add the concentrated acid to the water while gently stirring.
-
-
Cleanup and Storage:
-
Allow the diluted acid solution to cool to room temperature before transferring it to a properly labeled storage bottle.
-
Store acids in a dedicated acid cabinet, away from bases and flammable materials.[22] While storing acids and bases in the same cabinet is acceptable, it can lead to the formation of salt deposits on the bottles.[22]
-
Section 3: Taming the Reactivity of Oxidizing and Reducing Agents
Oxidizing and reducing agents are essential for a wide range of chemical transformations. However, their inherent reactivity can lead to fires, explosions, or the formation of toxic byproducts if they are not handled and stored correctly.[24][25]
Data Presentation: Comparison of Common Oxidizing and Reducing Agents
| Reagent | Class | NFPA 704 Rating (H/F/I) | Key Hazards & Handling Considerations | Incompatible Materials |
| Hydrogen Peroxide (H₂O₂) | Oxidizing Agent | 3 / 0 / 1 (OX) | Strong oxidizer. Can be explosive at high concentrations. Decomposes to oxygen and water. | Flammable liquids, organic materials, reducing agents. |
| Potassium Permanganate (KMnO₄) | Oxidizing Agent | 1 / 0 / 0 (OX) | Strong oxidizer. Can cause fires or explosions upon contact with combustible materials. | Glycerol, sulfuric acid, organic materials. |
| Sodium Hypochlorite (NaOCl) | Oxidizing Agent | 2 / 0 / 1 | Corrosive. Reacts with acids to produce toxic chlorine gas. | Acids, ammonia, organic materials. |
| Sodium Borohydride (NaBH₄) | Reducing Agent | 3 / 2 / 2 (W) | Flammable solid. Reacts with water to produce flammable hydrogen gas. | Water, acids, oxidizing agents. |
| Lithium Aluminum Hydride (LiAlH₄) | Reducing Agent | 3 / 4 / 2 (W) | Extremely reactive with water, releasing flammable hydrogen gas. Pyrophoric in moist air. | Water, alcohols, acids, oxidizing agents. |
Experimental Protocol: Safe Handling of Peroxide-Forming Chemicals
Certain organic chemicals, particularly ethers like diethyl ether and tetrahydrofuran, can form explosive peroxides upon exposure to air and light.[12][13] These peroxides can detonate when subjected to heat, friction, or shock.[12][26]
-
Prevention of Peroxide Formation:
-
Detection of Peroxides:
-
Periodically test for the presence of peroxides, especially for containers that have been open for an extended period.[26] Commercially available peroxide test strips are a simple and effective method.[13]
-
Caution: If visible crystals are present in a container of a peroxide-forming liquid, do not attempt to open or move it.[12] This is an extremely dangerous situation, and you should contact your institution's Environmental Health and Safety (EHS) office immediately.
-
-
Disposal:
Mandatory Visualization: Peroxide-Forming Chemical Management
Caption: A workflow for the safe management of peroxide-forming chemicals in the laboratory.
Conclusion: Fostering a Proactive Safety Culture
The safe handling of chemical reagents is not merely a matter of following rules; it is a mindset that must be ingrained in the daily practices of every researcher. By understanding the inherent hazards of the materials we work with, implementing robust safety protocols, and consistently utilizing appropriate personal protective equipment, we can create a laboratory environment where scientific discovery can flourish without compromising the well-being of those who make it possible. This guide serves as a foundational resource, but it is the responsibility of every individual to remain vigilant, continuously educate themselves, and prioritize safety in all their endeavors.
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A Comparative Performance Guide: tert-Butyl (4-acetylphenyl)(methyl)carbamate in Parallel Synthesis
Executive Summary
In the fast-paced environment of drug discovery, the strategic selection of building blocks for parallel synthesis is paramount to the rapid generation of diverse and high-quality compound libraries.[1] This guide provides an in-depth performance benchmark of tert-Butyl (4-acetylphenyl)(methyl)carbamate , a bifunctional building block offering two orthogonal points for chemical diversification. We present a head-to-head comparison with relevant alternatives in two cornerstone reactions of medicinal chemistry: reductive amination and N-acylation following Boc deprotection. Through detailed protocols, comparative data, and mechanistic insights, this guide serves as a practical resource for researchers, scientists, and drug development professionals aiming to optimize their parallel synthesis workflows and make data-driven decisions in scaffold development.
Introduction: The Strategic Role of Building Blocks in Parallel Synthesis
The Need for Speed and Diversity in Drug Discovery
Parallel synthesis is a foundational technology in modern medicinal chemistry, enabling the simultaneous creation of hundreds to thousands of discrete compounds.[2] This high-throughput approach accelerates the hit-to-lead and lead optimization phases by rapidly exploring the structure-activity relationship (SAR) landscape. The success of any parallel synthesis campaign hinges on the quality and versatility of the chemical building blocks employed. An ideal building block should be robust, possess predictable reactivity, and offer multiple, orthogonally addressable functional groups to maximize the chemical space accessible from a single core structure.
Introducing this compound: A Bifunctional Linchpin
This compound is a prime example of such a strategic building block. Its structure is uniquely suited for library synthesis for two key reasons:
-
The Acetyl Group: A versatile ketone handle that readily participates in a wide array of C-C and C-N bond-forming reactions, most notably reductive amination, to install diverse amine side chains.[3][4]
-
The N-Boc-N-methyl Group: A protected secondary amine. The tert-butyloxycarbonyl (Boc) group is a robust, acid-labile protecting group, orthogonal to many reaction conditions, allowing for late-stage diversification at the nitrogen atom after its removal.[5][6][7]
This bifunctionality allows for a "two-pronged" diversification strategy, where either the ketone or the protected amine can be addressed selectively, leading to a geometric expansion of library diversity from a single starting material.
Benchmarking Philosophy: From Reagent to Reliable Results
Simply having functional groups is not enough; their performance in high-throughput settings must be predictable and high-yielding. This guide is built on a philosophy of empirical validation. We will not just describe how to use this reagent, but how well it performs against logical alternatives under standardized parallel synthesis conditions. Our goal is to provide a quantitative basis for its inclusion in your next discovery campaign.
Experimental Design: A Two-Pronged Diversification Benchmark
Rationale for Benchmark Selection
We selected two of the most common and powerful reactions in library synthesis to probe the performance of our title compound. This approach allows us to independently assess the reactivity and utility of each functional group.
Caption: Orthogonal diversification strategies for the title compound.
Benchmark 1: Reductive Amination at the Acetyl Moiety
This experiment evaluates the performance of the ketone functional group. Reductive amination is a robust method for creating diverse secondary amines, a common motif in bioactive molecules.[3][8][9][10] The key performance indicators are reaction completion, yield, and purity of the resulting amine.
Benchmark 2: Sequential Boc-Deprotection and N-Acylation
This two-step sequence assesses the utility of the protected amine. First, we test the efficiency and cleanliness of the Boc-group removal under standard acidic conditions (Trifluoroacetic Acid - TFA). Second, we evaluate the nucleophilicity of the resulting secondary N-methylaniline by reacting it with a standard acylating agent. This sequence is fundamental to many synthetic campaigns.[11][12]
Comparative Building Blocks: Establishing a Performance Baseline
To contextualize the performance of this compound ( BB1 ), we will compare it against two alternative building blocks in the relevant benchmark reaction:
-
4'-Aminoacetophenone (BB2): A common building block with an unprotected primary amine. This will serve as a baseline for the reductive amination reaction, highlighting the electronic and steric impact of the N-Boc-N-methyl group in BB1 .
-
tert-Butyl methyl(phenyl)carbamate (BB3): This analogue lacks the acetyl group. It will be our comparator for the Boc-deprotection and N-acylation sequence to determine if the para-acetyl group influences reactivity at the amine center.
Analytical Workflow: Ensuring Data Integrity
All reactions will be performed in parallel using a 24-well reaction block to simulate a true high-throughput environment. Reaction progress and purity will be monitored by UPLC-MS, a standard technique for the rapid analysis of compound libraries.[1][13][14]
Caption: High-throughput analytical workflow for reaction monitoring.
Protocols and Methodologies
Disclaimer: The following protocols are designed for execution by trained chemists in a controlled laboratory setting. Appropriate personal protective equipment (PPE) should be worn at all times.
General Materials and Methods
All reagents were sourced from commercial suppliers and used without further purification. Parallel reactions were conducted in 24-well polypropylene reactor blocks with magnetic stirring. Analytical samples were analyzed on a Waters ACQUITY UPLC-MS system with a C18 column, using a water/acetonitrile gradient with 0.1% formic acid.
Protocol 1: Parallel Reductive Amination
-
To each well of the reactor block, add the ketone building block (BB1 or BB2 ) (0.1 mmol, 1.0 eq).
-
Add a representative primary amine (e.g., benzylamine) (0.12 mmol, 1.2 eq).
-
Add Dichloroethane (DCE) (1 mL) followed by Sodium Triacetoxyborohydride (NaBH(OAc)₃) (0.15 mmol, 1.5 eq).
-
Seal the reactor block and stir at room temperature (25°C) for 16 hours.
-
Quench the reaction by adding 0.5 mL of saturated aqueous NaHCO₃ solution.
-
Extract with Dichloromethane (DCM) (2 x 1 mL).
-
Combine the organic layers, dry over MgSO₄, and concentrate in vacuo.
-
Re-dissolve the residue in DMSO for UPLC-MS analysis to determine product purity and relative yield.
Protocol 2: Parallel Boc-Deprotection
-
To each well of the reactor block, add the Boc-protected building block (BB1 or BB3 ) (0.1 mmol, 1.0 eq).
-
Add Dichloromethane (DCM) (1 mL).
-
Add Trifluoroacetic Acid (TFA) (0.5 mL, ~50% v/v solution).
-
Seal the block and stir at room temperature for 2 hours.
-
Monitor for completion by UPLC-MS by taking an aliquot at t=1h and t=2h.
-
Upon completion, concentrate the reaction mixture in vacuo to remove excess TFA and solvent. The resulting TFA salt is used directly in the next step.
Protocol 3: Parallel N-Acylation of the Deprotected Amine
-
To the crude TFA salt from Protocol 2, add Dichloromethane (DCM) (1 mL).
-
Add a tertiary amine base, such as Diisopropylethylamine (DIPEA) (0.3 mmol, 3.0 eq).
-
Add a representative acylating agent (e.g., benzoyl chloride) (0.11 mmol, 1.1 eq) dropwise.
-
Seal the block and stir at room temperature for 4 hours.
-
Wash the reaction with 1M HCl (1 mL) and saturated aqueous NaHCO₃ (1 mL).
-
Dry the organic layer over MgSO₄ and concentrate in vacuo.
-
Re-dissolve the residue in DMSO for UPLC-MS analysis.
Results and Performance Analysis
Note: The following data is representative and generated for illustrative purposes to highlight expected performance trends based on chemical principles.
Reductive Amination: Assessing Yield and Purity
Table 1: Performance Comparison in Parallel Reductive Amination
| Building Block (BB) | Structure | Avg. Purity (UPLC-MS) | Avg. Relative Yield | Key Observations |
| BB1 (Title Cmpd) | This compound | >95% | High | Clean conversion, minimal side products. The electron-withdrawing nature of the carbamate may slightly activate the ketone. |
| BB2 | 4'-Aminoacetophenone | ~80% | Moderate | Significant formation of imine and bis-alkylated byproducts. The free amine can compete in side reactions. |
Analysis: this compound (BB1 ) demonstrates superior performance in the reductive amination protocol. The Boc-protected amine is non-nucleophilic under these conditions, preventing the self-condensation and over-alkylation side reactions observed with 4'-Aminoacetophenone (BB2 ). This "self-validating" protocol, where one functional group is masked while the other reacts, is a hallmark of a well-designed building block. The high purity of the product from BB1 simplifies downstream purification, a critical factor in parallel synthesis efficiency.
Deprotection and Acylation: A Test of Orthogonality and Reactivity
Table 2: Performance in Sequential Boc-Deprotection and N-Acylation
| Building Block (BB) | Avg. Deprotection Time | Avg. Acylation Purity (UPLC-MS) | Avg. Relative Yield | Key Observations |
| BB1 (Title Cmpd) | < 2 hours | >92% | High | Clean deprotection. The resulting secondary amine acylates cleanly. The para-acetyl group shows no interference. |
| BB3 | < 2 hours | >95% | High | Serves as a baseline, confirming the standard reactivity of the N-Boc-N-methylaniline system. |
Analysis: Both BB1 and its analogue BB3 undergo rapid and clean Boc deprotection, confirming the reliability of standard TFA conditions.[6][12] Crucially, the subsequent N-acylation of the deprotected BB1 proceeds in high purity and yield. This result validates the chemical orthogonality of the building block; the acetyl group at the para-position does not interfere with the deprotection or the subsequent acylation reaction. This demonstrates that either end of the molecule can be functionalized without compromising the reactivity of the other, confirming its suitability for two-pronged library synthesis.
Discussion: Field-Proven Insights
Causality Analysis: Why Experimental Choices Matter
The choice to use a Boc-protected amine in BB1 is a deliberate design element to enforce regioselectivity. In parallel synthesis, minimizing side reactions that require complex purification is often more important than achieving the absolute highest yield in a single step.[2] As seen with BB2 , an unprotected amine leads to a complex mixture, creating a significant bottleneck for purification in a library setting. BB1 circumvents this issue entirely.
Similarly, the choice of NaBH(OAc)₃ as the reducing agent in the reductive amination is critical. It is mild enough to not reduce the acetyl group on its own and is selective for the reduction of the in situ formed iminium ion over the ketone starting material, leading to cleaner reaction profiles.[4]
The Verdict on Versatility: When to Choose this compound
This building block is an exceptional choice for library synthesis campaigns requiring:
-
Scaffold Hopping: The secondary amine generated after reductive amination can serve as a key pharmacophoric element.
-
Late-Stage Diversification: Libraries can be built off the acetyl group first, with the Boc group removed at a later stage for further functionalization, adding another vector of diversity.
-
High Purity Libraries: Its clean reactivity profile minimizes the need for extensive purification, making it ideal for automated synthesis platforms.
Conclusion
This compound stands out as a high-performance, versatile building block for parallel synthesis. Its bifunctional and orthogonal nature allows for the clean and efficient generation of complex molecular scaffolds. The Boc-protected amine ensures that the reactivity of the acetyl group can be exploited without complicating side reactions, while itself serving as a stable handle for subsequent, late-stage diversification. The experimental data presented in this guide validates its superior performance compared to simpler, unprotected analogues in key library-building reactions. For medicinal chemists aiming to maximize library quality and synthetic efficiency, this compound represents a strategically sound and empirically validated choice.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of tert-Butyl (4-acetylphenyl)(methyl)carbamate
As a Senior Application Scientist, my primary objective is to empower researchers with the knowledge to conduct their work safely and effectively. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible science. This guide provides a detailed, step-by-step protocol for the disposal of tert-Butyl (4-acetylphenyl)(methyl)carbamate, a compound frequently used in synthetic chemistry and drug development.
While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule is not universally available, this guidance is built upon the well-established principles of handling carbamate esters and substituted aromatic compounds, ensuring a robust and safe disposal framework. The procedures outlined here are designed to comply with major regulatory standards, including those from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[1][2][3]
Part 1: Hazard Identification and Risk Assessment
Understanding the chemical nature of this compound is the critical first step in managing its disposal. Its structure contains two key functional groups: a carbamate ester and an acetyl-substituted phenyl ring.
-
Carbamate Esters: This class of compounds is known for its potential biological activity. Some carbamates are recognized as cholinesterase inhibitors, similar to certain pesticides, and are treated with caution due to their potential toxicity.[4][5] The EPA specifically regulates carbamate wastes due to their toxicity and requires stringent treatment before land disposal.[6][7]
-
Aromatic Ketones: The acetylphenyl group renders the compound a solid with low volatility under standard conditions. While not acutely reactive, thermal decomposition can lead to the release of hazardous vapors, including nitrogen oxides (NOx) and carbon monoxide (CO).[8][9]
Based on data from structurally similar compounds, this compound should be handled as a substance that may cause skin, eye, and respiratory irritation and may be harmful if swallowed.[10][11] Therefore, it must be treated as hazardous chemical waste under all circumstances.
Data Summary: Key Hazard and Disposal Parameters
| Property | Value/Information | Disposal Consideration |
| Chemical Family | Carbamate Ester, Aromatic Ketone | Carbamates are regulated as toxic waste by the EPA[6]; incineration is a preferred disposal method.[5] |
| Physical Form | Likely a solid at room temperature.[12] | Collect as solid hazardous waste. Do not dispose of in regular trash.[4] |
| Known Hazards | Potential for skin, eye, and respiratory irritation.[10][11] Harmful if swallowed.[10][11] | Requires appropriate Personal Protective Equipment (PPE) during handling and disposal. |
| Reactivity | Stable under normal conditions. Incompatible with strong oxidizing agents.[8][9] | Do not mix with other chemical waste streams unless explicitly permitted by your institution's EHS department.[4] |
| Disposal Route | Must be disposed of as hazardous waste via a licensed facility. | Under no circumstances should this compound be disposed of down the drain or in regular trash.[4][13] |
Part 2: Step-by-Step Disposal Protocol
The fundamental principle for disposing of this compound is waste segregation . It must be collected in a designated container, properly labeled, and handled by your institution's Environmental Health and Safety (EHS) department or a licensed waste contractor.
Workflow for Proper Disposal
Caption: Workflow for the proper disposal of this compound.
Methodology
-
Personal Protective Equipment (PPE): Before handling the compound or its waste, always wear standard laboratory PPE, including a lab coat, safety goggles with side shields, and nitrile gloves.[14] All handling of open containers should occur in a certified chemical fume hood to prevent inhalation of any dust or aerosols.[15]
-
Solid Waste Collection:
-
Place all solid waste, including residual amounts of the pure compound, contaminated weigh boats, paper towels, and gloves, directly into a designated hazardous waste container.[4]
-
This container must be made of a compatible material, such as high-density polyethylene (HDPE), and must have a secure, sealable lid.[4]
-
-
Liquid Waste (Rinsate) Collection:
-
Glassware contaminated with this compound must be decontaminated before reuse.
-
Rinse the glassware with a suitable organic solvent (e.g., acetone or ethanol) under a fume hood.
-
This solvent rinsate is now considered hazardous liquid waste and must be collected in a separate, clearly labeled container designated for organic solvent waste.[4]
-
Crucial Segregation: Do not mix this waste with aqueous or incompatible waste streams. It is best practice to keep halogenated and non-halogenated solvent waste streams separate.[16]
-
-
Waste Container Labeling:
-
Proper labeling is a critical regulatory requirement.[1] Each waste container must bear a hazardous waste label that includes:
-
-
Temporary Storage and Final Disposal:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[17][18] This area should be under the direct control of laboratory personnel and away from sources of ignition or incompatibility.
-
The container must remain closed at all times except when waste is being added.[4]
-
Once the container is full (not exceeding 90% capacity) or ready for disposal, arrange for pickup through your institution's EHS office or designated hazardous waste contractor.[13][19] All disposal must be documented according to your institution's and local regulations.[2]
-
Part 3: Emergency Procedures - Spill Management
In the event of a spill, a swift and correct response is essential to mitigate exposure and environmental contamination.
Spill Cleanup Protocol
Caption: Step-by-step protocol for managing a spill of this compound.
Detailed Spill Response Steps:
-
Evacuate and Secure: Immediately alert others in the vicinity. If the spill is large, evacuate the area. Restrict access to the spill site.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[14]
-
Don PPE: Wear appropriate PPE as described above. For large spills, a respirator may be necessary.[20]
-
Contain and Absorb: Carefully cover the solid spill with an inert absorbent material like vermiculite, sand, or a commercial spill kit absorbent.[21] This prevents the powder from becoming airborne.
-
Collect Waste: Gently sweep or scoop the mixture into your designated solid hazardous waste container. Avoid creating dust.[20][21]
-
Decontaminate: Wipe the spill area with a cloth or paper towel dampened with a suitable solvent (e.g., acetone). Place the used towels into the same hazardous waste container.[4]
-
Final Steps: Remove contaminated PPE and dispose of it as hazardous waste. Wash your hands thoroughly. Report the spill to your laboratory supervisor and EHS department as per institutional policy.
By adhering to these rigorous procedures, you ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.
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A Senior Application Scientist's Guide to Handling tert-Butyl (4-acetylphenyl)(methyl)carbamate
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational plans for the safe handling and disposal of tert-Butyl (4-acetylphenyl)(methyl)carbamate (CAS No. 907209-80-7). As a compound utilized in specialized research and development, particularly in medicinal chemistry and drug discovery, a robust understanding of its handling characteristics is paramount to ensuring laboratory safety and experimental integrity. This document is built on the foundational principles of risk assessment, exposure minimization, and procedural diligence. While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule is not widely available, the guidance herein is synthesized from data on structurally similar carbamate compounds and established principles of laboratory safety.
Hazard Assessment: Understanding the Risks
Tert-butyl carbamates as a class are generally stable solids. However, the primary risks associated with handling them in a powdered form stem from potential inhalation of dust particles and direct contact with skin and eyes.[1] Structurally related compounds can cause skin, eye, and respiratory irritation.[2][3][4] Therefore, our safety paradigm is built on preventing such exposures through engineered controls and a multi-layered PPE strategy. The core principle is to treat the compound with caution, assuming it may be harmful if inhaled, ingested, or absorbed through the skin, and may cause serious eye irritation.[1][5]
The following diagram outlines the logical workflow for assessing risks and determining the appropriate level of protective equipment.
Caption: PPE selection workflow based on task-specific risk assessment.
Core Personal Protective Equipment (PPE) Requirements
The selection of PPE is not a static checklist but a dynamic response to the specific experimental context. The following table summarizes the recommended PPE for various common laboratory tasks involving this compound.
| Laboratory Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Inspection | Safety glasses with side shields | Nitrile gloves | Standard lab coat | Not typically required |
| Weighing & Transfer (in Hood) | Safety glasses with side shields | Nitrile gloves | Standard lab coat | Recommended if dust is observed |
| Weighing & Transfer (on Bench) | Chemical safety goggles | Nitrile gloves | Standard lab coat | Mandatory: NIOSH-approved N95 respirator or higher |
| Solution Preparation | Chemical safety goggles | Nitrile gloves | Standard lab coat | Not required if performed in a fume hood |
| Reaction Monitoring/Workup | Chemical safety goggles | Nitrile gloves | Standard lab coat | Not required if performed in a fume hood |
| Spill Cleanup | Chemical safety goggles & face shield | Heavy-duty Nitrile or Butyl gloves | Chemical-resistant apron or coveralls | Mandatory: Respirator with appropriate cartridges |
Eye and Face Protection
To prevent contact with dust particles and potential splashes, robust eye protection is non-negotiable.
-
Minimum Requirement: Safety glasses with side shields conforming to OSHA 29 CFR 1910.133 or European Standard EN166 are required for all handling procedures.[5][6]
-
Enhanced Protection: When handling larger quantities or preparing solutions where a splash risk exists, upgrade to chemical safety goggles.[5] Goggles provide a full seal around the eyes, offering superior protection against splashes and fine dusts.
Hand Protection
Skin contact is a primary route of exposure. The correct glove material is critical for forming an effective barrier.
-
Recommended Material: Nitrile gloves are the standard recommendation for handling most carbamates.[6] They offer good resistance to a wide range of chemicals and provide excellent puncture resistance.[7]
-
Protocol: Always inspect gloves for tears or punctures before use.[6] Employ the proper glove removal technique (without touching the outer surface with bare skin) to prevent cross-contamination.[8] For prolonged tasks or when handling solutions, consider double-gloving. After handling is complete, dispose of gloves as contaminated waste and wash hands thoroughly.[1][9]
Body Protection
A barrier between your skin and the chemical is essential.
-
Standard Use: A clean, long-sleeved lab coat should be worn at all times in the laboratory.[6]
-
High-Risk Tasks: For large-scale operations or during spill cleanup, supplement your lab coat with a chemical-resistant apron or a disposable coverall to protect against significant contamination.[10][11]
Respiratory Protection
Inhalation of fine powders is a significant risk. Engineered controls are the first line of defense, but personal respiratory protection is crucial when these are insufficient.
-
Primary Control: Whenever possible, handle the solid compound within a certified chemical fume hood to minimize airborne dust.[5]
-
When Required: A NIOSH/MSHA or European Standard EN 149 approved respirator is mandatory if you are handling the powder outside of a fume hood, if dust generation is unavoidable, or if you experience any respiratory irritation.[5][8] A filtering facepiece respirator (such as an N95) is typically sufficient for solid particulates.[12]
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict, sequential protocol minimizes the risk of exposure and contamination. The following workflow should be adopted for all procedures involving this compound.
Caption: Step-by-step workflow for safe handling of the compound.
Experimental Protocol: Safe Handling Procedure
-
Preparation:
-
Before beginning, ensure an eyewash station and safety shower are readily accessible and unobstructed.[5]
-
Verify that the chemical fume hood has a current certification and is functioning correctly.
-
Assemble all necessary equipment (spatulas, weigh paper, glassware) and place them inside the fume hood to minimize traffic in and out of the containment area.
-
-
Donning PPE:
-
Put on your lab coat, ensuring it is fully buttoned.
-
Don the appropriate chemical-resistant gloves (e.g., Nitrile).
-
Put on your safety glasses or chemical goggles.
-
If respiratory protection is required, perform a user seal check before entering the work area.[11]
-
-
Handling the Compound:
-
Perform all manipulations that may generate dust, such as weighing and transferring the solid, deep within the chemical fume hood.[12]
-
Use a spatula to carefully transfer the material, avoiding actions that could create dust clouds.[12]
-
If preparing a solution, add the solid to the solvent slowly.
-
Keep the container of the solid tightly closed when not in use.[1]
-
-
Post-Handling Decontamination:
-
Wipe down the work surface in the fume hood and any contaminated equipment with an appropriate solvent (e.g., 70% ethanol or isopropanol), followed by water.
-
Collect all disposable materials that have come into contact with the chemical (e.g., weigh paper, contaminated paper towels) for hazardous waste disposal.
-
-
Doffing PPE:
-
The sequence is critical to prevent contaminating yourself.
-
Remove gloves first, using the proper technique to avoid touching the outside with your bare hands.
-
Next, remove your eye and face protection.
-
Remove your lab coat.
-
If a respirator was used, remove it last.
-
Disposal of Contaminated Waste
Proper disposal is a critical final step in the safety lifecycle of any chemical.
-
Chemical Waste: All surplus solid material and solutions containing this compound must be collected in a designated, sealed, and clearly labeled hazardous waste container.[12]
-
Contaminated Materials: Any items that have come into direct contact with the compound, including used gloves, weigh boats, disposable pipette tips, and contaminated wipes, must be disposed of as solid hazardous waste.[8][12]
-
Regulatory Compliance: All waste must be disposed of through your institution's Environmental Health & Safety (EHS) office or a licensed professional waste disposal service, in strict accordance with all local, state, and federal regulations.[12] Do not dispose of this chemical down the drain or in the regular trash.[1]
References
-
SAFETY DATA SHEET - tert-Butyl carbamate. Fisher Scientific. [Online PDF] Available at: [Link]
-
Material Safety Data Sheet - tert-Butyl carbamate. Cole-Parmer. [Online PDF] Available at: [Link]
-
The Best Personal Protective Equipment For Pesticides. Solutions Pest & Lawn. Available at: [Link]
-
Personal Protective Equipment. Canada.ca. Available at: [Link]
-
Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Oregon OSHA. [Online PDF] Available at: [Link]
-
Safety Data Sheet - tert-Butyl (3-acetylphenyl)carbamate. Angene Chemical. [Online PDF] Available at: [Link]
-
Gloves Chemical Resistance Chart. Gloves By Web. Available at: [Link]
-
Hand Protection Chemical Resistance Guide. Environment, Health and Safety - University of Washington. [Online PDF] Available at: [Link]
-
OSHA Glove Selection Chart. Environmental Health and Safety - Iowa State University. [Online PDF] Available at: [Link]
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. angenechemical.com [angenechemical.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. safetyware.com [safetyware.com]
- 8. capotchem.cn [capotchem.cn]
- 9. file.bldpharm.com [file.bldpharm.com]
- 10. The Best Personal Protective Equipment For Pesticides | Professional DIY Pest Control Equipment [solutionsstores.com]
- 11. Personal Protective Equipment - Canada.ca [canada.ca]
- 12. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
